molecular formula C5H11NO3 B7902208 2-Amino-3-hydroxy-3-methylbutanoic acid CAS No. 5174-30-1

2-Amino-3-hydroxy-3-methylbutanoic acid

Cat. No.: B7902208
CAS No.: 5174-30-1
M. Wt: 133.15 g/mol
InChI Key: LDRFQSZFVGJGGP-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-methylbutanoic acid is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxy-3-methylbutanoic acid
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InChI

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRFQSZFVGJGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-28-6, 5174-30-1
Record name 3-Methyl-DL-threonine
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Record name DL-beta-Hydroxyvaline
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Record name 3-METHYL-DL-THREONINE
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Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of β-Hydroxy-α-amino Acids: The Case of (2S)-2-Amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the synthetic strategies for (2S)-2-amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid commonly known as β-hydroxyvaline. This class of molecules is a crucial structural motif in numerous biologically active natural products and pharmaceutical agents, making their stereoselective synthesis a significant challenge and area of interest for researchers in organic synthesis and drug development.[1][2][3] This document explores the inherent synthetic challenges, outlines key retrosynthetic approaches, and details scientifically vetted strategies, including chiral pool synthesis, asymmetric aldol additions, and Sharpless asymmetric aminohydroxylation. A comprehensive experimental protocol, characterization data, and a comparative analysis of the methodologies are presented to provide a practical framework for chemists in the field.

A Note on Nomenclature: The requested topic refers to "(2S,3R)-2-amino-3-hydroxy-3-methylbutanoic acid." In this structure, the carbon at position 3 is bonded to a hydroxyl group and two identical methyl groups, rendering it achiral. Therefore, the "(3R)" designation is stereochemically redundant. This guide will focus on the synthesis of the stereoisomer with a defined center at C2, correctly named (2S)-2-amino-3-hydroxy-3-methylbutanoic acid , also known as L-β-hydroxyvaline.

Introduction: The Significance of β-Hydroxy-α-amino Acids

β-Hydroxy-α-amino acids (β-HAAs) are a vital class of non-proteinogenic amino acids characterized by vicinal amino and hydroxyl functionalities.[1] Their unique structural architecture makes them indispensable chiral building blocks for the synthesis of complex molecules and key pharmacophores in a wide array of medicinal compounds.[3][4] For instance, β-HAAs are integral components of natural products such as the cyclodepsipeptide azinothricin and polyoxypeptins.[1] Their presence is also critical in synthetic pharmaceuticals, including β-lactam antibiotics, where the precise stereochemistry of the amino alcohol moiety is paramount for biological activity.[3][5]

The target molecule, (2S)-2-amino-3-hydroxy-3-methylbutanoic acid, presents a specific synthetic challenge: the stereoselective construction of the C2 amine-bearing stereocenter adjacent to a tertiary alcohol at C3. Achieving high enantiomeric purity is essential, as biological systems are exquisitely sensitive to stereochemistry. This guide focuses on robust and scalable methods to address this challenge.

Retrosynthetic Analysis & Core Synthetic Challenges

A logical retrosynthetic analysis of the target molecule reveals several potential pathways. The primary challenge lies in controlling the stereochemistry at the α-carbon (C2).

G cluster_0 Key Disconnections target (2S)-2-Amino-3-hydroxy-3-methylbutanoic acid c2_n C2-N Bond target->c2_n Asymmetric Aminohydroxylation c2_c3 C2-C3 Bond target->c2_c3 Asymmetric Aldol Addition precursor1 α,β-Unsaturated Ester (3-Methyl-2-butenoate) c2_n->precursor1 precursor2 Glycine Enolate Equivalent c2_c3->precursor2 precursor3 Acetone c2_c3->precursor3

Caption: Retrosynthetic analysis of the target β-hydroxy-α-amino acid.

Key Synthetic Challenges:

  • Stereocontrol: Generating the (S)-configuration at C2 with high enantiomeric excess (ee).

  • Tertiary Alcohol: The presence of the tertiary alcohol at C3 can lead to steric hindrance, potentially lowering reaction rates and yields.

  • Protecting Groups: Orthogonal protecting group strategies are often necessary for the amine and carboxylic acid functionalities to prevent side reactions.

Key Synthetic Strategies

Several powerful strategies have been developed to overcome these challenges. This guide will focus on three prominent and effective approaches.

Strategy 1: Asymmetric Aldol Addition of a Chiral Glycine Enolate

This is one of the most effective methods for forming the crucial C2-C3 bond with excellent stereocontrol.[1] The strategy involves the reaction of a chiral glycine enolate equivalent with acetone. The stereochemical outcome is directed by a chiral auxiliary attached to the glycine unit. The Schöllkopf auxiliary, a bislactim ether derived from valine and glycine, is a classic and highly effective example.[6][7]

The causality behind this approach is the rigid, sterically defined environment created by the chiral auxiliary. The metalated bislactim ether forms a planar enolate, and the electrophile (acetone) approaches from the less sterically hindered face, opposite the bulky isopropyl group of the valine-derived portion of the auxiliary. This facial bias dictates the absolute stereochemistry of the newly formed stereocenter.

Strategy 2: Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) reaction is a powerful method for the direct, stereoselective conversion of an alkene into a 1,2-amino alcohol.[4][8] For the synthesis of β-hydroxyvaline, an ester of 3,3-dimethylacrylic acid serves as the starting material.

This one-pot reaction utilizes a catalytic amount of an osmium species (K₂OsO₂(OH)₄) in combination with a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[8] The chiral ligand coordinates to the osmium center, creating a chiral catalytic complex that orchestrates the enantioselective delivery of the nitrogen and oxygen atoms across the double bond. The choice of ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) determines which face of the alkene is hydroxylated and aminated, allowing for predictable access to the desired enantiomer.[9][10][11]

Strategy 3: Biocatalytic Approaches

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis.[12] Enzymes such as transaldolases and engineered hydroxylases can be employed to construct β-HAAs.[2][3] For example, l-threonine transaldolases can catalyze the reaction between glycine and a ketone (acetone in this case) to form the desired product with exceptional stereoselectivity.[12] Another approach involves the direct hydroxylation of L-valine using a reengineered hydroxylase.[3]

The power of biocatalysis lies in the enzyme's active site, which is a precisely structured chiral environment. This pre-organized pocket binds the substrates in a specific orientation, leading to reactions with near-perfect enantio- and diastereoselectivity under mild, aqueous conditions.[3][12]

Comparative Analysis of Synthetic Strategies

A quantitative comparison highlights the relative strengths and weaknesses of each approach, guiding the researcher in selecting the most appropriate method based on available resources, scale, and desired purity.

StrategyKey ReagentsTypical YieldStereoselectivity (ee/de)ProsCons
Chiral Glycine Enolate Schöllkopf auxiliary, n-BuLi, Acetone60-80%>95% deHigh diastereoselectivity, well-established.Multi-step, requires stoichiometric chiral auxiliary.
Sharpless AA K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, MeSO₂NH₂70-90%>95% eeCatalytic, highly enantioselective, convergent.Uses toxic Osmium catalyst, requires careful optimization.[8]
Biocatalysis Transaldolase enzyme, Glycine, Acetone50-95%>99% eeEnvironmentally benign, exceptional selectivity, mild conditions.[12]Requires specific enzyme, potential substrate limitations, lower throughput.

Detailed Experimental Protocol: Asymmetric Aldol Addition

This protocol is adapted from established literature procedures involving the Schöllkopf chiral auxiliary.

G start Start: (S)-Bislactim Ether step1 1. Deprotonation n-BuLi, THF, -78 °C start->step1 step2 2. Aldol Addition Acetone, -78 °C step1->step2 step3 3. Quench Sat. aq. NH4Cl step2->step3 step4 4. Hydrolysis 0.25 N HCl (aq) step3->step4 step5 5. Purification Ion-Exchange Chromatography step4->step5 end End Product: (2S)-β-Hydroxyvaline step5->end

Caption: Experimental workflow for the asymmetric aldol addition method.

Step-by-Step Methodology:

  • Deprotonation: A solution of the (S)-bislactim ether of cyclo(L-Val-Gly) (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert nitrogen atmosphere. A solution of n-butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise, and the resulting deep red solution is stirred for 20 minutes to ensure complete formation of the enolate.

    • Causality: n-BuLi is a strong, non-nucleophilic base required to deprotonate the α-carbon of the glycine moiety. The low temperature prevents side reactions and decomposition of the enolate.

  • Aldol Addition: Anhydrous acetone (1.5 eq), freshly distilled, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, during which the color typically fades. Reaction progress can be monitored by thin-layer chromatography (TLC).

    • Causality: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The stereochemical outcome is dictated by the chiral auxiliary at this stage.

  • Workup and Auxiliary Removal: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Hydrolysis: The crude product is dissolved in 0.25 N aqueous HCl and stirred at room temperature for 4-6 hours to hydrolyze the bislactim ether. This cleaves the auxiliary and liberates the methyl ester of the desired amino acid.

    • Causality: Mild acidic hydrolysis is sufficient to break the amide-like bonds of the auxiliary without racemizing the newly formed stereocenter.

  • Purification: The aqueous solution is washed with dichloromethane to remove the liberated valine methyl ester auxiliary. The aqueous layer, containing the desired product, is then passed through an ion-exchange chromatography column (e.g., Dowex 50WX8) to isolate the pure (2S)-2-amino-3-hydroxy-3-methylbutanoic acid.

Characterization and Analysis

Confirmation of the final product's identity and stereochemical purity is critical.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR should show characteristic signals for the two diastereotopic methyl groups of the C(CH₃)₂ moiety, a singlet for the α-proton, and broad signals for the amine and hydroxyl protons.

    • ¹³C NMR will confirm the presence of five distinct carbon signals, including the carbonyl carbon (~175 ppm), the quaternary carbinol carbon (~72 ppm), the α-carbon (~60 ppm), and the two methyl carbons (~25-30 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), matching the calculated value for C₅H₁₂NO₃⁺.

  • Optical Rotation: The specific rotation, [α]D, should be measured and compared to literature values to confirm the enantiomeric purity. For (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, a positive rotation is expected in acidic solution.[13]

  • Chiral HPLC/GC: To precisely determine the enantiomeric excess (ee), a derivatized sample can be analyzed using chiral chromatography.

Conclusion and Future Outlook

The stereoselective synthesis of (2S)-2-amino-3-hydroxy-3-methylbutanoic acid is a well-addressed challenge in modern organic chemistry, with several robust and high-yielding methods available to researchers. The choice between asymmetric aldol additions, catalytic aminohydroxylations, and biocatalytic routes depends on factors such as scale, cost, available equipment, and environmental considerations. While classic methods using chiral auxiliaries remain highly reliable, the continued development of more efficient catalytic systems (both chemical and enzymatic) promises to further streamline the synthesis of these invaluable building blocks.[1][12] Future innovations will likely focus on reducing catalyst loading, expanding substrate scope, and developing one-pot cascade reactions to improve overall efficiency and sustainability, further empowering drug discovery and development programs.[14][15]

References

structure and properties of 2-Amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-hydroxy-3-methylbutanoic Acid: Structure, Properties, and Applications

Introduction

This compound is a non-proteinogenic α-amino acid characterized by a tertiary alcohol functional group. Unlike the 20 common amino acids, it is not incorporated into proteins during ribosomal translation. However, its unique structural features, particularly its two chiral centers, make it a molecule of significant interest to researchers in organic synthesis, biochemistry, and drug development. Its structural rigidity and defined stereochemistry render it a valuable chiral building block for the synthesis of complex pharmaceutical compounds and natural product analogs.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure and stereoisomerism, detail its physicochemical and spectroscopic properties, present a representative synthetic protocol with mechanistic insights, and explore its biological significance and applications in the pharmaceutical industry.

Section 1: Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a five-carbon backbone. The IUPAC name precisely describes its features: a butanoic acid with an amino group at the α-carbon (C2) and a hydroxyl group and a methyl group at the β-carbon (C3). The presence of two stereocenters at C2 and C3 gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) isomers are enantiomers of each other, as are the (2S,3R) and (2R,3S) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric.[1] This stereochemical diversity is crucial, as the biological activity and synthetic utility of each isomer can vary significantly.

Caption: 2D representation of (2S,3S)-2-Amino-3-hydroxy-3-methylbutanoic acid.

Structural Identifiers

The various stereoisomers are distinguished by unique identifiers, which are critical for sourcing and regulatory purposes.

Identifier(S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid(R)-2-Amino-3-hydroxy-3-methylbutanoic acid(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
IUPAC Name (2S)-2-amino-3-hydroxy-3-methylbutanoic acid[2](2R)-2-amino-3-hydroxy-3-methylbutanoic acid(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid[3]
CAS Number 2280-27-5[2][4]2280-28-6[5][6][7]127060-92-8[3]
Molecular Formula C₅H₁₁NO₃[2][4][8]C₅H₁₁NO₃[7]C₅H₁₁NO₃[3]
Molecular Weight 133.15 g/mol [3][4]133.15 g/mol [6][9]133.15 g/mol [3]
SMILES CC(C)(O)--INVALID-LINK--C(O)=O[2]CC(C)(O)--INVALID-LINK--C(=O)OC--INVALID-LINK--(C(=O)O)N">C@@HO[3]
InChI Key LDRFQSZFVGJGGP-GSVOUGTGSA-N[2]LDRFQSZFVGJGGP-VKHMYHEASA-NNWZTXAMTDLRLFP-WVZVXSGGSA-N[3]

Section 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and quality control in a research setting.

Physicochemical Data
PropertyValueSource
Appearance White powder or crystalline solid.[2][7]
Melting Point 200-202 °C (for the (R)-isomer).[6][6]
Optical Rotation +11° to +14° (c=2, 6 N HCl) for the (S)-isomer.[2][2]
Solubility Soluble in water.[10]
Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two non-equivalent methyl groups as singlets or doublets depending on the solvent and pH. The proton at the C2 alpha-carbon will appear as a singlet, and the protons of the amine and hydroxyl groups will be visible as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

    • ¹³C NMR : The carbon spectrum will show five distinct signals corresponding to the carboxyl carbon, the two alpha-carbons (C2 and C3), and the two methyl carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.[11]

    • A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid.

    • Another broad band around 3200-3500 cm⁻¹ corresponds to the O-H stretch of the tertiary alcohol and the N-H stretch of the primary amine.

    • A strong, sharp absorption peak will be present around 1700-1725 cm⁻¹ due to the C=O stretch of the carboxyl group.[11]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of water (H₂O), the carboxyl group (COOH), and cleavage of the C2-C3 bond. The exact mass can be used to confirm the elemental composition.[12]

Section 3: Synthesis and Manufacturing

The synthesis of this compound, particularly in a stereochemically pure form, is a non-trivial task that underscores the importance of modern asymmetric synthesis techniques. While racemic mixtures can be prepared through methods like the Strecker synthesis starting from 3-hydroxy-3-methyl-2-butanone, obtaining single stereoisomers requires more sophisticated approaches.

One authoritative strategy involves the stereospecific synthesis from chiral precursors derived from carbohydrates, which provides excellent control over the stereochemistry at both C2 and C3.[13]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a specific stereoisomer, emphasizing the critical stages of establishing chirality.

Start Chiral Pool Precursor (e.g., from Sugar) Protect Protecting Group Chemistry Start->Protect Epoxide Epoxide Formation (Inversion/Retention of Stereochemistry) Protect->Epoxide RingOpen Regio- and Stereoselective Ring Opening (e.g., with Azide) Epoxide->RingOpen Reduce Reduction of Azide to Amine RingOpen->Reduce Deprotect Deprotection & Oxidation to Carboxylic Acid Reduce->Deprotect End Final Product (Single Stereoisomer) Deprotect->End

Caption: Workflow for stereoselective synthesis from a chiral pool starting material.

Step-by-Step Protocol: Asymmetric Synthesis (Conceptual)

This protocol outlines the key transformations required. The choice of reagents and conditions is paramount for achieving high stereoselectivity and yield.

  • Starting Material Selection : Begin with a readily available chiral molecule, such as D-gulonic acid γ-lactone, where the stereochemistry of some carbons can be used to direct the synthesis of the desired product stereoisomer.[13]

  • Functional Group Manipulation : Protect existing hydroxyl and carboxyl groups to prevent unwanted side reactions in subsequent steps. This choice is critical; for instance, acetonide protection of diols is common.

  • Introduction of the C3 Stereocenter : Convert a hydroxyl group into a good leaving group (e.g., tosylate or mesylate) and perform an SN2 reaction to form an epoxide. This step often proceeds with an inversion of stereochemistry, allowing for precise control.

  • Introduction of the Amino Group Precursor : The epoxide is then opened with a nitrogen nucleophile, such as sodium azide. The regioselectivity of this ring-opening is crucial and is dictated by steric and electronic factors. This step establishes the stereochemistry at the C2 position.

  • Conversion to the Amino Acid : The azide is reduced to a primary amine (e.g., via catalytic hydrogenation). The protecting groups are then removed, and the primary alcohol is oxidized to the carboxylic acid to yield the final product.

  • Purification : The final compound is purified using techniques such as recrystallization or ion-exchange chromatography to yield the enantiomerically pure amino acid.

The rationale for this multi-step, stereocontrolled approach is the necessity of building the molecule with precise three-dimensional architecture, which is impossible to achieve with simpler, non-stereoselective methods. Each step is designed to set or preserve a specific stereocenter.[13]

Section 4: Biological Significance and Applications in Drug Development

While not a building block of proteins, this compound and its close analogs are relevant in metabolic processes and have found significant use as intermediates in the synthesis of therapeutics.

Metabolic Relevance

Analogs such as 2-hydroxy-3-methylbutanoic acid are known intermediates in the catabolism of the essential branched-chain amino acid (BCAA), valine.[14] Dysregulation of BCAA metabolism is linked to several metabolic disorders, making the study of its intermediates clinically relevant.[14] These metabolites can serve as biomarkers for certain genetic metabolic diseases.[15]

cluster_0 Valine Catabolic Pathway Valine L-Valine Keto α-Ketoisovalerate Valine->Keto Transamination Hydroxy 2-Hydroxy-3-methylbutanoic acid Keto->Hydroxy Reduction Metabolism Further Mitochondrial Metabolism Keto->Metabolism Oxidative Decarboxylation

Caption: Simplified metabolic context of 2-hydroxy-3-methylbutanoic acid in valine catabolism.

Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry is as a specialized chiral building block.

  • Antibiotic Synthesis : Certain stereoisomers are key intermediates in the industrial production of carbapenem and penem antibiotics.[16] These potent, broad-spectrum antibiotics require a specific stereochemical configuration for their antibacterial activity, and using a pre-formed chiral intermediate like this compound greatly simplifies the total synthesis.

  • Prodrug Design : Amino acids are increasingly used as promoieties in prodrug design to enhance the pharmaceutical properties of a parent drug.[17] By attaching a drug to an amino acid, it may be possible to hijack natural amino acid transporters to improve absorption, distribution, and cellular uptake.[17][18] The unique structure of this compound offers a scaffold that can be explored for creating novel prodrugs with improved stability and targeted delivery.[19]

Conclusion

This compound stands as a compelling example of a non-proteinogenic amino acid with significant synthetic and potential therapeutic value. Its well-defined stereochemistry makes it an indispensable chiral building block for constructing complex, biologically active molecules, most notably in the antibiotic field. A thorough understanding of its structure, properties, and stereoselective synthesis is crucial for leveraging its full potential. As drug development continues to demand more sophisticated and precisely engineered molecules, the role of specialized amino acids like this one is set to expand, offering new avenues for creating the next generation of therapeutics.

References

The Metabolic Significance of 2-Hydroxy-3-methylbutanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological role of 2-hydroxy-3-methylbutanoic acid, a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. While historically viewed as a simple metabolic byproduct, emerging research has illuminated its potential significance as a biomarker and a modulator in a variety of physiological and pathological conditions, including organic acidurias, insulin resistance, and cancer. This document details its metabolic context, the enzymatic kinetics involved, and its interplay with crucial signaling pathways, serving as a foundational resource for further investigation into this intriguing molecule.

Introduction: Unveiling a Key Metabolic Intermediate

2-Hydroxy-3-methylbutanoic acid, also known as α-hydroxyisovaleric acid, is a chiral carboxylic acid that exists as a normal, albeit typically low-level, human metabolite[1]. Its primary and most well-understood role is as an intermediate in the mitochondrial degradation pathway of valine[1]. The catabolism of BCAAs—valine, leucine, and isoleucine—is a critical process for energy production, particularly in skeletal muscle, and for supplying precursors for the synthesis of other vital biomolecules[1]. Given that dysregulation of BCAA metabolism is implicated in a range of metabolic disorders, the study of its intermediates, such as 2-hydroxy-3-methylbutanoic acid, is of considerable clinical interest[1][2]. This guide will delve into the metabolic journey of this molecule, its physiological implications, and the methodologies to study it.

The Metabolic Pathway of (S)-2-Hydroxy-3-methylbutanoic Acid

The primary biosynthetic route for (S)-2-hydroxy-3-methylbutanoic acid is through the catabolism of the L-valine[2]. This metabolic process involves a series of enzymatic reactions primarily occurring within the mitochondria of various tissues, with skeletal muscle being a key site[1].

The pathway is initiated by the transamination of L-valine to its corresponding α-keto acid, α-ketoisovalerate, a reaction catalyzed by branched-chain aminotransferases (BCATs)[2][3]. Subsequently, α-ketoisovalerate is oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex[2]. Following a series of further enzymatic conversions, an intermediate is formed which is then reduced in a stereospecific manner to yield (S)-2-hydroxy-3-methylbutanoic acid[2].

Visualizing the Pathway:

valine_catabolism L_Valine L-Valine alpha_Ketoisovalerate α-Ketoisovalerate L_Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Metabolic_Intermediates Further Metabolic Intermediates Isobutyryl_CoA->Metabolic_Intermediates S_2_Hydroxy_3_methylbutanoic_acid (S)-2-Hydroxy-3- methylbutanoic acid Metabolic_Intermediates->S_2_Hydroxy_3_methylbutanoic_acid Reduction

Caption: Biosynthetic pathway of (S)-2-Hydroxy-3-methylbutanoic acid from L-Valine.

Physiological and Pathological Significance

The concentration of 2-hydroxy-3-methylbutanoic acid is typically low in healthy individuals but can become elevated in certain metabolic disorders[1]. Its role as a biomarker is becoming increasingly recognized.

Inborn Errors of Metabolism

Elevated urinary levels of 2-hydroxy-3-methylbutanoic acid (referred to as 2-hydroxyisovaleric acid) are a known indicator of several inborn errors of metabolism. These include:

  • Maple Syrup Urine Disease (MSUD)

  • Phenylketonuria

  • Methylmalonic acidemia

  • Propionic acidemia

  • Isovaleric acidemia[4][5]

In these conditions, the genetic defects in specific enzymes lead to a blockage in the normal catabolic pathways of amino acids, resulting in the accumulation of upstream metabolites, including 2-hydroxy-3-methylbutanoic acid.

Insulin Resistance and Metabolic Syndrome

Emerging evidence strongly links dysregulated BCAA metabolism to insulin resistance and type 2 diabetes[1][3]. Elevated levels of BCAAs and their catabolites, including 2-hydroxy-3-methylbutanoic acid, have been correlated with insulin resistance[1]. While the precise mechanisms are still under investigation, it is hypothesized that the accumulation of these metabolites may interfere with insulin signaling pathways. For instance, a structurally related valine metabolite, 3-hydroxyisobutyrate (3-HIB), has been shown to promote insulin resistance in skeletal muscle by increasing lipid uptake and reducing insulin-stimulated Akt phosphorylation, a key step in the insulin signaling cascade[1]. Further research is needed to elucidate the direct effects of 2-hydroxy-3-methylbutanoic acid on these pathways.

Cancer

Alterations in BCAA metabolism have also been implicated in cancer[2]. As a product of this pathway, fluctuations in the concentration of 2-hydroxy-3-methylbutanoic acid may serve as an indirect indicator of the metabolic reprogramming that often occurs in cancer cells[2]. Additionally, a study has identified 2-hydroxy-3-methylbutyric acid as a candidate biomarker of habitual alcohol intake, which is a known risk factor for several cancers, including pancreatic and liver cancer[6]. An increase in the levels of this metabolite was associated with an increased risk of hepatocellular carcinoma and pancreatic cancer[6].

Interplay with Cellular Signaling Pathways

Beyond its role as a metabolic intermediate, metabolites of BCAA catabolism are increasingly recognized for their involvement in cellular signaling, particularly in the context of insulin and mTOR signaling[1][3]. The mTORC1 signaling pathway is a crucial regulator of cell growth and metabolism and is sensitive to amino acid levels. While direct evidence for the involvement of (S)-2-hydroxy-3-methylbutanoic acid in specific signaling pathways is currently limited, its levels are intrinsically linked to the broader signaling networks that regulate BCAA catabolism[2].

Visualizing the Interplay:

signaling_interplay BCAA_Metabolism BCAA Metabolism Valine_Catabolism Valine Catabolism BCAA_Metabolism->Valine_Catabolism mTOR_Signaling mTOR Signaling BCAA_Metabolism->mTOR_Signaling Insulin_Signaling Insulin Signaling BCAA_Metabolism->Insulin_Signaling S_2_Hydroxy (S)-2-Hydroxy-3- methylbutanoic acid Valine_Catabolism->S_2_Hydroxy S_2_Hydroxy->mTOR_Signaling Potential Modulation S_2_Hydroxy->Insulin_Signaling Potential Modulation Cellular_Processes Cellular Growth & Energy Homeostasis mTOR_Signaling->Cellular_Processes Insulin_Signaling->Cellular_Processes

Caption: Context of BCAA metabolism and related signaling.

Methodologies for Detection and Quantification

The accurate quantification of 2-hydroxy-3-methylbutanoic acid in biological matrices is crucial for both research and clinical diagnostics. This typically requires chromatographic methods coupled with mass spectrometry to achieve the necessary sensitivity and selectivity[2].

Sample Preparation

A critical first step in the analysis is the proper collection and preparation of biological samples to preserve the integrity of the metabolites.

Experimental Protocol: Extraction from Biological Fluids (e.g., Plasma, Urine)

  • Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Collect urine samples and store them at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for analysis.

Analytical Instrumentation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of 2-hydroxy-3-methylbutanoic acid[7][8].

Table 1: Typical LC-MS/MS Parameters for Quantification

ParameterSetting
Chromatography
ColumnReversed-phase C18 column
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientA suitable gradient from low to high organic phase to elute the analyte
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), typically in negative mode
Scan ModeSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M-H]⁻ for 2-hydroxy-3-methylbutanoic acid
Product Ion(s) (m/z)Specific fragment ions for quantification and confirmation

Visualizing the Analytical Workflow:

analytical_workflow Sample_Collection Sample Collection (Plasma, Urine) Extraction Metabolite Extraction (Protein Precipitation) Sample_Collection->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (SRM/MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for the analysis of 2-Hydroxy-3-methylbutanoic acid.

Future Directions and Conclusion

2-Hydroxy-3-methylbutanoic acid, a key intermediate in valine catabolism, is emerging as a molecule of significant clinical and physiological importance[1]. Its established association with genetic metabolic disorders and recent evidence pointing towards its involvement in the complex interplay between BCAA metabolism, insulin resistance, and cancer signaling underscore the need for further investigation[1][2][6].

Future research should focus on several key areas:

  • Enzymology: Detailed characterization of the enzymes directly responsible for the synthesis and degradation of (S)-2-hydroxy-3-methylbutanoic acid to understand the regulation of its cellular levels[1].

  • Signaling Roles: Elucidation of the direct effects of (S)-2-hydroxy-3-methylbutanoic acid on cellular signaling pathways, particularly its potential to modulate insulin and mTOR signaling[1].

  • Therapeutic Potential: Investigation into whether targeting the enzymes involved in (S)-2-hydroxy-3-methylbutanoic acid metabolism could be a viable therapeutic strategy for metabolic diseases[1].

References

An In-depth Technical Guide on the Stereoisomers and Chirality of 2-Amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the stereochemistry of 2-amino-3-hydroxy-3-methylbutanoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structural features, clarify the nature of its chirality, and discuss the practical implications for synthesis, analysis, and application.

Introduction: Defining the Molecule

This compound, also known as β-hydroxyvaline, is a non-proteinogenic amino acid. Its structure, featuring both an amino and a hydroxyl group, makes it a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals. A precise understanding of its stereochemistry is not merely an academic exercise; it is fundamental to controlling the biological activity, efficacy, and safety of any resulting therapeutic agent. The chirality of a drug can profoundly influence its pharmacological and toxicological profiles[1]. This guide will provide the foundational knowledge required to navigate the complexities of this molecule's stereoisomers.

Structural Analysis and the Determination of Chirality

A frequent point of confusion is the number of stereoisomers possible for this compound. The number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of chiral centers[2]. A thorough examination of the molecule's structure is essential.

The structure is as follows:

A chiral center is a carbon atom bonded to four different substituent groups. Let's analyze the two central carbon atoms:

  • Carbon-3 (C3): This carbon is bonded to a hydroxyl group (-OH), two methyl groups (-CH₃), and the -CH(NH₂)COOH group. Since two of the substituents are identical methyl groups, C3 is not a chiral center.

  • Carbon-2 (C2): This carbon is bonded to a hydrogen atom (-H), an amino group (-NH₂), a carboxyl group (-COOH), and the -C(OH)(CH₃)₂ group. These four groups are distinct. Therefore, C2 is a chiral center.

With only one chiral center (n=1), this compound has 2¹ = 2 stereoisomers. These two isomers are enantiomers—non-superimposable mirror images of each other. They are designated as (R)-2-amino-3-hydroxy-3-methylbutanoic acid and (S)-2-amino-3-hydroxy-3-methylbutanoic acid[3][4][5].

Mandatory Visualization: Enantiomers of this compound

The diagram below illustrates the mirror-image relationship between the (R) and (S) enantiomers.

G cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer s_C2 C s_NH2 H₂N s_C2->s_NH2 s_H H s_C2->s_H s_COOH COOH s_C2->s_COOH s_C3OH C(OH)(CH₃)₂ s_C2->s_C3OH r_C2 C r_NH2 NH₂ r_C2->r_NH2 r_H H r_C2->r_H r_COOH COOH r_C2->r_COOH r_C3OH C(OH)(CH₃)₂ r_C2->r_C3OH mirror

Caption: Mirror image relationship of (S) and (R) enantiomers.

Physicochemical and Biological Properties of Enantiomers

While enantiomers share identical physical properties such as melting point and solubility in achiral environments, they differ in their interaction with plane-polarized light and with other chiral molecules. This latter distinction is the cornerstone of stereospecificity in biological systems.

Property(S)-Enantiomer(R)-EnantiomerRacemic Mixture
CAS Number 2280-27-5[4][5]2280-48-0[3]2280-28-6[6]
Molecular Weight 133.15 g/mol [3][4]133.15 g/mol [3][4]133.15 g/mol
Specific Rotation +11° to +14° (c=2, 6 N HCl)[7]Data not readily available, but expected to be equal and opposite to (S).0° (optically inactive)
Biological Activity Can differ significantly from the (R)-enantiomer.Can differ significantly from the (S)-enantiomer.A composite of the activities of both enantiomers.

The differential biological activity of enantiomers is a critical consideration in drug development. One enantiomer may be therapeutically active (the eutomer) while the other is inactive or even responsible for adverse effects (the distomer)[1]. Although specific biological activities for the individual enantiomers of β-hydroxyvaline are not extensively detailed in general literature, it is a well-established principle that such differences are common[1][8]. For instance, in related amino acids, chirality dictates receptor binding, enzyme interactions, and metabolic pathways[9][10].

Stereoselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is crucial for its use as a chiral building block. Two primary strategies are employed:

  • Asymmetric Synthesis: This involves creating the desired enantiomer from achiral or prochiral starting materials using chiral catalysts or reagents. For example, processes can start from L-valine and use a series of stereocontrolled reactions like diazotization and hydrolysis to produce the desired stereoisomer[11].

  • Chiral Resolution: This is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. Common methods include:

    • Formation of Diastereomeric Salts: Reacting the racemic amino acid with a chiral resolving agent (e.g., an enantiomerically pure amine) to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization[12].

    • Enzymatic Resolution: Using enzymes that selectively act on one enantiomer, allowing for the separation of the modified and unmodified forms. Hog renal acylase I, for instance, can be used for asymmetric hydrolysis of N-acetylated amino acids[8].

    • Chiral Chromatography: The most powerful and widely used analytical and preparative technique, which will be discussed in the next section.

Mandatory Visualization: Generalized Chiral Resolution Workflow

This diagram outlines the general steps involved in separating enantiomers from a racemic mixture.

G start Racemic Mixture ((R)- and (S)-Enantiomers) method Chiral Separation Method (e.g., Chiral HPLC, Diastereomeric Salt Formation) start->method end_R Pure (R)-Enantiomer method->end_R end_S Pure (S)-Enantiomer method->end_S

Caption: General workflow for chiral resolution.

Analytical Techniques for Stereoisomer Characterization

Confirming the enantiomeric purity of a sample is a critical step in quality control for research and drug development. Several analytical techniques are employed for this purpose.

TechniquePrinciple of OperationApplication Notes
Chiral HPLC/SFC Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation[13][14]. Polysaccharide-based CSPs are common for separating hydroxy acids[13][14].This is the gold standard for both quantifying enantiomeric excess (ee) and for preparative separation. Mobile phase composition (e.g., hexane/isopropanol with a trifluoroacetic acid modifier) is crucial for achieving good resolution[13][14].
Gas Chromatography (GC) Enantiomers are often derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral GC column[13][15]. This indirect method leverages the different boiling points of the diastereomers.Derivatization adds a step to the workflow but can be highly effective. Common derivatizing agents include O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters[15].
Polarimetry Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions.A classical technique used to determine the optical rotation of a bulk sample. It confirms optical activity but is less precise for determining enantiomeric ratios compared to chromatography.
NMR with Chiral Shift Reagents In the presence of a chiral shift reagent, the NMR signals for corresponding protons in the two enantiomers will appear at different chemical shifts (diastereotopic), allowing for quantification.A powerful tool for structural elucidation that can be adapted for chiral analysis without requiring physical separation of the enantiomers.
Marfey's Method Involves derivatizing the amino acid with Marfey's reagent (or its variants) to form diastereomers that can be readily separated by standard reverse-phase HPLC[16].A highly sensitive and reliable method for determining the absolute configuration of amino acids, though resolving β-diastereomers can sometimes be challenging[16].
Experimental Protocol: Chiral HPLC Method Development

The following provides a generalized, step-by-step protocol for developing a method to separate the enantiomers of this compound.

  • Column Selection:

    • Rationale: The choice of the Chiral Stationary Phase (CSP) is the most critical parameter. For hydroxy acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a proven starting point due to their broad enantiorecognition capabilities[13][14].

    • Action: Begin by screening several polysaccharide-based columns (e.g., Chiralpak series).

  • Mobile Phase Selection (Normal Phase):

    • Rationale: Normal-phase chromatography often provides excellent selectivity for chiral separations. A non-polar solvent with a polar modifier allows for fine-tuning of interactions.

    • Action: Start with a mobile phase of n-Hexane and an alcohol modifier like 2-Propanol (e.g., 90:10 v/v)[14].

  • Additive Inclusion:

    • Rationale: As an amino acid, the analyte has both acidic and basic functional groups. Peak tailing can occur due to unwanted interactions with the stationary phase. An acidic modifier suppresses the ionization of the carboxyl group, leading to sharper, more symmetrical peaks.

    • Action: Add a small amount of an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA), to the mobile phase[13][14].

  • Optimization:

    • Rationale: Separation is a thermodynamic process influenced by temperature, flow rate, and mobile phase composition. Systematic optimization is required to achieve baseline resolution (Rs > 1.5).

    • Action:

      • Adjust the ratio of Hexane to 2-Propanol. Increasing the alcohol content generally reduces retention time.

      • Optimize the column temperature. A lower temperature may increase resolution but also analysis time.

      • Vary the flow rate to balance resolution and analysis speed. A lower flow rate often improves separation[13].

  • Detection and Quantification:

    • Rationale: The analyte lacks a strong chromophore, making UV detection at low wavelengths necessary.

    • Action: Use a UV detector set to a low wavelength (e.g., 210-220 nm). Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Applications in Drug Development and Research

The stereochemical purity of chiral building blocks like β-hydroxyvaline is paramount in medicinal chemistry. Amino acids and their derivatives are frequently used as moieties in prodrug design to improve properties like solubility, stability, and targeted delivery[17]. The specific three-dimensional arrangement of atoms determines how a molecule fits into a biological target, such as an enzyme's active site or a cell surface receptor.

Incorporating the wrong stereoisomer into a drug candidate can lead to:

  • Reduced therapeutic efficacy.

  • Complete loss of activity.

  • Altered metabolic profile.

  • Potentially severe toxicological side effects.

Therefore, regulatory agencies like the FDA and EMA have stringent requirements for the characterization and control of stereoisomers in pharmaceutical products.

Conclusion

This compound is a chiral molecule with a single stereocenter at the C2 position, existing as a pair of (R) and (S) enantiomers. A clear understanding of this fundamental structural fact is the basis for all further scientific inquiry. For professionals in drug development and chemical synthesis, the ability to control, separate, and analyze these stereoisomers is not optional—it is a prerequisite for creating safe, effective, and well-characterized molecular entities. The methods and principles outlined in this guide, from structural analysis to advanced chromatographic techniques, provide the necessary framework for working with this valuable chiral building block.

References

An In-Depth Technical Guide to the Biosynthesis of 3-Hydroxy-L-Valine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biosynthetic pathway of 3-hydroxy-L-valine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. By integrating established knowledge of L-valine biosynthesis with current understanding of enzymatic hydroxylation, this document offers a detailed exploration of the probable synthetic route, key enzymatic players, and the experimental methodologies required for its investigation.

Introduction

3-Hydroxy-L-valine is a naturally occurring amino acid derivative that has been identified as a metabolite in certain fungi, notably Pleurocybella porrigens. Its unique structure, featuring a hydroxyl group at the C3 position of the valine side chain, imparts distinct chemical properties that make it a molecule of interest for various applications, including as a chiral building block in synthetic chemistry and for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

While the complete biosynthetic pathway of 3-hydroxy-L-valine has not been fully elucidated in a single organism, a scientifically sound pathway can be proposed by combining the well-characterized L-valine biosynthesis pathway with the known mechanisms of amino acid hydroxylation. This guide will first detail the established steps leading to the synthesis of L-valine and then delve into the putative final step: the hydroxylation of a key intermediate or L-valine itself.

PART 1: The Foundational Pathway - Biosynthesis of L-Valine

The biosynthesis of L-valine is a conserved pathway in bacteria, archaea, fungi, and plants, starting from the central metabolite pyruvate.[1] This multi-step enzymatic process serves as the primary source of this essential branched-chain amino acid.

The synthesis of L-valine from pyruvate involves four key enzymes:

  • Acetohydroxyacid Synthase (AHAS) : This enzyme, also known as acetolactate synthase, catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[2][3] This is the first committed step in the biosynthesis of valine and leucine.

  • Acetohydroxyacid Isomeroreductase (AHAIR) : This enzyme catalyzes the simultaneous isomerization and reduction of α-acetolactate to α,β-dihydroxyisovalerate, utilizing NADPH as a cofactor.[3]

  • Dihydroxyacid Dehydratase (DHAD) : This enzyme facilitates the dehydration of α,β-dihydroxyisovalerate to produce α-ketoisovalerate.[3]

  • Branched-Chain Amino Acid Transaminase (TA) : In the final step, a transaminase catalyzes the transfer of an amino group from an amino donor, typically glutamate, to α-ketoisovalerate, yielding L-valine.[1][3]

The genes encoding these enzymes are well-characterized in many organisms, often found in operons such as the ilv operon in Escherichia coli and Corynebacterium glutamicum.[3][4]

Visualizing the L-Valine Biosynthetic Pathway

L_Valine_Biosynthesis Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate AHAS (ilvB, ilvN) Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate AHAIR (ilvC) NADPH -> NADP+ Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD (ilvD) L_Valine L-Valine Ketoisovalerate->L_Valine TA (ilvE) Glutamate -> α-Ketoglutarate

Caption: The biosynthetic pathway of L-valine from pyruvate.

PART 2: The Hydroxylation Step - A Putative Pathway to 3-Hydroxy-L-Valine

The introduction of a hydroxyl group onto the valine scaffold is the key transformation leading to 3-hydroxy-L-valine. Based on known biochemical reactions, this hydroxylation is most likely catalyzed by a hydroxylase enzyme, with cytochrome P450 monooxygenases being strong candidates. Fungi are known to possess a vast and diverse array of cytochrome P450 enzymes that are involved in a wide range of metabolic processes, including the modification of amino acids.

Two primary hypotheses for the timing of this hydroxylation exist:

  • Hydroxylation of L-Valine: A hydroxylase acts directly on L-valine to produce 3-hydroxy-L-valine.

  • Hydroxylation of a Precursor: A hydroxylase modifies an intermediate in the L-valine pathway, such as α-ketoisovalerate, which is then further processed to 3-hydroxy-L-valine.

Given that 3-hydroxy-L-valine has been identified as a fungal metabolite, it is plausible that a specific fungal cytochrome P450 enzyme is responsible for this transformation. The transcriptomic data from Pleurocybella porrigens indicates the presence of the L-valine biosynthetic pathway, suggesting that the precursor for hydroxylation is readily available.

The Role of Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes are heme-containing monooxygenases that catalyze the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water. This reaction typically requires a reductase partner to transfer electrons from NAD(P)H. The general reaction is as follows:

Substrate + O₂ + NAD(P)H + H⁺ → Substrate-OH + H₂O + NAD(P)⁺

In the context of 3-hydroxy-L-valine biosynthesis, the putative reaction would be:

L-Valine + O₂ + NAD(P)H + H⁺ --(Valine-3-hydroxylase)--> 3-Hydroxy-L-valine + H₂O + NAD(P)⁺

Visualizing the Putative Hydroxylation Step

Hydroxylation_Pathway cluster_hydroxylation Putative Hydroxylation Step L_Valine L-Valine Hydroxy_Valine 3-Hydroxy-L-Valine L_Valine->Hydroxy_Valine Cytochrome P450 Monooxygenase O2, NADPH -> NADP+, H2O

Caption: The proposed final step in the biosynthesis of 3-hydroxy-L-valine.

PART 3: Experimental Workflows for Pathway Elucidation

Validating the proposed biosynthetic pathway for 3-hydroxy-L-valine requires a series of well-designed experiments. The following workflows provide a roadmap for researchers aiming to identify and characterize the enzymes involved.

Workflow 1: Identification of the Hydroxylase Gene

This workflow focuses on identifying the gene encoding the putative valine-3-hydroxylase from a source organism like Pleurocybella porrigens.

Gene_Identification_Workflow Start Organism known to produce 3-hydroxy-L-valine RNA_Seq Transcriptome Sequencing (RNA-Seq) Start->RNA_Seq Bioinformatics Bioinformatic Analysis (Identify candidate P450 genes) RNA_Seq->Bioinformatics Gene_Cloning Gene Cloning and Heterologous Expression (e.g., in E. coli or S. cerevisiae) Bioinformatics->Gene_Cloning End Recombinant Protein Production Gene_Cloning->End

Caption: Workflow for identifying the candidate hydroxylase gene.

Experimental Protocol: Heterologous Expression of a Candidate Fungal Cytochrome P450

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from the fungal mycelium or fruiting bodies grown under conditions that favor 3-hydroxy-L-valine production. Synthesize first-strand cDNA using a reverse transcriptase.

  • PCR Amplification: Design primers based on the sequence of a candidate cytochrome P450 gene identified from transcriptomic data. Amplify the full-length coding sequence using PCR.

  • Cloning into an Expression Vector: Ligate the PCR product into a suitable expression vector, such as pET for E. coli or pYES2 for Saccharomyces cerevisiae. The vector should ideally contain a purification tag (e.g., His-tag).

  • Transformation: Transform the expression construct into a suitable host strain.

  • Expression Induction: Grow the recombinant host cells and induce protein expression according to the specific vector and host requirements (e.g., with IPTG for E. coli or galactose for S. cerevisiae).

  • Protein Purification: Lyse the cells and purify the recombinant P450 enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Workflow 2: In Vitro Characterization of Hydroxylase Activity

This workflow aims to confirm the enzymatic function of the candidate hydroxylase and determine its kinetic properties.

Activity_Assay_Workflow Start Purified Recombinant P450 Enzyme Assay_Setup In Vitro Hydroxylation Assay (with L-valine, O2, NADPH, and a reductase partner) Start->Assay_Setup Product_Detection Product Detection and Quantification (LC-MS, HPLC) Assay_Setup->Product_Detection Kinetic_Analysis Enzyme Kinetic Analysis (Determine Km, Vmax, kcat) Product_Detection->Kinetic_Analysis End Confirmation of Valine-3-hydroxylase Activity Kinetic_Analysis->End

Caption: Workflow for the in vitro characterization of the hydroxylase.

Experimental Protocol: In Vitro Valine Hydroxylase Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Purified candidate P450 enzyme

    • A suitable reductase partner (e.g., cytochrome P450 reductase)

    • L-valine (substrate)

    • NADPH (cofactor)

    • Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Initiation and Incubation: Initiate the reaction by adding NADPH. Incubate the mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).

  • Sample Preparation for Analysis: Centrifuge the terminated reaction to pellet the precipitated protein. Collect the supernatant for analysis.

  • Product Analysis: Analyze the supernatant for the presence of 3-hydroxy-L-valine using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification: Quantify the amount of 3-hydroxy-L-valine produced by comparing the peak area to a standard curve of a known concentration of 3-hydroxy-L-valine.

Data Presentation: Enzyme Kinetic Parameters

While specific kinetic data for a dedicated valine-3-hydroxylase is not yet available in the literature, the following table provides an example of the types of parameters that would be determined through the experimental workflows described above. For illustrative purposes, hypothetical data for a putative fungal cytochrome P450 acting on L-valine is presented.

Enzyme ParameterValueUnits
Substrate L-Valine-
Km 150µM
Vmax 25nmol/min/mg
kcat 0.5s-1
kcat/Km 3.3 x 103M-1s-1

Table 1: Hypothetical Kinetic Parameters for a Putative Valine-3-Hydroxylase.

Conclusion and Future Directions

The biosynthesis of 3-hydroxy-L-valine is a compelling area of research with implications for synthetic biology and drug development. While the foundational pathway leading to L-valine is well-established, the specific enzymatic step responsible for the C3-hydroxylation remains an active area of investigation. The evidence strongly points towards the involvement of a cytochrome P450 monooxygenase, particularly in fungal species known to produce this unique amino acid.

Future research should focus on the definitive identification and characterization of the valine-3-hydroxylase. The experimental workflows outlined in this guide provide a clear path for achieving this goal. The successful elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also pave the way for the development of microbial cell factories for the sustainable production of 3-hydroxy-L-valine and its derivatives.

References

in vitro studies of 2-Amino-3-hydroxy-3-methylbutanoic acid effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Investigation of 2-Amino-3-hydroxy-3-methylbutanoic Acid

Abstract

This compound, a derivative of the essential branched-chain amino acid (BCAA) valine, is an intriguing molecule with potential significance in cellular metabolism and signaling. As an intermediate in valine catabolism, its cellular effects are hypothesized to intersect with key regulatory pathways, including the mammalian target of rapamycin (mTOR) signaling cascade, which is a central regulator of cell growth, proliferation, and survival. This technical guide provides a comprehensive framework for the in vitro investigation of this compound. We present a series of detailed experimental protocols, from foundational cell viability and proliferation assays to in-depth analyses of metabolic activity and specific signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological functions and therapeutic potential of this amino acid derivative.

Introduction: The Scientific Rationale

This compound is structurally related to valine, an essential BCAA. BCAAs and their metabolites are not merely building blocks for proteins; they are also critical signaling molecules. Dysregulation of BCAA metabolism is implicated in a range of metabolic disorders, making the study of its intermediates, such as this compound, of significant clinical interest.[1] The central hypothesis guiding this technical guide is that this compound, as a product of valine metabolism, may exert biological effects through the modulation of nutrient-sensing pathways, most notably the mTOR pathway.[2][3]

This guide is structured to provide a logical progression of inquiry, beginning with broad-stroke assessments of cellular viability and proliferation, and moving towards more granular investigations of metabolic reprogramming and specific molecular mechanisms of action.

Foundational Cellular Assays: Assessing Global Effects

The initial phase of investigation aims to determine the fundamental effects of this compound on cell health and growth. These assays are crucial for establishing a dose-response relationship and identifying the optimal concentration range for subsequent, more detailed experiments.

Cell Viability Assay (MTT Assay)

Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a robust and high-throughput method to quantify changes in cell viability upon treatment with the test compound.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HEK293, HepG2, or a relevant neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS) and create a serial dilution to achieve final concentrations ranging from 1 µM to 1 mM. Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
198.7 ± 4.999.1 ± 5.397.5 ± 5.8
1097.2 ± 5.196.8 ± 4.795.3 ± 6.2
10095.8 ± 4.592.4 ± 5.088.1 ± 5.5
50085.3 ± 6.078.9 ± 5.865.7 ± 6.4
100070.1 ± 5.755.4 ± 6.142.3 ± 5.9
Cell Proliferation Assay (BrdU Assay)

Causality of Experimental Choice: The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, a hallmark of cell proliferation. This assay is more specific for proliferation than the MTT assay, which measures metabolic activity.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 18-24 hours post-treatment, add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate.

  • Substrate Addition: Add the substrate solution and measure the colorimetric or chemiluminescent signal.

  • Data Analysis: Normalize the results to the vehicle control.

Mechanistic Insights: Delving into Signaling Pathways

Based on the established link between amino acids and mTOR signaling, the next logical step is to investigate the effect of this compound on this critical pathway.

Western Blot Analysis of mTOR Pathway Activation

Causality of Experimental Choice: Western blotting allows for the direct visualization and quantification of changes in the phosphorylation status of key proteins in the mTOR signaling cascade. Phosphorylation is a primary mechanism of activation for many proteins in this pathway.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with a predetermined effective concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), and 4E-BP1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-mTOR/mTOR Ratiop-Akt/Akt Ratiop-S6K/S6K Ratiop-4E-BP1/4E-BP1 Ratio
Vehicle Control1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
Compound (X µM)1.8 ± 0.21.5 ± 0.12.1 ± 0.31.9 ± 0.2
*p < 0.05 vs. Vehicle Control

Signaling Pathway Visualization:

mTOR_Pathway cluster_input Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtorc1 mTORC1 Complex cluster_output Cellular Outcomes Amino_Acids 2-Amino-3-hydroxy- 3-methylbutanoic acid mTORC1 mTORC1 Amino_Acids->mTORC1 Activates Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 Activates S6K S6K mTORC1->S6K 4E_BP1 4E-BP1 mTORC1->4E_BP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4E_BP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Proposed signaling pathway of this compound via mTORC1.

Investigating Cell Fate: Apoptosis vs. Necrosis

Should the foundational assays indicate a cytotoxic effect, it is imperative to determine the mode of cell death.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Causality of Experimental Choice: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of necrotic and late apoptotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with the compound at concentrations determined from the viability assays for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Experimental Workflow Visualization:

Apoptosis_Assay_Workflow A Seed Cells B Treat with Compound A->B C Incubate (24h) B->C D Harvest Cells C->D E Stain with Annexin V-FITC & PI D->E F Flow Cytometry Analysis E->F G Data Interpretation (Quadrants) F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Concluding Remarks and Future Directions

The experimental framework outlined in this technical guide provides a robust starting point for characterizing the in vitro effects of this compound. The data generated from these studies will be instrumental in elucidating its mechanism of action and assessing its potential as a therapeutic agent or a biomarker for metabolic diseases. Future investigations could expand upon these findings to include metabolomics analyses to understand broader metabolic shifts, and in vivo studies to validate the in vitro observations in a physiological context.

References

An In-Depth Technical Guide to the Metabolic Fate of 2-Amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the metabolic fate of 2-Amino-3-hydroxy-3-methylbutanoic acid, a novel amino acid analog. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally related compounds, namely the essential amino acid threonine and the leucine metabolite β-hydroxy β-methylbutyrate (HMB), to propose putative metabolic pathways. We present detailed in vitro and in vivo experimental protocols, leveraging advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and stable isotope tracing, to enable researchers to systematically investigate its absorption, distribution, metabolism, and excretion (ADME). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for characterizing the biotransformation of this and similar novel chemical entities.

Introduction

Chemical Identity and Structure

This compound is a non-proteinogenic α-amino acid. Its structure features a carboxylic acid group, an amino group on the alpha carbon (C2), and both a hydroxyl and a methyl group on the beta carbon (C3). This unique combination of functional groups suggests a complex metabolic profile, potentially intersecting with several established amino acid catabolic pathways.

Structural Analogy and Metabolic Precedent

The structure of this compound shares significant homology with two key biological molecules:

  • Threonine: As an analog of threonine, it differs by the substitution of a methyl group for a hydrogen atom at the C3 position. Threonine metabolism is well-characterized and proceeds through several pathways, including conversion to pyruvate or α-ketobutyrate.[1][2]

  • β-Hydroxy β-methylbutyrate (HMB): It is the α-amino derivative of HMB, a metabolite of the branched-chain amino acid (BCAA) leucine.[3][4] HMB is known to be metabolized to HMG-CoA, a precursor for cholesterol synthesis.[5]

These structural similarities form the basis for predicting the metabolic fate of this compound.

Potential Pharmacological and Physiological Relevance

Given its structural relationship to HMB, which is supplemented to increase muscle mass and strength, and threonine, an essential amino acid vital for protein synthesis and gut health, this compound holds potential as a novel therapeutic agent or nutritional supplement.[6][7] Understanding its metabolic stability, potential for bioactivation into active or toxic metabolites, and its clearance pathways is a critical prerequisite for any further development.

Predicted Metabolic Pathways

The metabolism of this compound is likely to be initiated by enzymes that recognize its amino acid or hydroxy acid features. We propose two primary hypothetical pathways.

Hypothesis 1: Catabolism via Branched-Chain Amino Acid (BCAA) Pathways

The initial catabolic steps for BCAAs are conserved, involving transamination followed by oxidative decarboxylation.[8][9]

  • Transamination: The first step is likely a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT), converting the parent compound into its corresponding α-keto acid, 2-Keto-3-hydroxy-3-methylbutanoic acid. This reaction primarily occurs in skeletal muscle.[8][10]

  • Oxidative Decarboxylation: The resulting α-keto acid would then be irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex, a key regulatory point in BCAA catabolism.[11] This would yield 2-hydroxy-2-methylpropanoyl-CoA.

  • Downstream Metabolism: Subsequent steps could lead to intermediates that enter the tricarboxylic acid (TCA) cycle, potentially classifying the parent compound as glucogenic or ketogenic.

Hypothesis 2: Metabolism via Threonine Catabolic Pathways

Alternatively, enzymes involved in threonine degradation may act on this analog.

  • Threonine Dehydrogenase Pathway: In many animals, threonine dehydrogenase oxidizes threonine.[1][12] A similar enzyme could act on this compound to form 2-Amino-3-keto-3-methylbutanoic acid. This unstable intermediate could then be cleaved by a lyase to yield glycine and 2-hydroxy-2-methylpropanoyl-CoA.

  • Threonine Dehydratase Pathway: In humans, where the threonine dehydrogenase gene is inactive, threonine is converted to α-ketobutyrate by serine/threonine dehydratase.[1] This pathway seems less likely for the target molecule due to the tertiary alcohol at C3, which would hinder the necessary dehydration step.

Visual Summary: Predicted Metabolic Pathways

The following diagram illustrates the potential initial steps in the catabolism of this compound.

Predicted_Metabolic_Pathways cluster_bcaa Hypothesis 1: BCAA Pathway cluster_thr Hypothesis 2: Threonine Pathway Parent_BCAA 2-Amino-3-hydroxy- 3-methylbutanoic acid KetoAcid 2-Keto-3-hydroxy- 3-methylbutanoic acid Parent_BCAA->KetoAcid BCAT (Transamination) AcylCoA_BCAA 2-Hydroxy-2-methyl -propanoyl-CoA KetoAcid->AcylCoA_BCAA BCKD (Oxidative Decarboxylation) TCA_Intermediates_BCAA TCA Cycle Intermediates AcylCoA_BCAA->TCA_Intermediates_BCAA Further Metabolism Parent_THR 2-Amino-3-hydroxy- 3-methylbutanoic acid Unstable_Inter 2-Amino-3-keto- 3-methylbutanoic acid Parent_THR->Unstable_Inter Threonine Dehydrogenase-like Glycine Glycine Unstable_Inter->Glycine Lyase AcylCoA_THR 2-Hydroxy-2-methyl -propanoyl-CoA Unstable_Inter->AcylCoA_THR Lyase

Caption: Predicted initial metabolic steps for this compound.

Methodologies for Elucidating the Metabolic Fate

A multi-pronged approach combining in vitro and in vivo models is essential for a comprehensive metabolic profile.

In Vitro Experimental Models

In vitro systems provide a controlled environment to assess metabolic stability and identify primary metabolites.[13][14]

Human liver microsomes (HLM) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are central to drug metabolism.[15][16] The S9 fraction contains both microsomal and cytosolic enzymes.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

  • Objective: To determine the intrinsic clearance (CLint) of the compound due to Phase I and Phase II metabolism.

  • Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, UDPGA, PAPS, Test Compound stock solution (10 mM in DMSO), Control compounds (e.g., Testosterone, Propranolol), Quenching solution (Acetonitrile with internal standard), 96-well plates, LC-MS/MS system.

  • Procedure:

    • Prepare incubation mixtures in a 96-well plate containing phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system (and cofactors like UDPGA if assessing Phase II).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point relative to the internal standard.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).[17]

In Vivo Experimental Models

In vivo studies are crucial for understanding the complete ADME profile in a whole organism, accounting for tissue distribution and complex physiological interactions.[18]

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses non-radioactive isotope-labeled compounds (e.g., ¹³C, ¹⁵N) to trace the path of atoms through metabolic networks.[19][20][21]

Protocol 2: In Vivo Stable Isotope (¹³C or ¹⁵N) Tracing Study in Rodents

  • Objective: To trace the metabolic fate of the parent compound and identify downstream metabolites in plasma, urine, and tissues.

  • Materials: Uniformly ¹³C-labeled or ¹⁵N-labeled this compound, Sprague-Dawley rats, metabolic cages for urine/feces collection, blood collection supplies, tissue homogenization equipment, LC-MS/MS system.

  • Procedure:

    • Acclimate rats in metabolic cages for 48 hours.

    • Administer a single oral or intravenous dose of the labeled compound.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cannula. Process to plasma and store at -80°C.

    • Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).

    • At the end of the study (e.g., 48 hours), euthanize the animals and harvest key tissues (liver, kidney, muscle, brain).

    • Extract metabolites from plasma, urine, and homogenized tissues using a suitable solvent (e.g., 80% methanol).

  • Data Analysis:

    • Analyze extracts using high-resolution LC-MS/MS.

    • Search for the parent compound and predicted metabolites by extracting ion chromatograms corresponding to their expected labeled and unlabeled masses.

    • The presence of the ¹³C or ¹⁵N label in downstream molecules confirms they are metabolites of the administered compound.[22]

    • Use MS/MS fragmentation patterns to confirm the identity of metabolites.[23][24]

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for modern metabolic studies due to its high sensitivity, selectivity, and ability to provide structural information.[25][26]

Data Analysis and Interpretation

Metabolite Identification Strategy
  • Parent Drug and Predicted Metabolites: Initially, screen for the exact mass of the parent compound and the masses of metabolites predicted from common biotransformation reactions (e.g., oxidation, glucuronidation, sulfation, deamination).

  • Isotope Pattern Filtering: In stable isotope tracing studies, filter the data for mass peaks that show the characteristic isotopic shift corresponding to the label.

  • MS/MS Fragmentation: Confirm metabolite structures by comparing their MS/MS fragmentation patterns to that of the parent compound and reference standards, if available.[27]

Data Visualization: Summary of Potential Metabolites
Metabolite Predicted Biotransformation Expected Mass Shift (from Parent) Key Diagnostic Fragment
2-Keto-3-hydroxy-3-methylbutanoic acidTransamination / Oxidation-1 DaLoss of CO₂ (44 Da)
2-Hydroxy-2-methylpropanoyl-CoAOxidative Decarboxylation(Varies post-derivatization)Coenzyme A fragment
O-Glucuronide ConjugateGlucuronidation (Phase II)+176 DaLoss of glucuronic acid (176 Da)
O-Sulfate ConjugateSulfation (Phase II)+80 DaLoss of SO₃ (80 Da)

Experimental Workflow and Decision Making

A logical, tiered approach ensures efficient and comprehensive characterization of the compound's metabolic fate.

Experimental_Workflow Start Start: Compound of Interest InVitro In Vitro Metabolic Stability (Liver Microsomes/S9) Start->InVitro High_Stability High Stability (t½ > 60 min) InVitro->High_Stability Results Low_Stability Low Stability (t½ < 60 min) InVitro->Low_Stability Results InVivo_PK In Vivo PK Study (Rodent) High_Stability->InVivo_PK Yes MetID_InVitro Metabolite ID (In Vitro) Low_Stability->MetID_InVitro Yes MetID_InVitro->InVivo_PK Isotope_Tracing Stable Isotope Tracing (In Vivo) InVivo_PK->Isotope_Tracing Proceed if systemic exposure confirmed MetID_InVivo Metabolite ID & Distribution (In Vivo) Isotope_Tracing->MetID_InVivo Excretion_Balance Excretion Balance (Urine, Feces) Isotope_Tracing->Excretion_Balance Final_Report Comprehensive Metabolic Profile MetID_InVivo->Final_Report Excretion_Balance->Final_Report

Caption: A tiered workflow for investigating metabolic fate.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven strategy for characterizing the metabolic fate of this compound. By leveraging knowledge from structurally similar compounds and employing state-of-the-art analytical techniques, researchers can build a comprehensive ADME profile. Key future work should focus on synthesizing authentic standards of predicted metabolites to confirm their identity and quantify their formation, as well as investigating the specific enzymes responsible for each metabolic step through reaction phenotyping studies. This foundational knowledge is indispensable for advancing the compound through the drug discovery and development pipeline.

References

pharmacokinetics of 2-Amino-3-hydroxy-3-methylbutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics of 2-Amino-3-hydroxy-3-methylbutanoic Acid Derivatives Focus on the Leucine Metabolite β-Hydroxy β-Methylbutyrate (HMB)

Introduction

This compound and its derivatives represent a class of small molecules intrinsically linked to branched-chain amino acid (BCAA) metabolism. While several derivatives exist, the most extensively studied and commercially significant member is β-hydroxy β-methylbutyrate (HMB), a metabolite of the essential amino acid L-leucine.[1] HMB is widely utilized as a dietary supplement to support muscle health, particularly in athletic and clinical populations, where it is suggested to increase muscle mass, strength, and recovery by stimulating protein synthesis and inhibiting protein breakdown.[2][3]

Understanding the pharmacokinetic profile—the journey of a compound through the body—is paramount for drug development professionals and researchers. It dictates dosing regimens, predicts efficacy, and informs safety assessments. This technical guide provides a comprehensive examination of the absorption, distribution, metabolism, and excretion (ADME) of HMB as a model compound for its class. We will delve into the underlying metabolic pathways, present key quantitative parameters, and detail the state-of-the-art methodologies required for its rigorous scientific investigation.

Section 1: Endogenous Biosynthesis and Metabolic Fate of HMB

The pharmacokinetic profile of HMB is best understood by first examining its natural role in the body. HMB is not an exogenous substance but a natural product of leucine metabolism.

1.1. Synthesis from L-Leucine In healthy individuals, only a small fraction (approximately 5%) of dietary L-leucine is converted to HMB.[2] The synthesis is a two-step process primarily occurring in skeletal muscle and the liver:

  • Transamination: L-leucine undergoes reversible transamination to α-ketoisocaproate (KIC), a reaction catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme.[1]

  • Oxidation: In the cytosol, KIC is converted to HMB by the enzyme KIC dioxygenase.[1][4] The majority of KIC, however, enters the mitochondria for conversion into isovaleryl-CoA and subsequent energy production.[1]

1.2. Metabolic Conversion Once formed or ingested, HMB enters a central metabolic pathway. It is first converted to β-hydroxy β-methylbutyryl-CoA (HMB-CoA).[2] This intermediate is then metabolized to hydroxymethylglutaryl-CoA (HMG-CoA).[2] HMG-CoA is a critical juncture in cellular metabolism; it can be cleaved to produce acetyl-CoA and acetoacetate for the Krebs cycle or serve as a precursor for cholesterol synthesis via the mevalonate pathway.[2] This link to cholesterol synthesis is hypothesized to be one of HMB's mechanisms of action, potentially enhancing the integrity of muscle cell membranes.[2]

Metabolic_Pathway_of_HMB Metabolic Pathway of HMB from L-Leucine Leucine L-Leucine (from Diet/Protein) KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT (Transamination) HMB β-Hydroxy β-Methylbutyrate (HMB) KIC->HMB KIC Dioxygenase (Cytosol, ~5%) Isovaleryl_CoA Isovaleryl-CoA (Mitochondria) KIC->Isovaleryl_CoA BCKDH (Mitochondria, ~95%) HMB_CoA HMB-CoA HMB->HMB_CoA HMG_CoA HMG-CoA HMB_CoA->HMG_CoA Cholesterol Cholesterol Synthesis (Mevalonate Pathway) HMG_CoA->Cholesterol Energy Energy Production (Acetyl-CoA & Acetoacetate) HMG_CoA->Energy

Caption: Metabolic pathway of HMB from L-Leucine.

Section 2: Pharmacokinetic Profile (ADME)

Achieving the therapeutic or ergogenic effects of HMB requires direct supplementation, as endogenous production is limited.[2] HMB is typically administered orally as either a calcium salt (HMB-Ca) or a free acid gel (HMB-FA).

  • Absorption: Following oral administration, HMB is readily absorbed. The formulation influences its absorption kinetics. The free acid form (HMB-FA) has been shown to result in quicker and higher peak plasma concentrations compared to the calcium salt (HMB-Ca).[5] A study on a different but structurally related selective androgen receptor modulator (SARM) derivative demonstrated rapid absorption with time to maximum concentration (Tmax) between 48 and 84 minutes, with lower doses showing complete oral bioavailability.[6] This highlights the potential for high oral bioavailability within this class of compounds.

  • Metabolism: The primary metabolic fate of HMB is its conversion to HMG-CoA, as detailed in Section 1.[2] This conversion allows it to enter foundational metabolic pathways for either energy or cholesterol production. The liver is a central site for this metabolic activity.

  • Excretion: HMB is cleared from the body primarily through renal excretion. The amount of HMB excreted in the urine is dependent on the administered dose. The elimination half-life for a related SARM derivative was found to be between 2.6 and 5.3 hours, indicating relatively rapid clearance.[6]

Section 3: Quantitative Pharmacokinetic Parameters

Summarizing quantitative data is essential for comparing different formulations and designing dosing strategies. The table below presents key pharmacokinetic parameters, using data from a representative study on a related derivative as a structural model to illustrate the type of data crucial for analysis.[6]

Parameter1 mg/kg (p.o.)10 mg/kg (p.o.)30 mg/kg (p.o.)Unit
Cmax (Peak Plasma Conc.)1.41120µg/mL
Tmax (Time to Peak Conc.)4884336minutes
AUC (Area Under the Curve)Varies with doseVaries with doseVaries with doseµg·min/mL
(Elimination Half-Life)203173266minutes
F (Oral Bioavailability)~100%~100%57%%
Table adapted from pharmacokinetic data for S-4, a non-steroidal selective androgen receptor modulator, to demonstrate key parameters.[6]

Section 4: Methodologies for Pharmacokinetic Evaluation

A robust evaluation of a compound's pharmacokinetics relies on a combination of in vitro and in vivo models, underpinned by precise bioanalytical techniques.

4.1. Preclinical Study Design

The goal of preclinical studies is to predict human pharmacokinetics and establish a safe dose for first-in-human trials.[7]

  • In Vitro Models: Before animal studies, in vitro systems provide critical early data.[8][9]

    • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps identify the primary metabolic pathways and calculate intrinsic clearance, which is used to predict hepatic clearance in vivo.[7]

    • Absorption and Permeability: Caco-2 cell monolayers, derived from human colorectal adenocarcinoma cells, are widely used to model the intestinal epithelium and predict a drug's absorption potential.

  • In Vivo Studies: Animal models, typically rats, are used for definitive pharmacokinetic profiling.[6] A standard study involves administering the compound via both intravenous (IV) and oral (p.o.) routes to different groups of animals. The IV data provides information on clearance and volume of distribution, while the oral data, when compared to the IV data, allows for the determination of absolute oral bioavailability.[6]

PK_Workflow General In Vivo Pharmacokinetic Study Workflow start Hypothesis / Compound Selection animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model grouping Divide into Groups (IV and Oral Dosing) animal_model->grouping dosing_iv Administer IV Dose grouping->dosing_iv dosing_po Administer Oral Dose grouping->dosing_po sampling Serial Blood Sampling (Defined Time Points) dosing_iv->sampling dosing_po->sampling processing Process Blood to Plasma Store at -80°C sampling->processing analysis Bioanalytical Quantification (LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Modeling (Calculate Cmax, AUC, T½, F) analysis->pk_calc end Report and Interpretation pk_calc->end

Caption: General workflow for an in vivo pharmacokinetic study.

4.2. Bioanalytical Quantification: Protocol for HMB in Plasma using LC-MS/MS

Accurate quantification of the analyte in biological matrices is the cornerstone of pharmacokinetics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its high sensitivity and selectivity.[10][11]

Objective: To determine the concentration of HMB in rat plasma.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of HMB and a stable isotope-labeled internal standard (e.g., HMB-d6) in methanol.

    • Create a calibration curve by spiking blank plasma with known concentrations of HMB (e.g., 10 to 10,000 ng/mL).

    • Thaw unknown plasma samples on ice alongside calibration standards and quality control (QC) samples.

  • Protein Precipitation (Sample Extraction):

    • To a 50 µL aliquot of plasma, add 200 µL of cold acetonitrile containing the internal standard. The acetonitrile precipitates the plasma proteins, which would otherwise interfere with the analysis.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • Chromatographic Separation (LC):

    • Rationale: Chromatography separates the analyte of interest (HMB) from other endogenous components in the extract to prevent ion suppression and ensure accurate measurement. Due to the polar nature of HMB, Hydrophilic Interaction Chromatography (HILIC) is often an effective choice.[11]

    • Column: HILIC column (e.g., SeQuant ZIC-pHILIC).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at high organic content (e.g., 90% B) and ramp down to elute the polar HMB.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Rationale: The mass spectrometer provides highly selective and sensitive detection. It is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides two levels of mass selectivity, minimizing interferences.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions:

      • HMB: Q1 (Precursor Ion) -> Q3 (Product Ion) (e.g., m/z 117.1 -> 59.1)

      • HMB-d6 (Internal Standard): Q1 -> Q3 (e.g., m/z 123.1 -> 62.1)

    • Data Analysis: The concentration of HMB in unknown samples is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The pharmacokinetic profile of β-hydroxy β-methylbutyrate (HMB), a key derivative of this compound, is characterized by rapid oral absorption, metabolism via the HMG-CoA pathway, and renal excretion.[2][5] The specific kinetics can be modulated by the formulation, with the free acid form offering faster absorption than the calcium salt.[5] A thorough understanding of these ADME properties, validated through robust in vitro and in vivo studies and precise LC-MS/MS bioanalysis, is essential for optimizing its use as a nutritional supplement and for developing other compounds within this chemical class.

Future research should focus on obtaining more detailed distribution data to fully characterize target tissue exposure and further investigating the pharmacokinetics of other, less-studied derivatives of this compound to explore their potential therapeutic applications.

References

An In-Depth Technical Guide to 2-Amino-3-hydroxy-3-methylbutanoic Acid: A Fungal Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Unique Building Block from the Fungal Kingdom

In the vast and intricate world of fungal secondary metabolism, non-proteinogenic amino acids represent a fascinating class of molecules with significant, yet often underexplored, biological potential. This guide focuses on one such molecule: 2-Amino-3-hydroxy-3-methylbutanoic acid, also known as 3-hydroxy-L-valine. As a hydroxylated derivative of the essential branched-chain amino acid (BCAA) L-valine, this compound stands at the intersection of primary and secondary metabolic pathways. Its discovery in fungi, such as the angel wing mushroom Pleurocybella porrigens, beckons researchers to investigate its biosynthesis, biological function, and potential applications.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical nature, a proposed biosynthetic pathway, and robust methodologies for its study. We will delve into the causality behind experimental designs, offering not just protocols, but a strategic framework for investigating this intriguing fungal metabolite.

Section 1: Core Molecular Characteristics

This compound is a small, polar molecule whose structure incorporates the foundational scaffold of valine with the addition of a hydroxyl group on the tertiary gamma-carbon. This seemingly minor modification dramatically alters its chemical properties compared to its proteinogenic counterpart, introducing an additional chiral center and increasing its polarity.

Physicochemical Properties

A precise understanding of the molecule's properties is the cornerstone of any experimental design, from optimizing extraction solvents to designing analytical methods. The key physicochemical data for the (2S)-isomer, 3-hydroxy-L-valine, are summarized below.[1]

PropertyValueSource & Significance
Molecular Formula C₅H₁₁NO₃[1] Defines the elemental composition.
Molecular Weight 133.15 g/mol [1] Critical for mass spectrometry and molarity calculations.
IUPAC Name (2S)-2-amino-3-hydroxy-3-methylbutanoic acid[1] Unambiguous chemical identifier.
Synonyms 3-hydroxy-L-valine, L-beta-hydroxyvaline[1] Common names used in literature.
Topological Polar Surface Area 83.6 Ų[1] Predicts membrane permeability; higher value suggests lower passive diffusion.
Hydrogen Bond Donors 3[1] Influences solubility in protic solvents and molecular interactions.
Hydrogen Bond Acceptors 4[1] Influences solubility and potential for biological target binding.
XLogP3-AA -2.8[1] Indicates high hydrophilicity, crucial for selecting extraction and chromatography methods.

Section 2: Fungal Biosynthesis - A Proposed Pathway

The precise enzymatic pathway for the synthesis of 3-hydroxy-L-valine in fungi has not been fully elucidated in published literature. However, based on known fungal metabolic capabilities, particularly in modifying amino acids, we can propose a logical and testable biosynthetic route. Fungal genomes are rich with enzymes capable of hydroxylation, such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases, which are known to modify a wide array of substrates, including amino acids.[2]

The Putative Hydroxylation of L-Valine

The most direct and energetically favorable route to 3-hydroxy-L-valine is the post-synthetic modification of L-valine, a primary metabolite readily available in the cell. The core hypothesis is that a specific L-valine hydroxylase catalyzes the direct hydroxylation of the Cγ of L-valine.

  • Precursor: L-Valine (from the branched-chain amino acid biosynthesis pathway).

  • Key Enzymatic Step: Direct hydroxylation at the C-3 position.

  • Likely Enzyme Class: An Fe(II)/α-ketoglutarate-dependent dioxygenase. This class of enzymes is well-precedented in fungi for catalyzing hydroxylation reactions in the biosynthesis of many secondary metabolites, including other non-proteinogenic amino acids like hydroxyproline in echinocandins.[2] This choice is based on the enzyme's ability to activate molecular oxygen and insert a single oxygen atom into an unactivated C-H bond.

  • Cofactors: This reaction would require Fe(II), α-ketoglutarate, and O₂.

This proposed pathway provides a clear hypothesis that can be tested through genomic, transcriptomic, and biochemical experiments.

Proposed Biosynthesis of 3-Hydroxy-L-Valine cluster_bcaa Branched-Chain Amino Acid Pathway cluster_hydroxylation Proposed Hydroxylation Step Pyruvate Pyruvate & other precursors Ilv_pathway Multi-step enzymatic conversion (Ilv enzymes) Pyruvate->Ilv_pathway L_Valine L-Valine Ilv_pathway->L_Valine Hydroxylase Putative L-Valine Hydroxylase (e.g., Fe(II)/αKG-dependent dioxygenase) L_Valine->Hydroxylase Substrate Hydroxy_Valine This compound (3-Hydroxy-L-valine) Hydroxylase->Hydroxy_Valine Product Succinate Succinate + CO₂ Hydroxylase->Succinate O2 O₂ O2->Hydroxylase aKG α-Ketoglutarate aKG->Hydroxylase

Caption: Proposed biosynthetic pathway for 3-hydroxy-L-valine from L-valine.

Section 3: Biological Activity & Mechanism of Action (An Area Ripe for Discovery)

Currently, the specific biological activity of this compound as a fungal metabolite is not well-documented in publicly accessible scientific literature. This represents a significant knowledge gap and, consequently, a compelling opportunity for research.

Expertise & Field-Proven Insights: While direct data is scarce, we can infer potential roles and formulate testing strategies based on analogous molecules. Fungi do not typically expend metabolic energy to produce compounds without a purpose. This metabolite could serve as:

  • An Antifungal Agent: As fungi are in constant competition with other microbes, they produce a vast arsenal of chemical defenses. The structural similarity of 3-hydroxy-L-valine to L-valine suggests it could act as an antimetabolite. It might compete with L-valine for transport into a rival fungus or for binding to the active site of a crucial enzyme, such as an aminoacyl-tRNA synthetase, thereby disrupting protein synthesis.[3] This strategy is a known mechanism for other amino acid analogs.[3]

  • A Signaling Molecule: It could be involved in quorum sensing or developmental processes within the producing fungus itself.

  • A Metal Chelator: The alpha-amino acid and hydroxyl groups could coordinate with metal ions, playing a role in metal homeostasis or sequestration.

Given that amino acid biosynthetic pathways are absent in humans but essential for fungi, they are considered prime targets for developing new antifungal drugs with high selectivity and low host toxicity.[4][5] Therefore, investigating any inhibitory effects of 3-hydroxy-L-valine on these pathways in pathogenic fungi is a high-priority research direction.

Section 4: A Framework for Investigation: Key Experimental Protocols

This section provides self-validating, step-by-step methodologies designed to isolate, characterize, and screen 3-hydroxy-L-valine for biological activity. The logic behind key steps is explained to empower researchers to adapt these protocols to their specific needs.

Protocol: Isolation and Purification from Fungal Culture

The high polarity and zwitterionic nature of 3-hydroxy-L-valine dictate the choice of a multi-step purification strategy centered around ion-exchange chromatography.

Trustworthiness Through Self-Validation: Each step in this workflow includes a quality control checkpoint, ensuring that the subsequent step is built upon a reliable foundation.

G start 1. Fungal Culture (e.g., P. porrigens in liquid medium) harvest 2. Harvest & Separate - Centrifuge/filter to separate mycelia from broth - QC: Microscopic check for contamination start->harvest extract 3. Broth Treatment - Lyophilize supernatant to concentrate - Re-dissolve in minimal H₂O - QC: pH measurement harvest->extract ion_exchange 4. Ion-Exchange Chromatography - Load onto Dowex 50W (H⁺ form) column - Wash with H₂O (removes anions/neutrals) - Elute with NH₄OH gradient (e.g., 0.1-2 M) - QC: Ninhydrin spot test on fractions extract->ion_exchange hplc 5. HPLC Purification - Pool positive fractions, lyophilize - Use a preparative HILIC or C18 column - QC: Analytical HPLC for peak purity ion_exchange->hplc final 6. Final Product - Lyophilize pure fractions - Yields white, crystalline powder - QC: Structure confirmation (NMR, HR-MS) hplc->final

Caption: Workflow for the isolation and purification of 3-hydroxy-L-valine.

Step-by-Step Methodology:

  • Fungal Cultivation & Harvest:

    • Grow the source fungus (e.g., Pleurocybella porrigens) in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production (e.g., static culture, 25°C, 21 days).

    • Separate the mycelial biomass from the culture broth by vacuum filtration through cheesecloth, followed by centrifugation (10,000 x g, 20 min, 4°C). The supernatant is the primary source of the secreted metabolite.

  • Crude Extract Preparation:

    • Lyophilize (freeze-dry) the culture supernatant to a dry powder. Causality: This concentrates the non-volatile metabolites, including the target amino acid, without using heat which could cause degradation.

    • Re-dissolve the powder in a minimal volume of deionized water and adjust the pH to ~3.0 with HCl. Causality: This ensures the amine group is fully protonated (NH₃⁺) for optimal binding to the cation-exchange resin.

  • Cation-Exchange Chromatography (Primary Capture):

    • Prepare a column with a strong cation-exchange resin (e.g., Dowex 50W X8, H⁺ form).

    • Load the acidified crude extract onto the column.

    • Wash the column extensively with deionized water to remove neutral and anionic compounds (sugars, organic acids).

    • Elute the bound amino acids using a stepwise or linear gradient of ammonium hydroxide (e.g., 0.1 M to 2.0 M NH₄OH). Causality: The increasing concentration of NH₃ displaces the protonated amino acids from the resin, eluting them based on their affinity.

    • Collect fractions and monitor for the presence of amino acids using the ninhydrin test (a purple color indicates a positive result).

  • Reversed-Phase or HILIC HPLC (Polishing):

    • Pool the ninhydrin-positive fractions, remove the ammonia by rotary evaporation, and lyophilize.

    • Dissolve the resulting solid in the HPLC mobile phase.

    • Purify the target compound using preparative High-Performance Liquid Chromatography (HPLC). A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often superior for highly polar compounds like this.

    • Monitor the elution profile with a UV detector (if the molecule has a chromophore, though unlikely here) and/or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

    • Collect the peak corresponding to the target molecule (mass = 133.07 Da).

  • Final Product & Storage:

    • Lyophilize the pure HPLC fractions to obtain the final product as a white powder.

    • Confirm identity and purity via NMR and High-Resolution Mass Spectrometry (HR-MS).

    • Store at -20°C under desiccated conditions.

Protocol: Structural Characterization
  • High-Resolution Mass Spectrometry (HR-MS):

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Expected Result: A protonated molecular ion [M+H]⁺ at an m/z value corresponding to the exact mass of C₅H₁₂NO₃⁺ (134.0812). The high-resolution data will confirm the elemental formula. Fragmentation patterns (MS/MS) can confirm the loss of water (H₂O) and the carboxyl group (COOH).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: D₂O (Deuterium oxide).

    • ¹H NMR: Expect signals corresponding to two non-equivalent methyl groups (singlets), and a proton on the α-carbon (singlet). The hydroxyl and amine protons will exchange with D₂O and may not be visible.

    • ¹³C NMR: Expect five distinct carbon signals: two for the methyl groups, one for the tertiary alcohol carbon (C-3), one for the α-carbon (C-2), and one for the carboxyl carbon.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, validating the structure.

Protocol: Antifungal Bioactivity Screening

A standardized broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation:

    • Prepare a stock solution of the purified 3-hydroxy-L-valine in sterile water or an appropriate buffer (e.g., RPMI-1640 medium for fungi).

    • Use a panel of clinically relevant fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

    • Prepare fungal inocula according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Assay Setup:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth.

    • Add the standardized fungal inoculum to each well.

    • Include controls: a positive control (fungus + broth, no compound), a negative control (broth only), and a drug control (a known antifungal like fluconazole or amphotericin B).

  • Incubation & Reading:

    • Incubate the plates at 35-37°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading absorbance with a plate reader.

Section 5: Future Directions & Concluding Remarks

The study of this compound is in its infancy. While we have laid out a comprehensive framework for its investigation, several key questions remain that present exciting avenues for future research:

  • Elucidation of the Biosynthetic Gene Cluster: Identifying the gene(s) responsible for L-valine hydroxylation through comparative genomics and transcriptomics, followed by heterologous expression and biochemical characterization of the enzyme.

  • Broad-Spectrum Bioactivity Screening: Testing the compound against a wide range of microbial pathogens (bacteria, fungi), cancer cell lines, and in enzyme-specific assays to uncover its full therapeutic potential.

  • Determining the Mechanism of Action: For any observed bioactivity, follow-up studies using chemoproteomics, transcriptomics (RNA-seq), or genetic screens (e.g., yeast knockout library screening) will be essential to identify its molecular target.

  • Investigating its Ecological Role: Understanding why Pleurocybella porrigens produces this metabolite. Does it play a role in defense, development, or symbiosis?

References

Methodological & Application

Title: A Robust and Validated Method for the Quantification of 2-Amino-3-hydroxy-3-methylbutanoic Acid in Human Urine using Solid-Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly selective, sensitive, and robust method for the quantitative determination of 2-Amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic amino acid, in human urine. Accurate measurement of this metabolite is crucial for research into branched-chain amino acid (BCAA) metabolism and its associated metabolic disorders.[1][2][3] The described protocol employs a strong cation-exchange (SCX) solid-phase extraction (SPE) for sample cleanup, which is critical for mitigating the significant matrix effects inherent in urine.[4][5] Subsequent analysis is performed by Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. We provide a comprehensive, step-by-step protocol covering sample collection, preparation, instrumental analysis, and data processing. Furthermore, this document outlines a complete method validation strategy in accordance with FDA and ICH guidelines to ensure the generation of reliable and reproducible data for clinical research and drug development applications.[6][7][8]

Introduction: The Scientific Rationale

This compound (MW: 133.15 g/mol ), also known as 3-hydroxyvaline, is a metabolite linked to the catabolism of the essential branched-chain amino acid, valine.[3][9] Aberrations in BCAA metabolic pathways are implicated in a spectrum of diseases, including maple syrup urine disease (MSUD) and other organic acidurias, as well as more common conditions like insulin resistance.[2][3] Consequently, the precise quantification of pathway intermediates like 3-hydroxyvaline in accessible biological fluids such as urine provides a window into metabolic flux and potential dysregulation.

The analytical challenge lies in the polar, zwitterionic nature of the analyte and the complexity of the urine matrix, which is rich in salts, urea, and other endogenous compounds that can cause significant ion suppression or enhancement in mass spectrometry.[4][5] A simple "dilute-and-shoot" approach is often inadequate for rigorous quantitative studies.[10] This guide, therefore, establishes a methodology centered on solid-phase extraction (SPE) to isolate the analyte from interfering matrix components, thereby enhancing analytical sensitivity, accuracy, and robustness.[5][11]

Principle of the Method

The core of this method is the specific isolation of amino acids from the urine matrix followed by high-sensitivity detection.

  • Sample Preparation: Urine samples are first stabilized and spiked with a stable isotope-labeled internal standard (SIL-IS) of the analyte. The use of a SIL-IS is paramount as it co-elutes chromatographically and experiences identical matrix effects and extraction recovery, providing the most accurate normalization.[12] The sample is then subjected to strong cation-exchange (SCX) solid-phase extraction. At an acidic pH, the primary amine group of this compound is protonated, allowing it to bind strongly to the negatively charged SCX sorbent while neutral and anionic interferents are washed away. The analyte is subsequently eluted with a basic solution that neutralizes the amine, releasing it from the sorbent.[4][13]

  • Chromatographic Separation: The cleaned extract is analyzed using a UHPLC system. A hydrophilic interaction liquid chromatography (HILIC) column is recommended for this polar analyte, as it provides superior retention and peak shape compared to standard reversed-phase columns where the analyte might otherwise elute in the void volume with other polar matrix components.[14]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to the analyte and its internal standard.[15][16]

Experimental Workflow Overview

G cluster_0 Sample Handling & Preparation cluster_1 Solid-Phase Extraction (SCX) cluster_2 Analysis & Data Processing Collect Urine Sample Collection (First morning void or 24h) Store Store at -80°C Thaw Thaw & Centrifuge Spike Spike with SIL-IS Condition 1. Condition Cartridge (Methanol, Water) Spike->Condition Processed Sample Equilibrate 2. Equilibrate Cartridge (Acidic Buffer) Load 3. Load Sample Wash 4. Wash Cartridge (Acidic Buffer, Methanol) Elute 5. Elute Analyte (Ammoniated Methanol) Dry Evaporate & Reconstitute Inject UHPLC-MS/MS Analysis (HILIC Column, ESI+, MRM) Dry->Inject Clean Extract Integrate Peak Integration Calibrate Calibration Curve (Peak Area Ratio vs. Conc.) Quantify Calculate Concentration Report Report Quantify->Report Final Result

Caption: High-level workflow for urine sample analysis.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: this compound (analytical standard, >98% purity)

  • Internal Standard: this compound-d3 (or other stable isotope-labeled version, >98% purity)

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (ACS grade)

  • SPE Cartridges: Strong Cation Exchange (SCX), e.g., 500 mg, 6 mL cartridges[13]

  • Urine: Pooled, drug-free human urine for calibration standards and quality controls (QCs)

Instrumentation
  • UHPLC System: A system capable of delivering accurate gradients at flow rates of 0.2-0.6 mL/min (e.g., Waters ACQUITY UPLC I-Class, Thermo Vanquish).[17]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 7500, Agilent 6495).

  • SPE Manifold: A vacuum manifold for processing SPE cartridges.

  • Evaporation System: A nitrogen evaporation system with temperature control.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples

Causality: Preparing stock solutions in an organic solvent like methanol ensures stability. Serial dilutions in a mix of organic and aqueous solvents prevent analyte adsorption to container surfaces. Spiking standards into a surrogate matrix (pooled urine) is essential to mimic the analytical conditions of the unknown samples.[12]

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and SIL-IS in methanol to create primary stock solutions. Store at -20°C.

  • Working Standard Solutions: Perform serial dilutions of the analyte stock solution with 50:50 Methanol:Water to prepare a series of working standards for spiking.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the SIL-IS stock solution in the SPE Equilibration Buffer (Water with 0.1% Formic Acid).

  • Calibration Standards & QCs: Thaw pooled human urine on ice. Centrifuge at 4,000 x g for 10 minutes to pellet any sediment. Spike aliquots of the supernatant with the working standard solutions to create a calibration curve (8-10 points) and at least three levels of Quality Control (QC) samples (Low, Medium, High).

  • Sample Preparation: a. To 500 µL of each urine sample, standard, or QC, add 50 µL of the SIL-IS Spiking Solution. b. Vortex briefly to mix.

Protocol 2: Solid-Phase Extraction (SCX)

Causality: Each step in SPE is critical. Conditioning activates the sorbent. Equilibration sets the pH for analyte binding. The wash steps remove interferences without dislodging the analyte. The elution step uses a high pH solution to neutralize the analyte's charge, causing it to be released from the sorbent.[13]

  • Condition: Pass 3 mL of Methanol through the SCX cartridge.

  • Equilibrate: Pass 3 mL of Water with 0.1% Formic Acid through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the prepared 550 µL sample onto the cartridge. Allow it to pass through slowly (approx. 1 mL/min).

  • Wash 1: Pass 3 mL of Water with 0.1% Formic Acid through the cartridge.

  • Wash 2: Pass 3 mL of Methanol through the cartridge to remove less polar, non-basic interferences.

  • Dry: Dry the cartridge under vacuum for 5 minutes.

  • Elute: Elute the analyte by passing 2 x 1.5 mL of 5% Ammonium Hydroxide in Methanol through the cartridge into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Acetonitrile:Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol 3: UHPLC-MS/MS Analysis

Causality: A HILIC column is chosen for its ability to retain very polar compounds. The gradient starts with a high percentage of organic solvent to promote retention on the HILIC column and gradually increases the aqueous component to elute the analytes. The MRM transitions are selected for their specificity and abundance to ensure sensitive and interference-free detection.

Table 1: UHPLC Parameters

Parameter Condition
LC System ACQUITY UPLC I-Class
Column ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 95% B (0-1 min), ramp to 50% B (1-5 min), hold 1 min, return to 95% B (6-6.1 min), equilibrate 2 min |

Table 2: Mass Spectrometry Parameters

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +4500 V
Source Temp. 550°C
MRM Transitions Analyte: 134.1 -> 88.1, SIL-IS: 137.1 -> 91.1 (Example transitions, must be optimized empirically)

| Dwell Time | 100 ms |

Method Validation: Ensuring Trustworthy Data

A bioanalytical method must be validated to demonstrate its fitness for purpose.[6] The validation protocol assesses the fundamental performance characteristics of the assay according to regulatory guidelines.[7][8][18]

Caption: Key parameters for bioanalytical method validation.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Linearity Establish the relationship between concentration and response. ≥ 8 non-zero standards, correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine closeness to the true value and reproducibility. 3 QC levels, 5 replicates per run, over 3 runs. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[19]
Lower Limit of Quant. Define the lowest reliable measurement point. Analyte response is ≥10x baseline noise; accuracy and precision within 20%.[15]
Selectivity Ensure no interference from endogenous matrix components. Analysis of ≥6 blank urine lots. Response at the analyte's retention time should be <20% of the LLOQ response.
Matrix Effect Assess the impact of the matrix on ionization. Post-extraction spike in ≥6 urine lots. The IS-normalized matrix factor CV should be ≤15%.
Recovery Measure the efficiency of the extraction process. Compare analyte response in pre-extraction vs. post-extraction spiked samples. Should be consistent and reproducible.

| Stability | Confirm analyte does not degrade during handling and storage. | Mean concentration of QC samples must be within ±15% of nominal after stress conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term at -80°C).[19] |

Alternative Method: GC-MS with Derivatization

For laboratories equipped primarily with GC-MS, quantification is achievable but requires an additional derivatization step to increase the volatility and thermal stability of the amino acid.[20]

  • Principle: The polar functional groups (-NH2, -OH, -COOH) of the analyte are chemically modified. A common approach is silylation, using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups.[21]

  • Protocol Outline: a. Perform the same SPE cleanup as described in Protocol 2. b. Evaporate the eluate completely to dryness. Causality: The presence of water will quench the derivatization reaction. c. Add 50 µL of MTBSTFA and 50 µL of Acetonitrile. d. Cap the vial tightly and heat at 80-100°C for 1-4 hours to ensure complete derivatization. e. Cool the sample and inject it into the GC-MS.

  • Pros and Cons:

    • Pros: Excellent chromatographic separation, robust and established technique.

    • Cons: More complex and time-consuming sample preparation; derivatized samples can be sensitive to moisture and may have limited stability.[22]

References

using 2-Amino-3-hydroxy-3-methylbutanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Amino-3-hydroxy-3-methylbutanoic Acid in Advanced Peptide Synthesis

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, novel conformations, and improved pharmacological profiles.[1][2][][4] this compound, a sterically hindered α,α-disubstituted amino acid, presents unique opportunities and challenges in peptide synthesis. Its structure, featuring both an α-methyl group and a tertiary β-hydroxyl group, can enforce specific backbone conformations and improve resistance to enzymatic degradation.[2][5] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of this valuable building block into synthetic peptides, aimed at researchers and professionals in peptide chemistry and drug development.

Introduction: The Strategic Value of this compound

This compound is a chiral building block characterized by two stereogenic centers, a primary amine, a carboxylic acid, and a tertiary hydroxyl group.[5] Its inclusion in a peptide sequence is a deliberate design choice aimed at achieving specific therapeutic objectives. The gem-dimethyl substitution at the β-carbon and the α-methyl group introduce significant steric bulk, which can restrict the conformational freedom of the peptide backbone. This constraint can be advantageous for locking the peptide into a bioactive conformation, thereby increasing receptor affinity and specificity.

Furthermore, this structural modification can enhance the metabolic half-life of peptide drugs by shielding adjacent peptide bonds from proteolytic cleavage.[2] The hydroxyl group also offers a potential site for further chemical modification or can participate in hydrogen bonding interactions critical for molecular recognition. However, these same structural features—steric hindrance and the reactive hydroxyl side chain—necessitate specialized strategies to ensure efficient and error-free synthesis.

Core Challenges & Strategic Planning in Synthesis

The successful incorporation of this compound hinges on overcoming two primary obstacles: steric hindrance at the coupling site and the potential for side reactions involving the unprotected tertiary hydroxyl group.

Mitigating Steric Hindrance

The α-methyl group significantly slows the kinetics of amide bond formation. Standard coupling reagents may lead to incomplete reactions, resulting in deletion sequences.[6] Therefore, the use of highly efficient coupling reagents is mandatory.

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective for coupling sterically hindered amino acids.[7][8][9] They rapidly form highly reactive acyl-uronium species, which facilitates the aminolysis reaction even with bulky residues. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial for these reactions.[7][9]

  • Amino Acid Halides: The conversion of the Fmoc-protected amino acid to its corresponding acid fluoride or chloride is another powerful strategy.[7][8] These activated species are extremely reactive and can overcome the steric barrier, often providing excellent yields where other methods fail.

Side-Chain Protection Strategy

While minimal protection strategies are gaining traction in green peptide chemistry, the tertiary hydroxyl group of this compound is a prime candidate for O-acylation during the activation of the subsequent amino acid.[10][11][12][13] This side reaction leads to the formation of undesired ester linkages and branched peptides. Therefore, protection of the hydroxyl group is strongly recommended for a successful synthesis.

  • Acid-Labile Protecting Groups: The choice of protecting group must be orthogonal to the Nα-Fmoc group, meaning it must remain stable during the basic conditions of Fmoc deprotection (e.g., piperidine treatment) but be removable during the final acidolytic cleavage from the resin.[14][15]

    • tert-Butyl (tBu) group: Commonly used for Ser and Thr, but its removal requires strong acids like trifluoroacetic acid (TFA), which might not be suitable for all applications or peptide sensitivities.[14][16]

    • Tetrahydropyranyl (THP) group: A milder alternative, the THP group is stable to the basic conditions of Fmoc-SPPS but can be cleaved under moderately acidic conditions, such as with p-toluenesulfonic acid (p-TsOH), which may offer greater compatibility with sensitive peptide sequences.[17]

The overall workflow for incorporating this amino acid using a protection strategy is visualized below.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Couple Protected Amino Acid (e.g., Fmoc-AA(PG)-OH) + Activator (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n times) Wash2->Repeat Elongate Chain Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Final Cycle Repeat->Deprotection1 Cleavage Cleavage & Side-Chain Deprotection (TFA) Deprotection2->Cleavage Peptide Purified Peptide Cleavage->Peptide Synthesis_Strategies cluster_0 Protocol 1: Direct Coupling cluster_1 Protocol 2: Depsidipeptide Block P1_Start Resin-Bound Peptide (Free N-Terminus) P1_Couple Couple Protected Hydroxy Amino Acid (HATU, 2-4h) P1_Start->P1_Couple P1_End Elongated Peptide on Resin P1_Couple->P1_End P2_Solution Synthesize Block in Solution: Fmoc-AA-(O)-HydroxyAcid P2_Couple Couple Depsidipeptide Block (HATU, 2h) P2_Solution->P2_Couple P2_Start Resin-Bound Peptide (Free N-Terminus) P2_Start->P2_Couple P2_End Elongated Peptide on Resin P2_Couple->P2_End

References

protocols for isotopic labeling of 2-Amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Labeled β-Hydroxyvaline

2-Amino-3-hydroxy-3-methylbutanoic acid, commonly known as β-hydroxyvaline, is a non-proteinogenic amino acid of significant biochemical interest. It serves as a crucial precursor in the biosynthesis of β-lactam antibiotics, most notably penicillin, a class of drugs that has revolutionized medicine.[1] The ability to introduce stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into the β-hydroxyvaline molecule is a powerful tool for researchers.[2]

Isotopically labeled β-hydroxyvaline enables detailed investigation into:

  • Metabolic Flux Analysis: Tracing the flow of atoms through the penicillin biosynthetic pathway to identify bottlenecks and optimize antibiotic production.[2][]

  • Structural Biology: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure and dynamics of enzymes that interact with β-hydroxyvaline and its derivatives.[4][5][6]

  • Mass Spectrometry-Based Quantification: Serving as an internal standard for the precise and accurate quantification of β-hydroxyvaline and related metabolites in complex biological samples.[][7][8]

This guide provides an in-depth overview of the primary strategies for producing isotopically labeled β-hydroxyvaline, with detailed protocols for researchers in microbiology, biochemistry, and drug development.

Overview of Labeling Strategies

The choice of labeling strategy depends on the desired labeling pattern, required yield, and available resources. The three principal approaches are compared below.

StrategyPrincipleKey AdvantagesKey Disadvantages
In Vivo Metabolic Labeling Microbial cells are cultured in a minimal medium where the primary carbon and/or nitrogen source is replaced with an isotopically labeled precursor (e.g., [U-¹³C]-glucose, ¹⁵NH₄Cl). The organism's natural biosynthetic machinery incorporates the isotopes into β-hydroxyvaline.- High yield of uniformly labeled product.- Relatively low cost for uniform labeling.- Scalable for large-scale production.- Label scrambling can occur, leading to complex labeling patterns.- Requires microbial strains that produce the target compound.- Purification from complex cellular matrix is necessary.
Chemical Synthesis The molecule is constructed from smaller, isotopically labeled building blocks through a series of controlled chemical reactions.[2]- Precise, site-specific labeling is possible.[2][9]- Can produce non-natural isomers or derivatives.- High purity of the final product.- Often involves complex, multi-step procedures.- Can be expensive, especially for complex precursors.- May have lower overall yields compared to biological methods.
Cell-Free Systems Utilizes cell extracts containing the necessary biosynthetic enzymes to convert labeled precursors into the final product in a controlled in vitro environment.[5][10]- High degree of control over reaction conditions.- Reduced label scrambling compared to in vivo methods.- Ability to use precursors that may be toxic to living cells.[10]- Can be more expensive to set up.- Enzyme stability and cofactor regeneration can be challenging.- Lower yields compared to whole-cell fermentation.

Protocol 1: In Vivo Uniform Labeling in Penicillium chrysogenum

This protocol details the uniform labeling of β-hydroxyvaline, a precursor to penicillin, by culturing the fungus Penicillium chrysogenum in a defined minimal medium containing stable isotope-labeled precursors.

Principle & Rationale

Penicillium chrysogenum synthesizes penicillin from the amino acid precursors L-α-aminoadipic acid, L-cysteine, and L-valine. By providing a labeled carbon source like [U-¹³C]-glucose and a labeled nitrogen source like ¹⁵NH₄Cl, the organism's metabolic pathways will produce uniformly labeled L-valine, which is subsequently hydroxylated to form β-hydroxyvaline and incorporated into the penicillin scaffold.[11] This method is ideal for applications requiring high levels of uniform enrichment for NMR or mass spectrometry studies.

Workflow Diagram: In Vivo Labeling

cluster_prep Phase 1: Culture Preparation cluster_labeling Phase 2: Isotopic Labeling cluster_harvest Phase 3: Extraction & Purification cluster_analysis Phase 4: Analysis & QC spore P. chrysogenum Spore Stock seed Seed Culture (Unlabeled Rich Medium) spore->seed Inoculation ferment Production Fermentation seed->ferment Inoculation precursor Labeled Minimal Medium (e.g., [U-¹³C]-Glucose, ¹⁵NH₄Cl) precursor->ferment harvest Harvest Cells & Supernatant ferment->harvest extract Cell Lysis & Extraction harvest->extract hplc HPLC Purification extract->hplc qc LC-MS / NMR Analysis hplc->qc product Labeled β-Hydroxyvaline qc->product

Caption: Workflow for in vivo isotopic labeling of β-hydroxyvaline.

Materials & Reagents
  • High-yield Penicillium chrysogenum strain

  • Labeled Precursors:

    • [U-¹³C₆]-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

    • ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) (Sigma-Aldrich or equivalent)

  • Seed Medium (per liter): 20 g lactose, 30 g corn steep liquor, 3 g NaNO₃, 0.5 g KH₂PO₄, 0.25 g MgSO₄·7H₂O, 0.02 g FeSO₄·7H₂O

  • Production (Labeling) Medium (per liter): 5 g [U-¹³C₆]-Glucose, 1 g ¹⁵NH₄Cl, 0.5 g KH₂PO₄, 0.25 g MgSO₄·7H₂O, trace element solution

  • Trace element solution (1000x): 1 g ZnSO₄·7H₂O, 0.5 g CuSO₄·5H₂O, 0.01 g MnSO₄·H₂O per 100 mL

  • Buffers (e.g., sodium phosphate, pH 7.0)

  • Solvents for extraction (e.g., ethyl acetate, methanol)

  • HPLC system with a C18 reverse-phase column

Step-by-Step Protocol
  • Seed Culture Preparation:

    • Inoculate 100 mL of sterile seed medium in a 500 mL baffled flask with spores from a stock culture of P. chrysogenum.

    • Incubate at 25°C with shaking at 200 rpm for 48-72 hours until dense mycelial growth is observed. This step expands the biomass using inexpensive unlabeled media.

  • Production and Labeling:

    • Prepare the production medium by dissolving all components in deionized water and sterilizing by autoclaving or filtration. Add the sterile labeled glucose and trace elements post-sterilization.

    • Inoculate 1 L of the labeled production medium with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 25°C, 200 rpm for 5-7 days. Monitor growth and pH.

  • Harvesting:

    • Separate the mycelia from the culture broth by vacuum filtration or centrifugation (4000 x g, 20 min, 4°C). The β-hydroxyvaline can be found both intracellularly and secreted into the medium.

  • Extraction of Intracellular Metabolites:

    • Wash the harvested mycelia with cold phosphate buffer.

    • Freeze the mycelial pellet in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Resuspend the powder in a methanol/water (80:20 v/v) extraction buffer.

    • Vortex vigorously and incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the labeled metabolites.

  • Purification:

    • Combine the supernatant from the extraction with the culture broth.

    • Acidify the combined liquid to pH ~2.5 with HCl.

    • Perform a preliminary purification/concentration using solid-phase extraction (SPE) or liquid-liquid extraction with a suitable solvent like ethyl acetate.

    • Further purify β-hydroxyvaline using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[12]

  • Validation and Quality Control:

    • Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the labeled compound will be shifted according to the number of incorporated ¹³C and ¹⁵N atoms.

    • Determine the isotopic enrichment level using high-resolution MS or NMR spectroscopy.[][7] For uniformly ¹³C₆, ¹⁵N₁-labeled β-hydroxyvaline (C₅H₁₁NO₃), the expected monoisotopic mass shift would be +7 Da compared to the unlabeled compound.

Protocol 2: Site-Specific Labeling via Chemical Synthesis

Chemical synthesis provides unparalleled control for placing isotopes at specific atomic positions, which is crucial for detailed NMR studies or for probing specific enzymatic reaction mechanisms.[2][][9][13]

Principle & Rationale

This approach builds the β-hydroxyvaline molecule from smaller, isotopically enriched precursors. While multiple synthetic routes exist, a common strategy might involve the asymmetric synthesis starting from a labeled precursor like [¹³C₂]-acetone or a labeled amino acid derivative.[14][15] The choice of route and labeled starting material dictates the final labeling pattern. This method is for experts in organic synthesis and requires specialized laboratory equipment.

This guide provides a conceptual overview. The exact reaction conditions, catalysts, and protecting group strategies must be optimized based on literature precedents and laboratory capabilities.[13][14]

Conceptual Workflow: Chemical Synthesis

start Labeled Precursor (e.g., [¹³C]-Valine derivative) step1 Step 1: Functional Group Protection start->step1 step2 Step 2: Key C-C or C-N Bond Formation step1->step2 step3 Step 3: Hydroxylation Reaction step2->step3 step4 Step 4: Deprotection step3->step4 purify Purification (Chromatography) step4->purify product Site-Specifically Labeled β-Hydroxyvaline purify->product

Caption: Conceptual workflow for chemical synthesis of labeled β-hydroxyvaline.

Key Considerations for Synthesis
  • Starting Material: The selection of the labeled starting material is the most critical decision. For example, to label the carboxyl carbon, one might start with K¹³CN. To label the methyl groups, a derivative of labeled isobutyraldehyde could be used.[16]

  • Stereocontrol: Achieving the correct stereochemistry is paramount. Asymmetric synthesis methods, often employing chiral catalysts or auxiliaries, are necessary to produce the biologically relevant isomer.[14][17]

  • Purification and Characterization: Each intermediate in the synthetic pathway must be rigorously purified (e.g., by column chromatography) and its structure confirmed (e.g., by NMR and MS) before proceeding to the next step.[12]

Analytical Characterization of Labeled Products

Independent of the production method, the final product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry (MS)
  • Purpose: To confirm the mass shift corresponding to isotope incorporation and to quantify the level of enrichment.[][7]

  • Methodology: High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are used to precisely measure the mass-to-charge ratio (m/z) of the labeled molecule.[] By comparing the isotopic distribution of the labeled sample to a natural abundance standard, the percentage of enrichment can be calculated.

  • Expected Outcome: A mass spectrum showing a population of molecules with a mass shifted by the number of incorporated heavy isotopes. For example, a fully labeled [U-¹³C₅, ¹⁵N₁]-β-hydroxyvaline (natural M.W. ≈ 133.15 g/mol ) would show a peak cluster centered around m/z 139.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the specific site(s) of isotope incorporation and to provide structural confirmation.[4][6]

  • Methodology:

    • ¹³C NMR: Direct detection of ¹³C nuclei results in sharp signals for the enriched positions, confirming the location of the labels.

    • ¹H NMR: The incorporation of ¹³C will cause splitting (J-coupling) of signals from adjacent protons, providing unambiguous evidence of labeling at a specific site.

    • ¹⁵N NMR / ¹H-¹⁵N HSQC: Used to confirm the incorporation of the ¹⁵N label in the amino group.

  • Key Insight: NMR is the definitive method for verifying site-specific labeling patterns achieved through chemical synthesis.[5][9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Isotopic Enrichment (In Vivo) - Contamination with unlabeled precursors from complex media (e.g., corn steep liquor).- Isotopic dilution from competing metabolic pathways.[18]- Ensure seed culture is thoroughly washed before transfer to labeling medium.- Use a strictly defined minimal medium.- Increase the concentration of the labeled precursor.
Low Yield (In Vivo) - Suboptimal growth conditions (pH, temperature, aeration).- Toxicity of high precursor concentrations.- Optimize fermentation parameters in small-scale trials.- Implement a fed-batch strategy to supply the labeled precursor gradually.
Incomplete Reaction (Chemical Synthesis) - Impure reagents or solvents.- Incorrect reaction temperature or time.- Use anhydrous solvents and high-purity reagents.- Monitor reaction progress closely using TLC or LC-MS.
Poor Separation (HPLC) - Inappropriate column chemistry or mobile phase.- Co-elution with similar compounds.- Screen different columns (e.g., HILIC, different C18 phases).- Adjust mobile phase pH and gradient slope.

References

Application Notes and Protocols: The Strategic Integration of 2-Amino-3-hydroxy-3-methylbutanoic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxy-3-methylbutanoic acid, also known as 3-hydroxyvaline, is a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. Its unique structural features, including a chiral center and a hydroxylated tertiary carbon, make it a valuable building block for the synthesis of complex molecules and a key component in certain natural products with therapeutic potential. This guide provides an in-depth exploration of the applications of this compound in drug development, complete with detailed experimental protocols and the scientific rationale behind its use. We will delve into its role as a chiral precursor, its incorporation into bioactive peptides, and methods for its analysis and characterization.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in ribosomally synthesized proteins.[1] Its structure is characterized by a valine-like branched side chain with a hydroxyl group on the tertiary carbon. This unique stereochemistry and functionality provide medicinal chemists with a powerful tool to introduce specific structural constraints and functional groups into peptide-based drugs and other therapeutic agents.[2][3]

The incorporation of such unnatural amino acids can significantly enhance the therapeutic properties of peptides, including:

  • Increased Proteolytic Stability: The steric hindrance provided by the methyl and hydroxyl groups can protect the adjacent peptide bonds from enzymatic degradation, thereby prolonging the in vivo half-life of the drug.[3]

  • Conformational Rigidity: The defined stereochemistry can be used to induce specific secondary structures (e.g., turns or helices) in a peptide, which can lead to higher binding affinity and selectivity for its biological target.[3]

  • Novel Functionality: The hydroxyl group can serve as a handle for further chemical modification, such as glycosylation or the attachment of imaging agents or other payloads.

A prime example of the importance of this compound is its presence in the mannopeptimycins, a class of lipoglycopeptide antibiotics with potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5] The unique structure of these antibiotics, which includes this non-proteinogenic amino acid, is crucial for their mechanism of action, which involves binding to lipid II and inhibiting bacterial cell wall biosynthesis.[4][6]

Application as a Chiral Building Block in Asymmetric Synthesis

The defined stereochemistry of this compound makes it a valuable chiral starting material for the synthesis of a variety of complex pharmaceutical compounds.[7] Its functional groups can be stereoselectively manipulated to introduce new chiral centers with high enantiomeric purity.

Conceptual Workflow for Chiral Synthesis

The general strategy involves using the existing stereocenter of this compound to direct the stereochemical outcome of subsequent reactions. This can involve protection of the amino and carboxyl groups, followed by modification of the hydroxyl group.

G A 2-Amino-3-hydroxy-3- methylbutanoic acid B Protection of Amino and Carboxyl Groups A->B e.g., Boc, Fmoc, Esterification C Stereoselective Reaction at Hydroxyl Group B->C e.g., Mitsunobu, Oxidation D Deprotection and Further Functionalization C->D E Target Chiral Molecule D->E

Caption: General workflow for utilizing this compound as a chiral precursor.

Incorporation into Bioactive Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[8] The Fmoc/tBu strategy is widely used for this purpose.[8][9]

Optimized Coupling Protocol for Sterically Hindered Residues

Due to the steric bulk of the side chain, coupling of Fmoc-protected this compound may require optimized conditions to ensure high efficiency.

Materials:

  • Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

  • Rink Amide resin (or other suitable solid support)[10]

  • N,N-Dimethylformamide (DMF)[10]

  • 20% (v/v) Piperidine in DMF[8][10]

  • Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8][11]

  • N,N-Diisopropylethylamine (DIPEA)[10][11]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)[9]

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group from the preceding amino acid.[10]

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.[10]

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[11] b. Allow the activation mixture to pre-activate for 5-10 minutes.[8] c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature. The extended reaction time is to overcome the steric hindrance.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. Note that the Kaiser test is not suitable for N-methylated amino acids.[8]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[11]

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.[8]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

G cluster_0 SPPS Cycle A Resin with Free Amine D Amino Acid Activation (Fmoc-AA, HATU, DIPEA) B Fmoc Deprotection C Washing (DMF) B->C E Coupling C->E D->E Add to Resin F Washing (DMF) E->F G Kaiser Test F->G G->B Repeat Cycle End Cleavage & Purification G->End Final Cycle Start Start with Resin Start->B

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Case Study: Mannopeptimycins - A Natural Product Showcase

The mannopeptimycins are a compelling example of the therapeutic potential of peptides containing this compound.[4] These cyclic lipoglycopeptides are produced by Streptomyces hygroscopicus and exhibit potent antibacterial activity.[4][6]

Structural Significance and Mechanism of Action

The hexapeptide core of mannopeptimycins is assembled by a nonribosomal peptide synthetase (NRPS).[4] The presence of this compound, along with other unusual residues, contributes to the unique three-dimensional structure of the molecule, which is essential for its biological activity. Mannopeptimycins inhibit the transglycosylation step of bacterial cell wall biosynthesis by binding to the lipid II precursor.[4] This mechanism of action is distinct from that of other glycopeptide antibiotics like vancomycin, making them effective against vancomycin-resistant strains.[4][5]

Mannopeptimycin Component Putative Function
Cyclic Hexapeptide CoreProvides a rigid scaffold for molecular recognition.
This compound Contributes to the unique conformation and steric properties.
Lipid TailAnchors the molecule to the bacterial cell membrane.
Mannose MoietiesMay play a role in target recognition and solubility.

Analytical Methods for Characterization

The successful synthesis and purification of peptides containing this compound require robust analytical techniques to confirm the identity, purity, and stereochemical integrity of the final product.

Chiral Amino Acid Analysis by HPLC

Ensuring the enantiomeric purity of this compound both as a starting material and after incorporation into a peptide is crucial. This can be achieved using High-Performance Liquid Chromatography (HPLC) with either a chiral stationary phase (direct method) or by derivatization with a chiral reagent followed by separation on an achiral column (indirect method).[12][13][14]

Protocol for Indirect Chiral Analysis using Marfey's Reagent:

  • Peptide Hydrolysis: Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Derivatization: a. Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[13] c. Incubate at 40°C for 1 hour.[13] d. Neutralize with 100 µL of 2 M HCl.[13]

  • HPLC Analysis: a. Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13] b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13] c. Mobile Phase B: 0.1% TFA in acetonitrile.[13] d. Gradient: A linear gradient suitable for separating the derivatized amino acids (e.g., 10% to 60% B over 30 minutes).[13] e. Detection: UV at 340 nm.[13] f. The L- and D-amino acid derivatives will have different retention times, allowing for their quantification.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide and for sequencing.[14][15] High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

Conclusion and Future Perspectives

This compound is more than just an unusual amino acid; it is a strategic tool in the arsenal of medicinal chemists. Its unique structural and chemical properties offer a means to overcome some of the inherent limitations of peptide-based therapeutics, such as poor stability and low bioavailability.[3] As our understanding of the structure-activity relationships of complex biomolecules continues to grow, the rational incorporation of non-proteinogenic amino acids like 3-hydroxyvaline will undoubtedly play an increasingly important role in the design and development of next-generation pharmaceuticals.

References

Application Notes and Protocols for the Study of 2-Amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, represents a class of molecules with significant interest in medicinal chemistry and drug development.[1][2] These compounds serve as crucial chiral building blocks for the synthesis of complex, biologically active molecules, including antibiotics and enzyme inhibitors.[1][2][3] The presence of two chiral centers in this compound results in four possible stereoisomers, each potentially exhibiting unique biological activities.[1][4] This guide provides a comprehensive overview of the experimental design for studying this molecule, from its synthesis and characterization to its biological evaluation. The protocols detailed herein are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₅H₁₁NO₃[5][6]
Molecular Weight133.15 g/mol [5][6]
IUPAC NameThis compound[6]
CAS Number (S-enantiomer)2280-27-5[5][7]

Part 1: Synthesis and Characterization

The synthesis of this compound can be approached through various methods, including enzymatic synthesis and asymmetric chemical synthesis. The choice of method will depend on the desired stereoisomer and the scale of the reaction.

Enzymatic Synthesis using L-Threonine Transaldolase

Enzymatic synthesis offers a highly selective and environmentally friendly route to produce β-hydroxy-α-amino acids.[8] L-threonine transaldolases can catalyze the aldol addition of a glycine nucleophile to an aldehyde, offering excellent stereocontrol.[1][3]

Protocol: Enzymatic Synthesis
  • Enzyme Preparation: Clone and express a suitable L-threonine transaldolase (e.g., ObiH) in an appropriate host, such as E. coli.[3] Prepare whole-cell biocatalysts or purified enzyme.

  • Reaction Setup: In a temperature-controlled reactor, combine L-threonine (as the glycine donor), isobutyraldehyde, and the enzyme preparation in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS to determine the concentration of the product.

  • Work-up and Purification: Once the reaction has reached completion, terminate it by removing the enzyme (e.g., by centrifugation for whole cells or denaturation for purified enzyme). Purify the product from the reaction mixture using ion-exchange chromatography.

Characterization of Synthesized this compound
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of the synthesized compound. Both ¹H and ¹³C NMR should be performed.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum. The spectrum is expected to show signals for the methyl protons, the methine proton adjacent to the hydroxyl group, the α-proton, and the amine and carboxylic acid protons.

  • ¹³C NMR Analysis: Acquire the ¹³C NMR spectrum to identify all the carbon atoms in the molecule.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.

1.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid for LC-MS).

  • Analysis: Infuse the sample into the mass spectrometer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the calculated molecular weight of this compound.

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Starting Materials (e.g., L-Threonine, Isobutyraldehyde) s2 Enzymatic Reaction (L-Threonine Transaldolase) s1->s2 s3 Reaction Work-up s2->s3 s4 Purification (Ion-Exchange Chromatography) s3->s4 c1 NMR Spectroscopy (¹H and ¹³C) s4->c1 Structural Confirmation c2 Mass Spectrometry (LC-MS or GC-MS) s4->c2 Molecular Weight Confirmation c3 Purity Analysis (HPLC) s4->c3 Purity Assessment

Caption: Workflow for Synthesis and Characterization.

Part 2: Biological Evaluation

The biological activity of this compound can be assessed using a variety of cell-based assays.[9] These assays can provide information on the compound's cytotoxicity, its effects on cell proliferation, and its potential to modulate specific signaling pathways.

Cell Viability and Cytotoxicity Assays

It is crucial to determine the cytotoxic potential of the compound to establish a suitable concentration range for further biological studies. The MTT assay is a commonly used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[9][10]

Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Investigation of Signaling Pathway Modulation

Emerging research suggests that branched-chain amino acid metabolites may play a role in modulating cellular signaling pathways such as the mTOR and insulin signaling pathways.[11]

Potential Signaling Pathway Involvement

G compound 2-Amino-3-hydroxy- 3-methylbutanoic acid mTORC1 mTORC1 compound->mTORC1 Modulates Insulin_Signaling Insulin Signaling compound->Insulin_Signaling Modulates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake Metabolic_Regulation Metabolic Regulation Insulin_Signaling->Metabolic_Regulation

References

Application Notes and Protocols: Handling and Storage of 2-Amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic amino acid analog of valine, is a chiral building block with significant potential in synthetic organic chemistry and drug development. Its unique structure, featuring a quaternary stereocenter and both amine and tertiary alcohol functionalities, makes it a valuable synthon for creating complex molecules with specific stereochemical configurations. The presence of hydrophilic functional groups suggests that this compound is likely a crystalline solid at room temperature and may exhibit hygroscopic properties.

Given its molecular structure, which includes a reactive tertiary alcohol and a nucleophilic amine, careful consideration of handling and storage protocols is paramount to maintain its chemical integrity and ensure the safety of laboratory personnel. These application notes provide a comprehensive guide to the best practices for the handling, storage, and disposal of this compound, based on established principles of laboratory safety and chemical stability for analogous compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for its proper handling and storage.

PropertyValueSource
Molecular FormulaC₅H₁₁NO₃[1][2][3][4]
Molecular Weight133.15 g/mol [1][2][4]
AppearanceWhite crystalline powder[3]
PurityTypically ≥98%[3]
Storage TemperatureAmbient to -20°C (see Section 5 for details)[5]
IUPAC Name(2S)-2-amino-3-hydroxy-3-methylbutanoic acid (for the S-enantiomer)[3][4]

Note: Specific properties such as melting point and solubility may vary depending on the isomeric form and purity. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin and Eye Irritation: Direct contact with the powder or solutions may cause irritation.[6]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[6]

  • Hygroscopicity: Like many amino acids, this compound may absorb moisture from the air, which can affect its physical state and chemical stability.[7][8][9]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling significant quantities of the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[10]

Receiving and Inspection Protocol

Proper procedures upon receipt of the compound are critical for ensuring its initial quality and for maintaining a safe laboratory environment.

Step-by-Step Protocol:

  • Inspect Packaging: Upon arrival, carefully inspect the external packaging for any signs of damage (e.g., dents, punctures, or stains). If damage is observed, do not open the package and notify your institution's Environmental Health and Safety (EHS) office immediately.

  • Verify Documentation: Cross-reference the shipping documents with the product label to ensure that the correct compound, quantity, and lot number have been received.

  • Examine the Primary Container: Check that the primary container is securely sealed and that there are no breaches in the container integrity.

  • Record Keeping: Document the date of receipt, lot number, and initial condition of the compound in your laboratory inventory system.

  • Initial Storage: Immediately transfer the compound to the appropriate storage location as detailed in Section 5 of these notes.

Storage Protocols

The stability of this compound is critically dependent on the storage conditions. The primary concerns for this molecule are moisture absorption (hygroscopicity) and potential degradation pathways involving its functional groups.

Core Principles for Storage:

  • Moisture Prevention: Due to its hygroscopic nature, the compound must be protected from atmospheric moisture.[8][11] Store in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel).[5][12]

  • Temperature Control: For long-term storage, it is recommended to store the lyophilized powder at -20°C or lower.[5][13] This will minimize the rates of potential degradation reactions. For short-term use, tightly sealed storage at ambient temperature may be acceptable, but consult the manufacturer's recommendations.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider backfilling the container with an inert gas like argon or nitrogen before sealing.

  • Light Protection: Store the container in a dark location to prevent potential photochemical degradation.[11]

Decision Tree for Storage:

storage_protocol start Compound Received check_seal Is container seal intact? start->check_seal quarantine Quarantine and contact supplier check_seal->quarantine No storage_duration Storage Duration? check_seal->storage_duration Yes short_term Short-Term (< 1 month) storage_duration->short_term long_term Long-Term (> 1 month) storage_duration->long_term store_ambient Store at ambient temperature in a desiccator. short_term->store_ambient store_frozen Store at -20°C or below in a desiccator. long_term->store_frozen end_process Ready for use store_ambient->end_process store_frozen->end_process handling_workflow start Prepare for Weighing ppe Don appropriate PPE (gloves, goggles, lab coat) start->ppe setup_balance Set up analytical balance in a low-traffic area or fume hood ppe->setup_balance equilibrate Allow compound container to equilibrate to room temperature in a desiccator setup_balance->equilibrate weigh Quickly weigh the desired amount into a tared, sealed container equilibrate->weigh reseal Tightly reseal the primary container weigh->reseal store Return primary container to appropriate storage reseal->store dissolve Dissolve the weighed compound in the desired solvent store->dissolve use_solution Use the freshly prepared solution immediately dissolve->use_solution end Complete use_solution->end

References

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 2-Amino-3-hydroxy-3-methylbutanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

2-Amino-3-hydroxy-3-methylbutanoic acid is a non-proteinogenic amino acid of interest in metabolic research and drug development. With a molecular formula of C₅H₁₁NO₃ and a monoisotopic mass of 133.074 Da, its structure presents unique analytical challenges.[1][2] As a small, polar molecule, it is poorly retained on traditional reversed-phase chromatography columns and is susceptible to significant matrix effects when analyzed from complex biological samples like plasma or tissue homogenates.

This guide provides a comprehensive, field-tested protocol for the robust quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind each step, from sample preparation to data acquisition, to equip researchers with a method that is both sensitive and reliable.

Foundational Strategy: Overcoming Analytical Hurdles

The primary obstacles in analyzing small polar molecules like this compound are twofold: achieving adequate chromatographic retention and mitigating ion suppression from the sample matrix.

  • Chromatographic Retention: Standard C18 columns offer limited retention for polar compounds, leading to elution in or near the solvent front where matrix interferences are most pronounced.[3] To counter this, our protocol explores two effective strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of a polar-endcapped reversed-phase column. These stationary phases are designed to retain polar analytes, moving them away from the void volume and improving peak shape.[4]

  • Matrix Effects: Biological matrices are replete with components like phospholipids and salts that can co-elute with the analyte and suppress its ionization in the mass spectrometer's source, leading to inaccurate and imprecise results.[5] A diligent sample preparation strategy is paramount. We will employ a straightforward protein precipitation method, which, while basic, is often sufficient when coupled with a robust chromatographic method. For more complex matrices, solid-phase extraction (SPE) could be considered as an additional cleanup step.[5][6]

Experimental Workflow: A Visual Overview

The entire analytical process, from sample receipt to final data output, is outlined below. This workflow is designed for efficiency and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_sample Biological Sample (e.g., Plasma, Tissue) s_is Spike with Internal Standard s_sample->s_is s_precip Protein Precipitation (Cold Acetonitrile) s_is->s_precip s_centri Centrifugation s_precip->s_centri s_super Collect Supernatant s_centri->s_super s_inject Inject into LC-MS/MS s_super->s_inject a_lc Chromatographic Separation (HILIC or Polar RP Column) s_inject->a_lc a_ms Ionization (ESI+) a_lc->a_ms a_msms Tandem Mass Spectrometry (MRM Mode) a_ms->a_msms d_integ Peak Integration a_msms->d_integ d_calib Calibration Curve (Analyte/IS Ratio) d_integ->d_calib d_quant Quantification d_calib->d_quant

Caption: High-level experimental workflow for LC-MS/MS analysis.

Detailed Protocols

Preparation of Standards and Reagents
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound standard. Dissolve in an appropriate volume of LC-MS grade methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Use a stable isotope-labeled (SIL) analog (e.g., D3 or 13C5-labeled this compound) if available for best results. Prepare a 1 mg/mL stock solution in methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 methanol:water to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution in cold (<4°C) acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

This protocol is optimized for plasma samples but can be adapted for other biological fluids.

  • Thaw frozen plasma samples on ice to prevent degradation.

  • In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the plasma sample.

  • Add 200 µL of the cold IS Spiking Solution (100 ng/mL in acetonitrile). The 4:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at 4°C for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for method development. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times.
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)Excellent retention for polar analytes.[7]
Mobile Phase A Water with 0.1% Formic Acid & 10 mM Ammonium FormateFormic acid promotes protonation for positive ESI mode. Ammonium formate improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidEluting solvent for HILIC separation.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µLCan be adjusted based on sensitivity needs.
Gradient 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-6 min: 50% B; 6-6.1 min: 50% to 95% B; 6.1-8 min: 95% BA representative gradient; must be optimized for separation from interferences.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
MS System Triple Quadrupole Mass SpectrometerRequired for high-sensitivity MRM experiments.
Ionization Mode Electrospray Ionization, Positive (ESI+)The primary amine group is readily protonated.
Precursor Ion [M+H]⁺ m/z 134.1Based on the monoisotopic mass of 133.074 Da.[1]
Product Ions m/z 116.1, m/z 88.1, m/z 70.1See Section 5 for fragmentation details.
MRM Transitions Quantifier: 134.1 -> 88.1; Qualifier: 134.1 -> 116.1The most stable and intense fragment should be used for quantification.
Collision Energy (CE) Instrument DependentMust be optimized for each transition to maximize signal.
Source Temp. 500°CTypical value; optimize for your instrument.
Dwell Time 50-100 msBalances sensitivity with the number of data points across the peak.

Understanding the Fragmentation Pathway

For quantitative analysis using Multiple Reaction Monitoring (MRM), the selection of a specific precursor ion and its characteristic product ions is critical. For this compound, the protonated molecule ([M+H]⁺) at m/z 134.1 is selected as the precursor. Collision-induced dissociation (CID) in the collision cell induces fragmentation.

Common fragmentation pathways for α-amino acids include the neutral loss of water (H₂O, 18 Da) and the combined loss of water and carbon monoxide (H₂O + CO, 46 Da).[8] Carboxylic acids are also known to lose the entire carboxyl group (COOH, 45 Da).[9]

G parent Precursor Ion [M+H]⁺ m/z 134.1 f1 [M+H - H₂O]⁺ m/z 116.1 parent->f1 - H₂O f2 [M+H - HCOOH]⁺ m/z 88.1 parent->f2 - HCOOH f3 [M+H - H₂O - CO]⁺ m/z 88.1 f1->f3 - CO f4 [M+H - H₂O - CO - H₂O]⁺ m/z 70.1 f3->f4 - H₂O note Note: m/z 88.1 can be formed via two pathways. This often results in a stable, abundant ion suitable for quantification.

Caption: Proposed fragmentation pathway for this compound.

Based on this, the following MRM transitions are proposed for method development:

  • 134.1 -> 116.1 (Loss of water)

  • 134.1 -> 88.1 (Loss of formic acid, a common rearrangement, or sequential loss of water and CO)

  • 134.1 -> 70.1 (Further fragmentation)

The most intense and specific transition (typically 134.1 -> 88.1 ) should be selected as the "quantifier," while a second transition serves as a "qualifier" to confirm identity.

Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations within the calibration range. Analyze them in triplicate alongside the unknown samples. The accuracy of the QCs should be within ±15% of the nominal value (±20% for the lower limit of quantification).[10]

  • Matrix Effect Assessment: To formally evaluate matrix effects, compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution.[5] The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and ensure accurate quantification.[7]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by LC-MS/MS. By employing a suitable chromatographic strategy, such as HILIC, and a clean, reproducible sample preparation method, researchers can overcome the inherent challenges of analyzing this polar metabolite. The provided protocols and method parameters serve as a robust starting point for developing and validating a high-performance assay suitable for applications in drug development and metabolic research.

References

Application Note: Enantioselective GC-MS Analysis of 2-Amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Non-Proteinogenic Amino Acids

2-Amino-3-hydroxy-3-methylbutanoic acid is a non-proteinogenic α-amino acid, a class of molecules of increasing interest in pharmaceutical and metabolic research. Unlike the 22 proteinogenic amino acids that are the building blocks of proteins, non-proteinogenic amino acids play diverse roles in biological systems and are often key components of pharmaceuticals and other bioactive molecules.[1][2][3] The stereochemistry of these molecules is of paramount importance, as different enantiomers can exhibit vastly different biological activities and pharmacological effects.[1][4] Consequently, the ability to separate and accurately quantify the enantiomers of this compound is crucial for drug development, quality control, and metabolic studies.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive analytical technique for the analysis of volatile and thermally stable compounds.[7] However, amino acids, including this compound, are polar and non-volatile, necessitating a derivatization step to increase their volatility for GC analysis. This application note provides a comprehensive and detailed protocol for the enantioselective analysis of this compound using GC-MS, focusing on a two-pronged approach: achiral derivatization followed by separation on a chiral GC column, and chiral derivatization to form diastereomers separable on an achiral column.

Principle of Enantioselective GC-MS Analysis

The enantiomers of a chiral molecule have identical physical properties, making their separation by conventional chromatographic methods challenging. To achieve enantioseparation by GC, two main strategies are employed:

  • Direct Method (Chiral Stationary Phase): The amino acid enantiomers are derivatized with an achiral reagent to increase volatility. The resulting derivatized enantiomers are then separated on a GC column coated with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

  • Indirect Method (Chiral Derivatization): The amino acid enantiomers are reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral GC column.[6][8]

This application note will detail a protocol based on the direct method, which is often preferred for its simplicity and the availability of high-quality commercial chiral GC columns.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound enantiomers is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, urine) Extraction Liquid-Liquid Extraction Sample->Extraction Acidification Drydown Evaporation to Dryness Extraction->Drydown Solvent Transfer Derivatization Two-Step Derivatization: 1. Esterification 2. Acylation Drydown->Derivatization Add Reagents GCMS GC-MS Injection (Chiral Column) Derivatization->GCMS DataAnalysis Chromatogram Integration & Quantification GCMS->DataAnalysis MSAnalysis Mass Spectra Interpretation GCMS->MSAnalysis

Caption: Experimental workflow for the GC-MS analysis of this compound enantiomers.

Detailed Protocols

Part 1: Sample Preparation (from a Biological Matrix)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Collection and Storage: Collect biological samples (e.g., 1 mL of plasma or urine) and store them at -80°C until analysis to minimize degradation.

  • Internal Standard Spiking: Thaw the sample on ice. Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) to a known concentration.

  • Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Acidification: Acidify the supernatant or urine sample to a pH < 2 with 6M HCl.[9] This step ensures that the carboxylic acid group is protonated, facilitating its extraction into an organic solvent.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to the acidified sample. Vortex for 5 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube. Repeat the extraction process two more times and combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Part 2: Achiral Derivatization

A two-step derivatization process is recommended to block the polar functional groups (carboxyl, hydroxyl, and amino groups) of the amino acid. This enhances the volatility and thermal stability of the analyte.

  • Esterification (Carboxyl Group):

    • To the dried sample residue, add 200 µL of 3N methanolic HCl.

    • Cap the vial tightly and heat at 100°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation (Amino and Hydroxyl Groups):

    • To the dried residue from the esterification step, add 100 µL of methylene chloride and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Part 3: GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph
Column Chiral capillary column (e.g., Chirasil-L-Val, Rt-γ-DEXsa)Provides enantioselective separation of the derivatized amino acids.[10][11]
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte to the column for trace analysis.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minInert carrier gas for optimal chromatographic performance.
Oven Program Initial temp: 80°C, hold for 2 min; Ramp: 5°C/min to 200°C, hold for 5 minA temperature gradient is crucial for separating the enantiomers and other sample components.
Mass Spectrometer
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ion Source Temp 230°COptimal temperature for ionization and minimizing thermal degradation.
Quadrupole Temp 150°CMaintains ion transmission efficiency.
Scan Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantification.

Expected Results and Data Interpretation

Chromatographic Separation

The derivatized enantiomers of this compound should be well-separated on the chiral GC column, resulting in two distinct peaks in the chromatogram. The peak with the shorter retention time corresponds to one enantiomer, and the peak with the longer retention time corresponds to the other. The elution order of the enantiomers depends on the specific chiral stationary phase used.

Mass Spectra and Fragmentation

The electron ionization mass spectrum of the derivatized this compound will exhibit characteristic fragment ions. While a library spectrum for this specific derivatized molecule may not be available, the fragmentation pattern can be predicted based on the derivatization and the structure of the amino acid. Key fragments to monitor in SIM mode for quantification would include the molecular ion (if present) and characteristic fragments resulting from the loss of functional groups. For example, with TBDMS derivatization, fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57) are commonly observed.

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using standards of known concentrations to demonstrate the linear response of the detector.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method should be assessed by analyzing quality control samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.[10]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be demonstrated.

Troubleshooting

Problem Possible Cause Solution
Poor peak shape (tailing) Incomplete derivatization; active sites in the GC system.Optimize derivatization conditions (time, temperature, reagent excess); use a deactivated liner and column.
No or low signal Inefficient extraction or derivatization; sample degradation.Check pH for extraction; ensure fresh derivatization reagents; check GC-MS system performance.
Poor enantiomeric resolution Inappropriate GC column or oven program.Use a different chiral stationary phase; optimize the temperature ramp rate.
Interfering peaks Co-eluting compounds from the sample matrix.Improve sample cleanup; adjust the GC temperature program; use SIM mode to monitor specific ions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enantioselective analysis of this compound by GC-MS. The described method, which involves a two-step achiral derivatization followed by separation on a chiral GC column, is a robust and sensitive approach for the accurate quantification of the enantiomers of this non-proteinogenic amino acid. The successful implementation of this method will be invaluable for researchers in drug development, metabolomics, and other fields where chiral purity is of critical importance.

References

Application Notes & Protocols: (S)-2-Amino-3-hydroxy-3-methylbutanoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of β-Hydroxy-α-Amino Acids

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for stereochemically pure and functionally dense starting materials is paramount. (S)-2-Amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic amino acid sometimes referred to as β-hydroxy-L-valine, represents a powerful chiral building block.[1] Its structure is characterized by two adjacent stereocenters, a primary amine, a carboxylic acid, and a tertiary alcohol. This unique combination of functionalities, locked in a specific spatial arrangement, makes it an invaluable synthon for constructing complex molecular architectures with high fidelity.

The presence of the β-hydroxyl group offers a synthetic handle for transformations not available to its canonical analogue, L-valine. This allows for its incorporation into peptide backbones to form depsipeptides, which exhibit enhanced metabolic stability and membrane permeability, or its use as a precursor for chiral ligands and other complex intermediates.[2][3] These application notes provide a detailed exploration of the strategic applications of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid, complete with field-proven protocols for its effective utilization.

Physicochemical Properties and Stereochemical Integrity

The precise stereochemistry of this building block is the cornerstone of its utility. The (2S) configuration is analogous to natural L-amino acids, while the configuration at the C3 position offers an additional layer of stereochemical information.

PropertyValueReference
Chemical Name (S)-2-Amino-3-hydroxy-3-methylbutanoic acid[1]
Synonyms β-Hydroxy-L-valine, 3-Methyl-L-threonine[1]
CAS Number 2280-27-5[1]
Molecular Formula C₅H₁₁NO₃[1]
Molecular Weight 133.15 g/mol [4]
Appearance White Crystalline Powder[1]
Chirality (2S) configuration[5]

Core Application: Synthesis of Chiral Oxazoline Ligands

One of the most powerful applications of chiral β-amino alcohols is the synthesis of 2-oxazolines. These heterocycles are core components of widely used chiral ligands, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)), which are instrumental in asymmetric catalysis. The synthesis proceeds via the formation of a β-hydroxy amide followed by a cyclodehydration reaction.

Causality in Protocol Design:

The following protocol is designed for robustness. It involves two discrete steps: amide formation and cyclization. Separating these steps allows for the purification of the intermediate amide, ensuring a cleaner final cyclization. The choice of thionyl chloride (SOCl₂) for cyclization is a classic and effective method for activating the tertiary alcohol, though it requires careful handling due to its reactivity.[6] The initial protection of the carboxylic acid as a methyl ester prevents its interference during amide formation.

Workflow for Oxazoline Synthesis

G cluster_0 Step 1: Protection & Amide Formation cluster_1 Step 2: Cyclization & Ligand Formation start (S)-2-Amino-3-hydroxy- 3-methylbutanoic acid ester Methyl Ester Intermediate (Protected Carboxyl) start->ester Esterification (SOCl₂/MeOH) amide N-Acyl-β-hydroxy Amide Intermediate ester->amide Acylation (Acyl Chloride/Base) oxazoline Chiral 2-Oxazoline Product amide->oxazoline Cyclodehydration (e.g., SOCl₂) ligand Final Chiral Ligand (e.g., PyBOX) oxazoline->ligand Dimerization/ Coupling

Caption: Workflow for chiral oxazoline synthesis.

Protocol 1: Synthesis of a (4S)-4-(1-Hydroxy-1-methylethyl)-2-phenyl-4,5-dihydrooxazole

Part A: Methyl Esterification of the Carboxylic Acid

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-2-Amino-3-hydroxy-3-methylbutanoic acid (5.0 g, 37.5 mmol).

  • Reagent Addition: Suspend the amino acid in 100 mL of anhydrous methanol. Cool the mixture to 0°C in an ice bath.

  • Esterification: Add thionyl chloride (5.5 mL, 75 mmol, 2.0 eq) dropwise over 30 minutes. Causality: The addition of SOCl₂ to methanol generates HCl in situ, which catalyzes the Fischer esterification. Adding it slowly at 0°C controls the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude methyl ester hydrochloride salt, which can be used directly in the next step.

Part B: N-Acylation (Amide Formation)

  • Setup: Dissolve the crude methyl ester from Part A in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL flask. Cool to 0°C.

  • Base Addition: Add triethylamine (11.5 mL, 82.5 mmol, 2.2 eq) to neutralize the hydrochloride salt and to act as a base for the acylation.

  • Acylation: Slowly add benzoyl chloride (4.8 mL, 41.3 mmol, 1.1 eq) dropwise. Causality: Benzoyl chloride is a highly reactive acylating agent. A slight excess ensures complete conversion of the amine.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-benzoyl amide intermediate. Purify by flash column chromatography if necessary.

Part C: Cyclodehydration to form the Oxazoline

  • Setup: Dissolve the N-benzoyl amide intermediate (approx. 37.5 mmol) in 100 mL of anhydrous DCM in a flask under an inert atmosphere (N₂ or Ar). Cool to 0°C.

  • Cyclization: Add thionyl chloride (4.1 mL, 56.3 mmol, 1.5 eq) dropwise. Causality: SOCl₂ activates the tertiary hydroxyl group, converting it into an excellent leaving group (a chlorosulfite ester), which is intramolecularly displaced by the amide oxygen.[6]

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated NaHCO₃ solution. Extract the product with DCM (3 x 75 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-oxazoline.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and measure the optical rotation to confirm stereochemical integrity.

Advanced Application: Diastereoselective Aldol Reactions

The chiral backbone of β-hydroxy-L-valine derivatives can be used to direct the stereochemical outcome of subsequent reactions. By converting the molecule into a chiral auxiliary, such as an Evans oxazolidinone, it can be used to perform highly diastereoselective aldol additions, a cornerstone of asymmetric synthesis for forming C-C bonds.[7]

Conceptual Pathway for Asymmetric Aldol Addition

Caption: Using the building block as a chiral auxiliary.

Protecting Group Strategies: A Decision Framework

The trifunctional nature of 2-Amino-3-hydroxy-3-methylbutanoic acid necessitates a deliberate protecting group strategy to achieve selective transformations. The choice of protecting groups depends on the desired reaction sequence and the stability of the groups to the planned reaction conditions.[8][9]

Functional GroupProtecting GroupAbbreviationStability & Cleavage ConditionsRationale for Use
Amine (-NH₂) tert-ButoxycarbonylBocStable to base, catalytic hydrogenation. Cleaved by strong acid (e.g., TFA).[10]Ideal for reactions under basic or neutral conditions. Widely used in solution-phase synthesis.
9-Fluorenyl-methoxycarbonylFmocStable to acid. Cleaved by mild base (e.g., piperidine).[2]The standard for solid-phase peptide synthesis (SPPS) due to its orthogonal cleavage conditions relative to acid-labile side-chain protecting groups.
Carboxylic Acid (-COOH) Methyl/Ethyl Ester-OMe/-OEtStable to most conditions except strong acid/base hydrolysis. Cleaved by saponification (e.g., LiOH, NaOH).Simple and robust protection. Used when subsequent reactions do not involve strong bases.
Benzyl Ester-OBnStable to acid/base. Cleaved by catalytic hydrogenation (H₂, Pd/C).Orthogonal to both Boc and Fmoc cleavage, providing significant synthetic flexibility.
Hydroxyl (-OH) tert-Butyldimethylsilyl EtherTBDMS/TBSStable to most conditions except fluoride ions (e.g., TBAF) or acid.[11]Excellent for protecting alcohols. Its steric bulk can also influence the stereoselectivity of nearby reactions. Cleavage is typically mild and selective.

Conclusion

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid is more than a mere analogue of valine; it is a stereochemically rich and synthetically versatile building block. Its strategic application enables the efficient construction of chiral ligands for asymmetric catalysis, the modulation of peptide properties through depsipeptide formation, and the development of complex pharmaceutical intermediates. The protocols and strategies outlined herein provide a robust framework for researchers, scientists, and drug development professionals to harness the full synthetic potential of this powerful chiral synthon.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cellular Uptake of 2-Amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cellular uptake of 2-Amino-3-hydroxy-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice and troubleshooting strategies. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles to empower you to design and execute successful experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and cellular transport of this compound.

Question 1: What is this compound and what are its key properties?

This compound, also known as 3-hydroxy-L-valine, is a non-proteinogenic α-amino acid. [1]Its structure is similar to the essential amino acid L-valine, with the addition of a hydroxyl group.

PropertyValueSource
Molecular FormulaC5H11NO3[2][3]
Molecular Weight133.15 g/mol [2][3]
Predicted LogP-3.4[2][3]

The highly negative LogP value indicates that this molecule is very hydrophilic. This is a critical piece of information, as it strongly suggests that the compound will not readily diffuse across the hydrophobic lipid bilayer of the cell membrane. [4][5][6]Instead, its uptake will almost certainly rely on protein-mediated transport.

Question 2: Which cellular transport mechanisms are likely involved in the uptake of this compound?

Given its structural similarity to L-valine, this compound is most likely taken up by amino acid transporters. Mammalian cells express numerous amino acid transporters, which are categorized into different "systems" based on their substrate specificity and transport mechanism (e.g., sodium-dependent or independent). [4][7][8] The most probable candidates for transporting this valine analog belong to:

  • System L: This is a major transport system for large, neutral amino acids (LNAAs), including branched-chain amino acids like valine, leucine, and isoleucine. [8]A key member of this family is the L-type Amino Acid Transporter 1 (LAT1), which is a sodium-independent exchanger. [8][9]LAT1 is often upregulated in proliferating cells, including cancer cells, to meet their high demand for essential amino acids. [9][10][11]* System A: This system transports small, neutral amino acids and is sodium-dependent. [4][8]* System ASC: This is another sodium-dependent system that transports small neutral amino acids like alanine, serine, and cysteine. [8] Question 3: Why is my observed cellular uptake of this compound so low?

Low uptake is a common challenge for hydrophilic molecules. [5][6]Several factors could be at play:

  • Low expression of appropriate transporters: The cell line you are using may not express high levels of the necessary amino acid transporters (like LAT1).

  • Competition with other amino acids: Standard cell culture media are rich in amino acids that will compete with your compound for transporter binding. [12]Leucine, for instance, is a high-affinity substrate for LAT1 and can significantly inhibit the uptake of other LNAAs. [13][10]* Suboptimal assay conditions: Factors like incorrect pH, temperature, or incubation time can negatively impact transporter activity.

  • Efflux by other transporters: The compound might be efficiently transported into the cell, but then rapidly pumped out by efflux transporters.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during uptake experiments.

Issue 1: Inconsistent or Non-Reproducible Uptake Results

Underlying Cause: Variability in experimental conditions can lead to inconsistent results. Amino acid transport is a dynamic process sensitive to the cellular environment.

Solutions:

  • Standardize Cell Seeding and Growth:

    • Protocol: Seed cells at a consistent density and allow them to reach a specific confluency (e.g., 80-90%) before starting the assay. [14]Over-confluent or sparsely populated cultures can have altered metabolic states and transporter expression.

    • Rationale: Cell density can influence nutrient availability and signaling pathways that regulate transporter expression. [15]

  • Control Assay Buffer Composition:

    • Protocol: Use a simple, well-defined buffer like Hanks' Balanced Salt Solution (HBSS) with HEPES for the uptake assay. [16]Avoid using full growth medium during the uptake period to eliminate competition from other amino acids.

    • Rationale: The presence of other amino acids in the medium will competitively inhibit the uptake of your compound. [12]

  • Precise Temperature and Time Control:

    • Protocol: Pre-warm all solutions to 37°C. Use a water bath or incubator to maintain a constant temperature during the experiment. [16]Time the incubation period precisely for all samples.

    • Rationale: Transporter activity is temperature-dependent. Even small variations can affect uptake rates.

Issue 2: Low Signal-to-Noise Ratio in the Uptake Assay

Underlying Cause: The amount of compound taken up by the cells is too low to be accurately distinguished from the background noise (e.g., non-specific binding to the plate or cell surface).

Solutions:

  • Optimize Incubation Time:

    • Protocol: Perform a time-course experiment to determine the optimal incubation period. Measure uptake at several time points (e.g., 1, 5, 15, 30, and 60 minutes).

    • Rationale: Initially, uptake should be linear over time. As the intracellular concentration increases, the rate may slow down due to saturation or efflux. The optimal time point is typically within the linear range to measure the initial uptake rate.

  • Increase Compound Concentration:

    • Protocol: Test a range of concentrations of this compound to determine if uptake is saturable, which is a hallmark of transporter-mediated uptake.

    • Rationale: If a specific transporter is involved, increasing the substrate concentration should increase the uptake rate until the transporter becomes saturated.

  • Enhance Transporter Expression/Activity:

    • Protocol: If you suspect low transporter expression, you can try to stimulate it. For some transporters, this can be achieved by briefly starving the cells of amino acids before the assay. Alternatively, you can use a cell line known to overexpress specific transporters (e.g., certain cancer cell lines for LAT1) or transiently transfect cells to express the transporter of interest. [17] * Rationale: Increasing the number of available transporters on the cell surface will directly increase the maximum uptake capacity (Vmax).

Issue 3: High Background/Non-Specific Binding

Underlying Cause: The compound may be adhering to the plastic of the culture plate or non-specifically associating with the cell membrane without being transported inside.

Solutions:

  • Thorough Washing Steps:

    • Protocol: After the incubation period, immediately wash the cells multiple times with ice-cold PBS. [16] * Rationale: The cold temperature will halt transport processes, and the washing will remove any unbound compound from the extracellular space and the cell surface.

  • Include Proper Controls:

    • Protocol: Always include a "non-specific uptake" control. This can be done by adding a known competitive inhibitor of the suspected transporter (e.g., a high concentration of L-leucine for LAT1) along with your compound. [16]Alternatively, running the experiment at 4°C can significantly reduce active transport. [18] * Rationale: The uptake measured in the presence of the inhibitor or at low temperature represents non-specific binding and passive diffusion. Subtracting this value from your total uptake will give you the specific, transporter-mediated uptake.

Part 3: Experimental Workflows & Protocols

Workflow for Characterizing and Optimizing Uptake

The following diagram illustrates a logical workflow for systematically investigating and optimizing the cellular uptake of this compound.

Uptake_Optimization_Workflow cluster_prep Phase 1: Preparation & Baseline cluster_optimization Phase 2: Optimization cluster_mechanistic Phase 3: Mechanistic Studies A Select Cell Line (e.g., high LAT1 expression) B Culture Cells to Optimal Confluency A->B C Perform Baseline Uptake Assay (e.g., 15 min, 37°C) B->C D Time-Course Experiment (1-60 min) C->D Proceed if signal is low E Concentration-Response (Dose-escalation) C->E Proceed if signal is low F Identify Linear Range & Saturation Kinetics D->F E->F G Competition Assay (add excess L-leucine, etc.) F->G Use optimized conditions I Identify Transporter Involvement G->I H Temperature Dependence (Compare 37°C vs 4°C) H->I mTORC1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LAT1 LAT1 (SLC7A5) Leu_in Leucine / Analog (intracellular) LAT1->Leu_in Uptake Gln_in Glutamine (intracellular) Gln_in->LAT1 Leu_out Leucine / Analog (extracellular) Leu_out->LAT1 mTORC1 mTORC1 Activation Leu_in->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes

References

Technical Support Center: Stability of 2-Amino-3-hydroxy-3-methylbutanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-hydroxy-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

This compound, a β-hydroxy α-amino acid, is a molecule of interest in various research fields. Like many complex organic molecules, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. This guide will walk you through the potential stability issues and provide you with the tools to assess and manage them.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the compound's stability. Both acidic and basic conditions can catalyze degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For long-term storage, lower temperatures are recommended.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents, such as dissolved oxygen or peroxides, can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can also play a role in the stability of the compound.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, this compound may undergo several degradation pathways:

  • Oxidation: The amino and hydroxyl groups are susceptible to oxidation.

  • Dehydration: The β-hydroxy acid moiety may undergo dehydration, especially under acidic conditions and/or elevated temperatures.

  • Cyclization: Intramolecular reactions could lead to the formation of cyclic byproducts.

  • Decarboxylation: Loss of the carboxyl group can occur under certain stress conditions.

To better understand these potential pathways, a diagram is provided below.

G cluster_main Potential Degradation Pathways A This compound B Oxidation Products A->B Oxidizing Agents (e.g., H₂O₂, O₂) C Dehydration Products A->C Acidic pH High Temperature D Cyclization Products A->D Intramolecular Reaction E Decarboxylation Products A->E Heat

Caption: Potential degradation pathways of this compound.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To ensure the stability of your stock solutions, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C for long-term storage.[1]Minimizes thermal degradation.
Light Store in amber vials or protect from light.[2]Prevents photolytic degradation.
pH Prepare solutions in a buffer close to neutral pH (6-8), unless the experimental protocol requires otherwise.Avoids acid or base-catalyzed hydrolysis.
Solvent Use high-purity solvents. If using aqueous buffers, consider using freshly prepared buffers and de-gassing to remove dissolved oxygen.Minimizes contaminants that could catalyze degradation.

Q4: How can I determine the stability of this compound in my specific experimental conditions?

A4: The most reliable way to determine the stability of the compound in your specific experimental setup is to conduct a stability study. This involves exposing the compound to your experimental conditions for a defined period and monitoring its concentration over time using a suitable analytical method, such as HPLC or LC-MS. A detailed protocol for a forced degradation study is provided in this guide.[3][4][5]

Troubleshooting Guide

This section provides solutions to common problems you might encounter during your experiments.

Problem 1: I am observing a decrease in the concentration of my this compound standard over time.

Potential Cause Troubleshooting Steps
Degradation due to improper storage 1. Review the storage conditions of your stock solution. Ensure it is stored at the recommended temperature and protected from light.[1][2]2. Prepare a fresh stock solution and compare its concentration to the older stock.
Repeated freeze-thaw cycles 1. Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[6]
Chemical instability in the chosen solvent/buffer 1. Assess the pH of your solution. If it is highly acidic or basic, consider adjusting it to a more neutral pH if your experiment allows.2. If you suspect oxidation, try preparing your solutions with degassed buffers and/or adding an antioxidant (use with caution as it may interfere with your experiment).

Problem 2: I am seeing unexpected peaks in my chromatograms when analyzing my samples.

Potential Cause Troubleshooting Steps
Formation of degradation products 1. These new peaks could be degradation products of this compound.2. To confirm, you can perform a forced degradation study (see protocol below) to intentionally generate degradation products and compare their retention times with the unknown peaks.[3][4]
Contamination of the sample or solvent 1. Analyze a blank sample (solvent/buffer only) to check for contaminants.2. Use high-purity solvents and freshly prepared buffers.
Interaction with other components in the sample matrix 1. If you are working with complex matrices (e.g., biological fluids), consider a more rigorous sample preparation method to remove interfering substances.[7]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.[3][4][5] This will help you identify potential degradation products and establish stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and other relevant solvents (e.g., acetonitrile, methanol)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Workflow:

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Collect Samples at Different Time Points B->C D Neutralize/Quench (if necessary) C->D E Analyze by HPLC/LC-MS D->E F Identify Degradation Products and Quantify Parent Compound E->F

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to a light source that produces combined visible and UV outputs.

  • Sampling and Analysis:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Analyze all samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound and detect any degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify the major degradation products by comparing the chromatograms of the stressed samples with the control (time 0) sample.

Table of Forced Degradation Conditions:

Stress ConditionReagentTemperature
Acid Hydrolysis 0.1 M HCl60°C
Base Hydrolysis 0.1 M NaOH60°C
Oxidation 3% H₂O₂Room Temperature
Thermal None60°C
Photolytic UV/Visible LightRoom Temperature

References

Technical Support Center: Enhancing Signal-to-Noise in Mass Spectrometry Analysis of 2-Amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 2-Amino-3-hydroxy-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods, focusing on improving the signal-to-noise ratio for this challenging polar analyte.

Introduction

This compound is a non-proteinogenic amino acid characterized by its high polarity due to the presence of both amino and hydroxyl groups. These functional groups, while important for its biological function, present significant challenges for mass spectrometry analysis, often resulting in poor signal intensity and a low signal-to-noise ratio. Common issues include poor retention in reversed-phase chromatography, inefficient ionization, and susceptibility to matrix effects.

This guide provides a structured approach to overcoming these challenges, drawing on established principles of mass spectrometry and practical, field-proven insights.

Troubleshooting Guides

Issue 1: Poor or No Analyte Signal

A weak or absent signal is one of the most common frustrations in LC-MS/MS analysis. This can stem from multiple points in the analytical workflow.

  • Verify Analyte Properties & MS Prediction:

    • Molecular Formula: C₅H₁₁NO₃

    • Monoisotopic Mass: 133.0739 g/mol [1]

    • Predicted Precursor Ion (Positive ESI): [M+H]⁺ = m/z 134.0812

    • Predicted Precursor Ion (Negative ESI): [M-H]⁻ = m/z 132.0666

  • System Suitability Check:

    • Ensure the LC-MS/MS system is performing optimally by injecting a known standard of a well-behaving compound. This will help differentiate between a compound-specific issue and a system-wide problem.

    • Check for leaks in the LC system, as this can lead to a loss of sensitivity.[2]

  • Sample Preparation & Extraction Efficiency:

    • Due to its high polarity, this compound can be challenging to extract efficiently from biological matrices.

    • Protein Precipitation: This is a common first step for plasma or serum samples. However, it may not be sufficient to remove all interfering matrix components.[3][4]

    • Solid-Phase Extraction (SPE): For cleaner extracts, consider using a mixed-mode or polar-modified SPE sorbent.

  • Chromatographic Retention:

    • Poor retention on standard C18 columns is a major cause of ion suppression, as the analyte co-elutes with other polar matrix components in the void volume.[3]

    • Solutions:

      • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for retaining and separating highly polar compounds.[5][6]

      • Polar-Modified Reversed-Phase Columns: Columns with polar end-capping or embedded polar groups can improve the retention of polar analytes.[3]

      • Mobile Phase Optimization: Adjusting the pH of the mobile phase with volatile buffers like formic acid or ammonium formate can influence the analyte's ionization state and retention.[3]

  • Ionization Efficiency:

    • The efficiency of electrospray ionization (ESI) is highly dependent on the analyte's ability to acquire a charge in the ESI droplet.

    • Positive vs. Negative Mode: For amino acids, positive ion mode is generally preferred due to the basicity of the amino group.[7] However, it is always advisable to test both polarities.

    • Source Parameter Optimization: Systematically optimize key ESI source parameters.[3] A design of experiments (DoE) approach can be efficient for this.[8]

      • Capillary/Spray Voltage

      • Nebulizer Gas Pressure

      • Drying Gas Flow Rate and Temperature

Experimental Protocol: Optimizing ESI Source Parameters

This protocol outlines a systematic approach to optimizing ESI source parameters for this compound.

  • Prepare a standard solution of the analyte at a concentration that provides a stable, mid-range signal.

  • Infuse the solution directly into the mass spectrometer using a syringe pump, bypassing the LC column.

  • Vary one parameter at a time while keeping others constant, monitoring the signal intensity of the precursor ion (e.g., m/z 134.0812).

  • Record the optimal value for each parameter.

  • Perform a final check with all optimized parameters to ensure the best overall signal.

ParameterTypical Starting Range (Positive ESI)Rationale
Capillary Voltage 3.5 - 4.5 kVDrives the electrospray process.
Nebulizer Gas 30 - 50 psiAssists in droplet formation.
Drying Gas Flow 8 - 12 L/minAids in solvent evaporation.
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of ions.
Issue 2: High Background Noise and Low Signal-to-Noise Ratio

Even with a detectable signal, high background noise can compromise the quality of your data and limit your detection sensitivity.

  • Contaminated Solvents or Reagents: Ensure you are using LC-MS grade solvents and fresh reagents. Contaminants can introduce significant background noise.

  • Dirty Ion Source: A contaminated ion source is a common cause of high background and unstable signals. Regular cleaning is crucial.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the analyte signal and contribute to background noise.[9]

Experimental Protocol: Assessing Matrix Effects via Post-Column Infusion

This experiment helps to identify regions of ion suppression in your chromatogram.

  • Prepare a standard solution of this compound.

  • Infuse this solution continuously into the LC flow post-column using a T-fitting.

  • Inject an extracted blank matrix sample (e.g., plasma prepared with your chosen extraction method).

  • Monitor the signal of the infused analyte. Any significant drop in signal intensity indicates a region of ion suppression caused by co-eluting matrix components.[3]

Frequently Asked Questions (FAQs)

Q1: I am still getting poor retention even with a HILIC column. What can I do?

A1: With HILIC, ensure your mobile phase has a high enough organic content (typically >80% acetonitrile) to promote partitioning of the polar analyte onto the stationary phase. Also, check that your sample is dissolved in a solvent with a similar or higher organic content than your initial mobile phase to avoid peak distortion.

Q2: Should I consider derivatization for this compound?

A2: Yes, derivatization is a powerful strategy for improving the chromatographic and mass spectrometric properties of polar analytes like amino acids. Derivatizing the amino group can increase hydrophobicity, leading to better retention on reversed-phase columns and potentially improved ionization efficiency. However, this adds an extra step to your sample preparation and requires careful optimization.

Q3: What are some expected fragmentation patterns for this analyte that I can use for MRM method development?

  • Precursor Ion [M+H]⁺: m/z 134.08

  • Common Amino Acid Losses:

    • Loss of H₂O (water) from the hydroxyl group: m/z 116.07

    • Loss of COOH (carboxyl group as formic acid): m/z 88.07

    • Loss of the entire carboxyl group (CO₂): m/z 90.09

  • Alpha-cleavage next to the hydroxyl group is also possible.

It is crucial to perform a product ion scan on the precursor ion to confirm the actual fragments and their relative intensities for your specific instrument and conditions.

Q4: How can I mitigate matrix effects without changing my entire LC method?

A4:

  • Sample Dilution: A simple yet effective approach is to dilute your sample extract. This can reduce the concentration of interfering matrix components, although it will also dilute your analyte.[1]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects and variability in sample preparation. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Signal start Low or No Signal system_check System Suitability Check start->system_check sample_prep Optimize Sample Prep system_check->sample_prep System OK chromatography Improve Chromatography sample_prep->chromatography ionization Enhance Ionization chromatography->ionization derivatization Consider Derivatization ionization->derivatization success Signal Improved ionization->success Directly derivatization->success If necessary

Caption: Troubleshooting logic for low analyte signal.

G cluster_1 LC-MS/MS Analysis Workflow A Sample Collection (e.g., Plasma) B Protein Precipitation (e.g., with Acetonitrile) A->B C Optional: SPE Cleanup or Derivatization B->C D LC Separation (HILIC or Polar RP) C->D E Mass Spectrometry (ESI Source) D->E F Data Acquisition (MRM Mode) E->F

Caption: Experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Overcoming Solubility Challenges for 2-Amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-hydroxy-3-methylbutanoic acid (also known as 3-Hydroxyvaline). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. We will explore the physicochemical properties of this zwitterionic amino acid and provide practical, step-by-step solutions to ensure its successful application in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What is the general solubility of this compound?

A1: this compound is a polar molecule containing amino, carboxyl, and hydroxyl groups, which allows it to form hydrogen bonds with water.[1] It is generally described as soluble in water and aqueous solutions.[2] However, its practical solubility can be limited, with some sources indicating a solubility of around 2 mg/mL in phosphate-buffered saline (PBS) at a pH of 7.2.[3] It is typically insoluble or poorly soluble in non-polar organic solvents like ethanol, ether, and acetone.[4]

Q2: Why is my compound not dissolving in pure, neutral water?

A2: The primary reason for poor solubility in neutral water is the compound's zwitterionic nature. Like other amino acids, it possesses both a basic amino group and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. This minimizes repulsion between molecules, allowing them to pack more tightly in a crystal lattice, resulting in minimum aqueous solubility.[5] To improve solubility, you must adjust the pH away from the pI.

Q3: What is the best starting approach to dissolve this compound for an aqueous solution?

A3: The most effective initial strategy is pH adjustment.[5][6][7] Start by preparing a slurry of the compound in water. Then, add a dilute acid (e.g., 1N HCl) or a dilute base (e.g., 1N NaOH) dropwise while stirring. This will convert the zwitterion into a soluble salt (either the cationic hydrochloride salt or the anionic sodium salt), leading to a significant increase in solubility.[5]

Q4: Can I heat the solution to improve solubility?

A4: Yes, for many amino acids, solubility in water increases with temperature.[8][9][10] Gentle heating (e.g., to 40-50°C) can be an effective method to increase both the amount of compound that dissolves and the rate of dissolution. However, it is crucial to first establish the thermal stability of your specific isomer of this compound, as prolonged exposure to high temperatures could lead to degradation. Always cool the solution to your experimental temperature to ensure the compound does not precipitate back out.

Q5: My compound was fully dissolved, but it precipitated after I mixed it with another solution. What happened?

A5: This is a common issue and is almost always due to a change in the solution's properties. The most likely causes are:

  • pH Shift: Your stock solution's pH was optimal for solubility, but mixing it with a new buffer or medium shifted the pH closer to the compound's isoelectric point, causing it to crash out.[8]

  • Co-solvent "Salting Out": If your stock was in a specific co-solvent mixture and you diluted it into a purely aqueous buffer, the change in solvent polarity could cause precipitation.

  • Common Ion Effect or High Salt Concentration: Adding your solution to a buffer with a very high salt concentration can sometimes decrease the solubility of other solutes, a phenomenon known as "salting out."[11]

Section 2: Troubleshooting Guide for Specific Issues

This guide provides a structured, question-and-answer approach to troubleshoot more complex solubility problems you might face in the lab.

Issue 1: Cannot Achieve Target Concentration in an Aqueous Buffer (e.g., PBS, TRIS)
  • Question: I need to prepare a 50 mM solution in PBS (pH 7.4), but the compound stops dissolving at a much lower concentration. What is the cause and how do I fix it?

  • Root Cause Analysis: The pH of your buffer is likely too close to the compound's isoelectric point (pI). At the pI, the molecule has minimal solubility. Even if the buffer's pH is not exactly at the pI, proximity can still severely limit solubility.

  • Solution Pathway: Your goal is to convert the zwitterionic form into a more soluble salt form by shifting the pH.

    • dot

      G cluster_0 Troubleshooting: Low Solubility in Buffer A Start: Slurry of compound in target buffer (e.g., PBS) B Add 1N HCl dropwise while stirring A->B C Compound Dissolves? B->C Monitor visually D Solution: Cationic Salt Formed (Highly Soluble) C->D Yes E No? Try alternative path C->E No F Start again: Slurry of compound in target buffer E->F G Add 1N NaOH dropwise while stirring F->G H Compound Dissolves? G->H Monitor visually I Solution: Anionic Salt Formed (Highly Soluble) H->I Yes J Still no? Consider co-solvents H->J No

    • Caption: pH Adjustment Workflow for Solubility.

  • Detailed Protocol: See Protocol 1 in the next section for a step-by-step guide. After dissolution, you may need to carefully back-titrate with the opposing solution (e.g., NaOH if you used HCl) to return the final pH to your desired experimental value, ensuring the concentration is low enough to remain soluble at that final pH.

Issue 2: Compound is Insoluble in a Required Organic Solvent for a Reaction
  • Question: My synthesis requires a non-aqueous solvent like Tetrahydrofuran (THF), but this compound is completely insoluble. How can I proceed?

  • Root Cause Analysis: The compound is highly polar and zwitterionic, making it fundamentally incompatible with non-polar aprotic solvents like THF or Dichloromethane (DCM). It lacks the hydrophobic character needed to interact favorably with these solvents.[4]

  • Solution Pathway: You must chemically modify the compound to make it more "organic-like" or use a different solvent system.

    • Use a Polar Aprotic Co-Solvent: The first option is to try a more polar, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). If the reaction chemistry allows, using a small amount of DMSO as a co-solvent with a less polar solvent can sometimes be effective.

    • Chemical Protection: For synthetic chemistry, the standard approach is to protect the polar functional groups. The amino group can be protected (e.g., as a Boc or Cbz derivative) and the carboxylic acid can be protected (e.g., as a methyl or ethyl ester). These protected forms are no longer zwitterionic and are significantly more soluble in a wide range of organic solvents.

    • Use of Surfactants: In some cases, creating a microemulsion can allow the reaction to proceed.[12] This involves using surfactants to create tiny droplets (micelles) where the reaction can occur at the interface or within the micelle core.[7][13]

Issue 3: Preparing a Concentrated Stock for Cell Culture or Biological Assays
  • Question: I need a 100 mM stock solution to dilute into my cell culture medium, but it's not dissolving in water or PBS. I'm concerned about using harsh pH adjustments for a biological application.

  • Root Cause Analysis: A 100 mM concentration is likely well above the intrinsic aqueous solubility of the compound near neutral pH. While pH adjustment is effective, you are right to be cautious about adding strong acids or bases to a stock intended for sensitive biological systems.

  • Solution Pathway: The best approach is to use a biocompatible co-solvent to create a concentrated stock that can be diluted to a final, non-toxic concentration in your assay.

    • dot

      G cluster_1 Co-Solvent Stock Preparation Logic A Target: High-concentration stock for biological assay B Select biocompatible co-solvent (e.g., DMSO, PEG 400) A->B C Dissolve compound in 100% co-solvent (Apply gentle heat/vortex if needed) B->C D Perform serial dilution test into final assay buffer C->D e.g., 1:100, 1:500, 1:1000 E Observe for precipitation at each dilution step D->E F Determine Max Dilution Factor (e.g., 1:1000) E->F Identify highest dilution without precipitation G Result: Stable working solution with low final co-solvent % F->G

    • Caption: Logic for preparing a co-solvent stock solution.

  • Recommended Co-solvents: See Table 2 and Protocol 2 for guidance on selecting and using co-solvents like DMSO. The key is to ensure the final concentration of the co-solvent in your assay is low (typically <0.5% or <0.1% for DMSO) to avoid artifacts or toxicity.

Section 3: Key Experimental Protocols

Protocol 1: Preparing a High-Concentration Aqueous Stock Solution via pH Adjustment

This protocol describes the standard method for solubilizing zwitterionic compounds in aqueous media.

  • Weigh the desired amount of this compound and place it in a suitable volumetric flask.

  • Add approximately 70-80% of the final target volume of purified water (e.g., 7-8 mL for a final volume of 10 mL).

  • Stir the mixture using a magnetic stir bar. The mixture will appear as a cloudy slurry.

  • Monitor pH using a calibrated pH meter.

  • Titrate: Slowly add drops of 1N NaOH (for an anionic salt) or 1N HCl (for a cationic salt) to the slurry.

  • Observe: Continue adding the acid or base dropwise until the entire solid has dissolved and the solution becomes clear.

  • Record the pH at which full dissolution occurs.

  • Adjust Volume: Once dissolved, add purified water to reach the final target volume.

  • Final Check: Measure the final pH of the stock solution. This is critical information for planning dilutions.

  • Sterilize: If for biological use, sterile-filter the final solution through a 0.22 µm filter.

Trustworthiness Check: The clarity of the final solution is a self-validating indicator of success. If the solution is hazy, solubility has not been fully achieved. Note the final pH, as this will be crucial for ensuring compatibility with downstream applications.

Protocol 2: Solubility Enhancement using a Co-Solvent System (DMSO)

This protocol is ideal for creating a concentrated stock for dilution into aqueous biological media.

  • Weigh the desired amount of this compound into a sterile, appropriate vial (e.g., glass or polypropylene).

  • Add 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve the target concentration (e.g., for a 100 mM stock, add the appropriate volume of DMSO to your weighed compound).

  • Mix: Vortex the vial vigorously. If needed, gently warm the vial to 37°C or use a sonicator bath for a few minutes to aid dissolution.[8] Do not overheat.

  • Inspect: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Validation (Crucial): Before use in an experiment, perform a dilution test. Dilute your stock to the highest intended working concentration in your final buffer or media (e.g., dilute 1:1000 into cell media). Let it sit for at least 30 minutes and visually inspect for any signs of precipitation or cloudiness. This validates that the compound will remain soluble under your final experimental conditions.

Section 4: Data Summary & Mechanisms

Table 1: Solubility Profile of this compound
Solvent/SystemExpected SolubilityRationale & Comments
Pure Water (Neutral pH)LowZwitterionic nature near the isoelectric point limits solubility.[5]
Aqueous Buffer (pH < 4)HighThe carboxyl group is protonated, forming a soluble cationic salt.[5]
Aqueous Buffer (pH > 9)HighThe amino group is deprotonated, forming a soluble anionic salt.[5]
PBS (pH 7.2)~2 mg/mL[3]Limited solubility, demonstrating the challenge near neutral pH.
DMSOHighA polar aprotic solvent capable of disrupting the crystal lattice. Excellent for high-concentration stocks.[14]
EthanolLow to InsolubleLess polar than water, not as effective at solvating the charged zwitterionic form.[4]
Dichloromethane (DCM) / EtherInsolubleNon-polar organic solvents are incompatible with this highly polar molecule.[4]
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
Co-SolventTypeTypical Starting UseMechanism of Action
DMSO Polar Aprotic100% for stock, dilute >1:200Disrupts water's hydrogen bonding network, reducing the solvent's polarity.[12][14]
Ethanol Polar Protic5-20% in waterReduces overall solvent polarity. Less effective than DMSO for this compound.
Polyethylene Glycol (PEG 400) Polymer10-30% in waterWater-miscible polymer that reduces water activity and can enhance solubility.
Propylene Glycol Polar Protic10-40% in waterSimilar to PEG 400, often used in pharmaceutical formulations.

References

Technical Support Center: Minimizing Degradation of 2-Amino-3-hydroxy-3-methylbutanoic Acid During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the handling and preparation of 2-Amino-3-hydroxy-3-methylbutanoic acid. As a non-proteinogenic β-hydroxy α-amino acid, this molecule presents unique stability challenges during routine sample preparation for analytical techniques such as HPLC and LC-MS. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, ensuring the integrity and accuracy of your experimental results. Here, we will delve into the primary degradation pathways, provide in-depth troubleshooting guides in a Q&A format, and offer validated protocols to minimize analyte loss. Our approach is grounded in established scientific principles to provide you with a trustworthy and authoritative resource.

Understanding the Instability of this compound

The structure of this compound, featuring a β-hydroxyl group, makes it susceptible to specific degradation pathways, particularly under common laboratory conditions. The primary modes of degradation to be vigilant about are:

  • Dehydration: Under acidic or basic conditions, especially when heated, the β-hydroxyl group can be eliminated, leading to the formation of an unsaturated analog. This is a common degradation pathway for β-hydroxy carbonyl compounds.

  • Racemization: The chiral centers of the molecule can be susceptible to epimerization, particularly at the α-carbon, under basic conditions. This can lead to an inaccurate quantification of the desired stereoisomer.

  • Oxidation: The secondary alcohol and amino groups can be prone to oxidation, especially in the presence of metal ions or other oxidizing agents in the sample matrix or reagents.

This guide will provide actionable strategies to mitigate these degradation pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the sample preparation of this compound.

Question 1: I am observing a lower than expected concentration of my analyte after sample processing. What are the likely causes and how can I prevent this?

Answer: A lower than expected concentration is a common issue and can stem from several factors related to the inherent instability of this compound.

Potential Causes and Mitigation Strategies:

Potential Cause Explanation Recommended Solution
pH-Induced Degradation The molecule is susceptible to degradation at both low and high pH. Acidic conditions can promote dehydration, while basic conditions can lead to racemization and other rearrangements.Maintain the sample pH as close to neutral (pH 6-8) as possible throughout the sample preparation process. Use pH-neutral buffers for extraction and reconstitution. If pH adjustment is necessary, do so carefully with dilute acids or bases and at low temperatures.
Thermal Degradation Elevated temperatures can accelerate degradation pathways, particularly dehydration.Avoid high temperatures during sample processing. If evaporation is necessary, use a centrifugal vacuum concentrator at low temperatures or a gentle stream of nitrogen at room temperature.
Oxidation The presence of oxidizing agents or metal ions in your sample or reagents can lead to oxidative degradation of the analyte.Add antioxidants, such as ascorbic acid or DTT, to your extraction buffer. Use metal-free tubes and pipette tips, and ensure your solvents and reagents are of high purity and free from metal contaminants.
Incomplete Extraction Due to its polar nature, this compound may not be efficiently extracted from the sample matrix.Optimize your extraction protocol. For plasma or serum, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended. A detailed protocol is provided below.

Question 2: My chromatograms show peak tailing or broadening for this compound. What could be causing this and how can I improve the peak shape?

Answer: Poor peak shape is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Troubleshooting Peak Shape Issues:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The polar functional groups of the analyte can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.Operate at a lower mobile phase pH (e.g., pH 2.5-3) to suppress the ionization of silanol groups. Use a highly deactivated, end-capped column. Consider using a column with a different stationary phase chemistry, such as a polar-embedded phase.
Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.Optimize the mobile phase pH. For reversed-phase chromatography, a pH around 2.7 is often a good starting point. Ensure the buffer capacity is sufficient to maintain a stable pH.
Column Overload Injecting too much sample can lead to peak broadening and tailing.Reduce the injection volume or dilute the sample.
Column Contamination Accumulation of matrix components on the column can lead to poor peak shape.Use a guard column and ensure adequate sample cleanup before injection. If contamination is suspected, wash the column according to the manufacturer's instructions.

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Troubleshooting_Workflow_for_Low_Analyte_Concentration Troubleshooting Low Analyte Concentration start Start: Low Analyte Concentration Observed check_pH Is sample pH maintained between 6-8? start->check_pH adjust_pH Action: Adjust pH to 6-8 using dilute acid/base at low temp. check_pH->adjust_pH No check_temp Are high temperatures avoided during processing? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Action: Use low-temperature evaporation methods. check_temp->adjust_temp No check_oxidation Are antioxidants used and metal contamination minimized? check_temp->check_oxidation Yes adjust_temp->check_oxidation add_antioxidants Action: Add antioxidants and use metal-free consumables. check_oxidation->add_antioxidants No check_extraction Is the extraction protocol optimized for a polar analyte? check_oxidation->check_extraction Yes add_antioxidants->check_extraction optimize_extraction Action: Implement optimized LLE or SPE protocol. check_extraction->optimize_extraction No reanalyze Re-analyze Sample check_extraction->reanalyze Yes optimize_extraction->reanalyze

Caption: A logical workflow for troubleshooting low analyte concentration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing solutions of this compound? A1: For short-term storage (up to 24 hours), it is recommended to store solutions at 2-8°C at a pH between 6 and 8. For long-term storage, snap-freezing in a pH 7.4 buffer and storing at -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: Is derivatization necessary for the analysis of this compound? A2: While not always strictly necessary for LC-MS analysis, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to better sensitivity and peak shape. Common derivatizing agents for amino acids include AccQ-Tag™ (AQC) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. However, it is crucial to ensure the derivatization conditions are mild to prevent degradation of the analyte.

Q3: Can I use a standard protein precipitation protocol with acetonitrile for plasma samples? A3: Yes, protein precipitation with a cold organic solvent like acetonitrile is a suitable first step for extracting this compound from plasma. Typically, a ratio of 3:1 (solvent to plasma) is used. After centrifugation, the supernatant can be further purified using LLE or SPE to remove other interferences.

Q4: What are the expected degradation products I should look for in my chromatogram? A4: The primary degradation product to monitor for is the dehydrated form of the molecule, 2-Amino-3-methyl-2-butenoic acid. In cases of racemization, you would see a separation of diastereomers if using a chiral column.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol is designed to maximize recovery while minimizing degradation.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Ice-cold acetonitrile

  • 0.1% Formic acid in water (mobile phase A)

  • 0.1% Formic acid in acetonitrile (mobile phase B)

  • Centrifuge capable of 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Solid Phase Extraction (SPE) cartridges (mixed-mode cation exchange)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds.

  • Centrifugation: Incubate the samples on ice for 10 minutes to allow for complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • SPE Cleanup (Optional but Recommended): a. Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with 1 mL of 0.1% formic acid in water. d. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Solvent Evaporation: Evaporate the solvent from the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator at low heat.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase A. Vortex and transfer to an autosampler vial for LC-MS analysis.

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Plasma_Extraction_Workflow Plasma Sample Preparation Workflow start Start: Plasma Sample thaw Thaw on Ice start->thaw spike_is Spike with Internal Standard thaw->spike_is protein_precipitation Protein Precipitation with Cold Acetonitrile spike_is->protein_precipitation centrifuge Centrifuge at 4°C protein_precipitation->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe SPE Cleanup (Optional) collect_supernatant->spe evaporate Evaporate to Dryness collect_supernatant->evaporate Without SPE spe->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of this compound from plasma.

Technical Support Center: Refining Purification Methods for Synthetic 2-Amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of synthetic 2-Amino-3-hydroxy-3-methylbutanoic acid (also known as 3-hydroxyvaline). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable chiral building block. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to enhance the purity, yield, and efficiency of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route employed. Common synthetic methods, such as the Strecker synthesis or aldol reactions, can introduce specific side-products and unreacted starting materials.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis, this could include isobutyraldehyde, cyanide sources, or glycine derivatives.[1]

  • Diastereomers: Synthesis often creates a mixture of diastereomers (e.g., (2S,3S), (2R,3R), (2R,3S)) if the reaction is not stereoselective. Separating these can be a primary purification challenge.

  • Side-Reaction Products: Dehydration of the β-hydroxy group can lead to the formation of α,β-unsaturated amino acids. Aldol self-condensation of the starting aldehyde can also occur.

  • Reagents and Catalysts: Residual catalysts or reagents used during the synthesis and workup steps.

  • Salts: Inorganic salts are often present from pH adjustments and quenching steps.

Q2: How do I choose the best primary purification method for my crude product?

A2: The choice between recrystallization and chromatography depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

G start Crude Synthetic Product purity_check Assess Crude Purity (TLC, NMR, LC-MS) start->purity_check scale_check What is the scale? purity_check->scale_check Purity <90% recrystallization Recrystallization purity_check->recrystallization Purity >90% (Mainly salts/ solvents) impurity_type What are the main impurities? scale_check->impurity_type Small Scale (<5g) scale_check->recrystallization Large Scale (>5g) impurity_type->recrystallization Different polarity (e.g., nonpolar organics) chromatography Column Chromatography (Silica or Ion-Exchange) impurity_type->chromatography Structurally similar (e.g., diastereomers) final_product High-Purity Product recrystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

  • Recrystallization is often the most efficient method for large-scale purification, especially if the crude product is already of moderate purity (>90%) and the main impurities have significantly different solubilities. It is excellent for removing inorganic salts and nonpolar organic byproducts.

  • Column Chromatography (e.g., silica gel or ion-exchange) is preferred for complex mixtures containing structurally similar impurities like diastereomers, or for small-scale purification where maximizing purity is critical.[2][3]

Q3: How can I accurately assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A chiral HPLC method is necessary to determine the diastereomeric and enantiomeric excess (ee).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities. The relative integration of signals can give a quantitative purity estimate.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. LC-MS is particularly powerful for identifying trace impurities.[5]

  • Melting Point: A sharp melting point range close to the literature value (approx. 205 °C) is a good indicator of high purity.[6]

Troubleshooting Guide: Recrystallization

Recrystallization leverages differences in solubility to separate the desired compound from impurities. This compound is a zwitterion, making it highly soluble in water and poorly soluble in most organic solvents.[1] This property is key to designing an effective recrystallization protocol.

Problem: My product will not crystallize from the solution.

Possible Cause & Solution:

  • Solution is not supersaturated: The concentration of your amino acid is too low.

    • Solution: Slowly evaporate the solvent by gentle heating or under a stream of nitrogen. Be cautious not to evaporate to dryness, which would simply crash out all dissolved solids.

  • Incorrect solvent system: The chosen solvent or solvent mixture may be too good a solvent for your compound.

    • Solution: Add a miscible "anti-solvent" dropwise to the solution at a slightly elevated temperature until turbidity persists. The ideal anti-solvent is one in which your product is insoluble but the impurities remain soluble. For this amino acid, adding a polar organic solvent like isopropanol or acetone to an aqueous solution is a common strategy.[7]

  • Lack of nucleation sites: Spontaneous crystallization can be slow.

    • Solution:

      • Seeding: Add a few seed crystals of the pure product to the supersaturated solution.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can initiate crystal growth.

      • Cooling: Slowly cool the solution. A gradual decrease in temperature (e.g., moving from room temperature to a 4 °C refrigerator) generally yields larger, purer crystals than rapid cooling in an ice bath.

Problem: An oil precipitates instead of solid crystals.

Possible Cause & Solution:

  • Solution is too supersaturated or cooled too quickly: The compound is coming out of solution faster than it can form an ordered crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of the primary solvent to ensure complete dissolution. Allow the solution to cool much more slowly. Using an insulated container (like a beaker wrapped in glass wool) can help moderate the cooling rate.

  • Presence of impurities: Certain impurities can inhibit crystal formation and promote oiling out.

    • Solution: Try a preliminary purification step. If significant organic impurities are present, perform a liquid-liquid extraction or pass the crude material through a small plug of silica gel before attempting recrystallization.

  • Melting point depression: The melting point of the compound is below the temperature of the recrystallization solution.

    • Solution: Ensure the anti-solvent is added at a temperature well below the melting point of your compound.

G start Recrystallization Attempt outcome What is the result? start->outcome no_crystals No Crystals Form outcome->no_crystals Clear Solution oiling_out Oily Precipitate outcome->oiling_out Oiling Out low_yield Low Yield outcome->low_yield Few Crystals success Pure Crystals outcome->success Success sol_1 Concentrate Solution (Evaporate Solvent) no_crystals->sol_1 sol_4 Re-heat & Cool Slowly oiling_out->sol_4 sol_5 Check Mother Liquor (Cool further/Concentrate) low_yield->sol_5 sol_2 Add Anti-Solvent (e.g., Isopropanol) sol_1->sol_2 sol_3 Induce Nucleation (Seed/Scratch) sol_2->sol_3

Caption: Troubleshooting flowchart for recrystallization.

Protocol: General Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude amino acid in a minimum amount of hot deionized water (e.g., 80 °C). Stir until all solid material is dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: While the aqueous solution is still hot, add a polar organic solvent like isopropanol or ethanol dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot water to redissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in a refrigerator (4 °C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent (e.g., cold isopropanol) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterRecommended Solvent SystemRationale
Primary Solvent Deionized WaterHigh solubility of the zwitterionic amino acid at elevated temperatures.
Anti-Solvent Isopropanol, Ethanol, AcetoneThe amino acid is poorly soluble in these solvents, inducing precipitation.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. For polar compounds like amino acids, special considerations are necessary.

Problem: Poor separation of the target compound from impurities (low resolution).

Possible Cause & Solution:

  • Inappropriate Mobile Phase: The eluent system may not have the correct polarity to differentiate between your compound and impurities.

    • Solution: The polarity of the mobile phase is critical. For this polar amino acid on normal-phase silica, a polar mobile phase is required. Start with a system like Dichloromethane (DCM):Methanol (MeOH) (e.g., 9:1) and gradually increase the proportion of methanol. Adding a small amount of acetic acid or ammonia can improve peak shape by protonating or deprotonating the amino acid, reducing tailing.[2][3]

  • Column Overload: Too much crude material was loaded onto the column.

    • Solution: As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude material). For difficult separations, this ratio may need to be increased to 100:1.

  • Incorrect Stationary Phase: Standard silica gel can sometimes interact too strongly with amino acids, leading to irreversible binding or significant tailing.

    • Solution: Consider using Reverse-Phase (C18) chromatography with a mobile phase of Water:Acetonitrile or Water:Methanol, often with a modifier like trifluoroacetic acid (TFA).[8] Alternatively, ion-exchange chromatography can be highly effective for separating charged molecules like amino acids.

Problem: The compound streaks down the column (tailing).

Possible Cause & Solution:

  • Strong Solute-Stationary Phase Interaction: The zwitterionic nature of the amino acid can lead to strong, non-ideal interactions with the acidic silanol groups on the silica surface.

    • Solution: Add a competitive binder to the mobile phase. A small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic interactions) can occupy the active sites on the silica, leading to more symmetrical peaks. For zwitterions, a combination might be needed, or switching to a buffered mobile phase system.

  • Sample is not fully dissolved or contains precipitates: Particulates in the loaded sample can clog the top of the column and cause streaking.

    • Solution: Ensure your sample is fully dissolved in the loading solvent. Filter the sample solution through a small plug of cotton or a syringe filter before loading it onto the column.[9]

G start Column Chromatography Run outcome Analyze Fractions (TLC/LC-MS) start->outcome poor_sep Poor Separation outcome->poor_sep Overlapping Spots tailing Peak Tailing outcome->tailing Streaking Spots no_elution No Product Elutes outcome->no_elution Product on Baseline success Clean Separation outcome->success Success sol_1 Optimize Mobile Phase (Gradient Elution) poor_sep->sol_1 sol_3 Add Modifier to Eluent (e.g., Acetic Acid) tailing->sol_3 sol_4 Increase Eluent Polarity (More MeOH) no_elution->sol_4 sol_2 Reduce Sample Load sol_1->sol_2 sol_5 Consider Reverse-Phase or Ion-Exchange sol_4->sol_5

Caption: Troubleshooting flowchart for column chromatography.

Protocol: Flash Column Chromatography (Normal Phase)
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM). Pour the slurry into the column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks.

  • Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the initial mobile phase (e.g., 95:5 DCM:MeOH).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like methanol) or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the starting mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The polarity of the mobile phase can be increased gradually (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

ParameterStarting Conditions (Normal Phase)Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for separating compounds of differing polarity.
Mobile Phase Dichloromethane:Methanol (95:5) with 0.1% Acetic AcidA polar system to elute the amino acid. Acetic acid helps to improve peak shape.
Monitoring TLC with Ninhydrin stainNinhydrin stain specifically visualizes amino acids as purple spots.

References

Technical Support Center: Overcoming Challenges in 2-Amino-3-hydroxy-3-methylbutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the quantification of 2-Amino-3-hydroxy-3-methylbutanoic acid and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of accurately measuring this non-proteinogenic amino acid. Here, we will delve into the common challenges encountered during analytical method development and provide practical, field-tested solutions to ensure the integrity and reliability of your results.

Introduction to the Analyte

This compound, also known as 3-hydroxyleucine, is a molecule of increasing interest in various biological and pharmaceutical research areas. Its structural similarity to other amino acids and the presence of stereoisomers present unique analytical hurdles. This guide provides a centralized hub for troubleshooting and method optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the quantification of this compound.

Q1: My peak shape is poor (e.g., fronting, tailing, or splitting). What are the likely causes and how can I fix it?

A1: Poor peak shape is a frequent issue when analyzing polar compounds like amino acids. The primary causes often relate to interactions with the stationary phase, improper mobile phase composition, or issues with the sample itself.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Secondary Interactions: The amine and carboxylic acid groups can interact with residual silanols on silica-based columns, causing peak tailing.

  • Solution:

    • Use an end-capped column or a column specifically designed for polar analytes.

    • Lower the mobile phase pH to suppress the ionization of silanol groups (typically < pH 3).

    • Add a competing base, such as triethylamine (TEA), to the mobile phase to block active sites.

  • Peak Splitting: This can indicate a problem with the column bed, a partially clogged frit, or an issue at the injector. It can also occur if the sample solvent is much stronger than the mobile phase.

    • Solution:

      • First, try flushing the column. If the problem persists, try a different column.

      • Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase.

Q2: I am experiencing low sensitivity and cannot detect my analyte at the required concentration. What are the key areas to investigate?

A2: Low sensitivity is a critical issue, especially when dealing with trace-level analysis. The problem can stem from the sample preparation, the analytical instrumentation, or the inherent properties of the analyte.

  • Inefficient Ionization (LC-MS): this compound can be challenging to ionize efficiently.

    • Solution:

      • Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.

      • Consider derivatization to introduce a more readily ionizable group. Reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can significantly enhance signal intensity in mass spectrometry.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of the target analyte.

    • Solution:

      • Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

      • Utilize a stable isotope-labeled internal standard to compensate for matrix effects.

  • Poor Chromatographic Focusing: If the peak is too broad, its height will be reduced, impacting sensitivity.

    • Solution: Optimize the gradient profile to ensure the analyte is focused into a sharp band at the head of the column.

Q3: How can I effectively separate the different stereoisomers of this compound?

A3: The separation of stereoisomers is a significant challenge due to their identical physical and chemical properties in an achiral environment.

  • Chiral Chromatography: This is the most direct approach.

    • Solution: Employ a chiral stationary phase (CSP). Columns based on cyclodextrin or macrocyclic antibiotic derivatives are often effective for separating amino acid enantiomers. Method development will involve screening different chiral columns and mobile phases.

  • Chiral Derivatization: This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

    • Solution: Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are commonly used for this purpose. The resulting diastereomers will have different retention times on a reverse-phase column.

Troubleshooting Guides

This section provides more in-depth, step-by-step protocols for resolving complex analytical issues.

Guide 1: Comprehensive Troubleshooting of Matrix Effects in LC-MS/MS Analysis

Matrix effects, which can cause ion suppression or enhancement, are a major source of inaccuracy in quantitative bioanalysis. This guide provides a systematic approach to identifying and mitigating these effects.

Step 1: Initial Assessment of Matrix Effects

  • Prepare three sets of samples:

    • Set A: Analyte in a pure solvent.

    • Set B: Blank matrix extract spiked with the analyte post-extraction.

    • Set C: Analyte spiked into the matrix before extraction.

  • Analyze all three sets under the same LC-MS/MS conditions.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Step 2: Mitigation Strategies

  • Chromatographic Separation:

    • Modify the gradient to separate the analyte from the bulk of the matrix components.

    • Consider using a different stationary phase with alternative selectivity.

  • Sample Preparation:

    • Implement a more rigorous sample clean-up method. A comparison of common techniques is provided below.

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple, fast.High level of residual matrix components.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquids.Cleaner than PPT.Can be labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.Provides the cleanest extracts.More complex method development.
  • Internal Standard Selection:

    • The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects. The SIL IS should co-elute with the analyte and experience the same degree of ion suppression or enhancement.

Workflow for Mitigating Matrix Effects

cluster_0 Problem Identification cluster_1 Mitigation Strategy A Experience Inconsistent Results (Poor Accuracy/Precision) B Assess Matrix Effects (Post-extraction spike vs. Neat solution) A->B C Is Matrix Effect > 15%? B->C D Optimize Chromatography (Change gradient, different column) C->D Yes G Method Validation C->G No E Enhance Sample Cleanup (Move from PPT to LLE or SPE) D->E F Implement Stable Isotope-Labeled Internal Standard E->F F->G

Caption: Troubleshooting workflow for matrix effects.

Guide 2: Step-by-Step Protocol for Derivatization to Enhance Sensitivity

For analytes that exhibit poor ionization or retention, derivatization can be a powerful tool. This protocol outlines the use of Fmoc-Cl for the derivatization of this compound.

Materials:

  • Sample containing this compound

  • Borate buffer (0.1 M, pH 9.0)

  • Fmoc-Cl solution (15 mM in acetone)

  • Pentane

  • Hydrochloric acid (1 M)

  • Acetonitrile

Protocol:

  • Sample Preparation: To 100 µL of your sample, add 100 µL of borate buffer.

  • Derivatization Reaction:

    • Add 200 µL of the Fmoc-Cl solution.

    • Vortex for 30 seconds and let the reaction proceed at room temperature for 10 minutes.

  • Quenching and Extraction:

    • Add 500 µL of pentane and vortex for 1 minute to remove excess reagent.

    • Centrifuge and discard the upper pentane layer. Repeat this step.

  • Acidification: Acidify the aqueous layer with 50 µL of 1 M HCl.

  • Final Extraction:

    • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate) to extract the derivatized analyte.

    • Vortex and centrifuge.

    • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase for injection.

Derivatization Workflow Diagram

A 1. Sample + Borate Buffer (pH 9.0) B 2. Add Fmoc-Cl in Acetone (Vortex, 10 min RT) A->B C 3. Quench with Pentane (Remove excess reagent) B->C D 4. Acidify Aqueous Layer (1 M HCl) C->D E 5. Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F 6. Evaporate & Reconstitute (Ready for LC-MS injection) E->F

Caption: Fmoc-Cl derivatization workflow.

Technical Support Center: Optimization of Derivatization for GC-MS Analysis of 2-Amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the GC-MS analysis of 2-Amino-3-hydroxy-3-methylbutanoic acid. This non-proteinogenic amino acid presents unique analytical challenges due to its trifunctional nature (amine, carboxylic acid, and hydroxyl groups) and, most notably, a sterically hindered tertiary alcohol. Direct analysis by gas chromatography (GC) is not feasible as the high polarity and low volatility of the molecule would lead to poor chromatographic performance and thermal degradation in the hot injector port.[1][2]

Therefore, a critical derivatization step is required to replace the active hydrogens on the polar functional groups with nonpolar moieties. This process increases volatility and thermal stability, enabling successful separation and detection by GC-MS.[1] This guide provides an in-depth analysis of derivatization strategies, detailed protocols, and a comprehensive troubleshooting section to address the specific hurdles associated with this analyte.

Section 1: Understanding the Challenge: The Structure of this compound

The primary obstacle in derivatizing this molecule is the tertiary hydroxyl (-OH) group. Its position on a carbon atom bonded to three other carbons creates significant steric hindrance, making it less accessible to bulky derivatization reagents compared to primary or secondary alcohols.[3] Incomplete derivatization of this -OH group is a common failure point, leading to multiple derivative peaks, poor peak shape, and inaccurate quantification.

Section 2: Derivatization Strategies: A Comparative Overview

Two primary strategies are employed for the derivatization of amino acids: silylation and a two-step acylation/esterification process.

Silylation

Silylation is a common and effective technique for derivatizing a wide range of compounds with active hydrogens, including amino acids.[4] The reaction replaces active hydrogens with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4]

  • Common Reagents:

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent. Often used with a catalyst like TMCS (trimethylchlorosilane) to increase its reactivity, especially for hindered groups.[3]

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, often preferred as its by-products are highly volatile and typically elute with the solvent front, causing less chromatographic interference.[1][4]

    • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are significantly more stable and less sensitive to moisture than TMS derivatives. This increased stability can be advantageous, but the bulkier TBDMS group may face greater difficulty reacting with the sterically hindered tertiary alcohol.[5][6]

Acylation and Esterification

This two-step approach first converts the carboxylic acid to an ester and then acylates the amino and hydroxyl groups. This method can sometimes be more effective for complex molecules where a single-step silylation may be incomplete.

  • Common Reagents:

    • Esterification: Methanol or isopropanol in the presence of an acid catalyst (e.g., HCl).

    • Acylation: Anhydrides such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[2][7] These fluorinated derivatives often provide excellent sensitivity in MS detection.

Comparative Summary
Derivatization StrategyReagentsProsConsKey Consideration for Analyte
Silylation (TMS) BSTFA +/- TMCS, MSTFASingle-step reaction. Reagents are highly reactive.Derivatives are moisture-sensitive. May require forcing conditions (high temp.) for hindered -OH.[3]High reaction temperatures (100-150°C) and a catalyst (TMCS) are likely necessary to derivatize the tertiary -OH.[8]
Silylation (TBDMS) MTBSTFADerivatives are very stable. Less moisture sensitive.Reagent is bulkier, potentially leading to incomplete reaction at the hindered -OH site.[5][6] Slower reaction kinetics.May require extended reaction times (e.g., 4+ hours) at elevated temperatures to achieve complete derivatization.
Acylation/Esterification HCl/Isopropanol + PFPA/TFAADerivatives are stable. Fluorinated groups enhance MS sensitivity.Two-step process is more labor-intensive. Can be prone to racemization under harsh conditions.[7][9]May provide a more complete reaction for the tertiary -OH compared to bulky silyl groups.[10][11]

Section 3: Detailed Experimental Protocols

Safety Precaution: All derivatization reagents are hazardous and extremely sensitive to moisture. Work in a fume hood and use anhydrous solvents and dry glassware.[3][4]

Protocol 3.1: Catalyzed Silylation using BSTFA + 10% TMCS

This protocol uses forcing conditions to address the sterically hindered hydroxyl group.

  • Sample Preparation: Aliquot the sample (containing 1-10 mg of analyte) into a 5 mL reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of dry nitrogen.[3][8] The absence of water is critical for success.

  • Reagent Addition: Add 200 µL of anhydrous acetonitrile as a solvent. Then, add 250 µL of BSTFA + 10% TMCS.

  • Reaction: Tightly cap the vial. Vortex thoroughly for 30 seconds. Place the vial in a heating block or oven set to 150°C for 2.5 hours .[8] This high temperature is crucial for driving the reaction to completion for the hindered hydroxyl group.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Protocol 3.2: Two-Step Esterification and Acylation

This protocol offers an alternative for complete derivatization.

  • Step 1: Esterification

    • Dry the sample completely in a reaction vial.

    • Add 500 µL of 2M HCl in methanol.

    • Cap the vial and heat at 80°C for 60 minutes.[2]

    • Cool the vial and evaporate the reagent to dryness under a stream of dry nitrogen.

  • Step 2: Acylation

    • To the dried residue from Step 1, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. Evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the final derivative in an appropriate solvent (e.g., toluene or ethyl acetate) for GC-MS injection.

Section 4: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: I don't see a peak for my analyte, or the peak is extremely small.

  • Possible Cause 1: Incomplete Derivatization. The most likely culprit is the failure to derivatize the sterically hindered tertiary hydroxyl group. Standard silylation conditions (e.g., 70°C for 30 minutes) are often insufficient.[3]

    • Solution: Increase the reaction temperature and time significantly. For BSTFA/TMCS, try heating at 150°C for 2.5 hours.[8] For MTBSTFA, a reaction time of 4 hours or more at 100°C may be necessary. The use of a catalyst like TMCS is highly recommended to enhance reagent reactivity.[3]

  • Possible Cause 2: Reagent Degradation. Silylating reagents are extremely sensitive to moisture. If your reagent has been exposed to air, it may be hydrolyzed and inactive.

    • Solution: Always use fresh ampules of derivatization reagents. Store them in a desiccator. Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Possible Cause 3: Analyte Loss During Sample Prep. If you are evaporating an aqueous sample to dryness, overheating can cause the analyte to decompose or sublime.

    • Solution: Use a gentle stream of nitrogen and a moderate temperature (e.g., 70°C) for evaporation.[8]

Q2: I see multiple peaks for my analyte instead of one sharp peak.

  • Possible Cause: Partial Derivatization. This is a classic symptom of incomplete reaction. You are likely seeing a mixture of derivatives:

    • Fully derivatized (all 3 sites: -COOH, -NH2, -OH)

    • Partially derivatized (e.g., only -COOH and -NH2 reacted, but the hindered -OH has not)

    • Solution: This strongly indicates the need for more aggressive reaction conditions. Refer to the solutions for Q1. Analyze the mass spectrum of each peak. The partially derivatized compound will have a lower molecular weight than the fully derivatized one, which can help confirm the issue.

Q3: My analyte peak is broad or shows significant tailing.

  • Possible Cause 1: Active Sites in the GC System. Any underivatized polar groups can interact with active sites (e.g., silanol groups) in the GC inlet liner or the column itself, causing peak tailing.

    • Solution: First, ensure derivatization is complete using the optimized protocols. Second, perform regular maintenance on your GC system. Use a fresh, deactivated inlet liner and trim the first few centimeters from the front of the GC column.[4]

  • Possible Cause 2: Inappropriate GC Column.

    • Solution: Use a low-polarity or mid-polarity siloxane-based column, such as a 5% phenyl methylpolysiloxane (e.g., TR-5, SLB-5ms, HP-5ms).[1][4][12] Avoid using "WAX" or other polar phases, as these can react with any excess silylating reagent or the silylated analytes.[4]

Q4: My results have poor reproducibility between injections.

  • Possible Cause: Presence of Moisture. Even trace amounts of water can cause variable and incomplete derivatization, leading to inconsistent results.

    • Solution: Be meticulous about anhydrous conditions. Dry samples completely. Use solvents from a freshly opened bottle or a bottle specifically designated for derivatization and stored under an inert atmosphere. Prepare samples one at a time or in small batches to minimize exposure to atmospheric moisture.

  • Possible Cause: Inconsistent Reaction Conditions.

    • Solution: Use a reliable heating block rather than a water bath to ensure a consistent and accurate reaction temperature. Ensure reaction times are precisely controlled for all samples and standards.

Section 5: Frequently Asked Questions (FAQs)

  • What is the best derivatization reagent for this compound?

    • For this specific molecule, a powerful silylating reagent mixture like BSTFA + 10% TMCS is a strong starting point due to its high reactivity, which is needed to overcome the steric hindrance of the tertiary alcohol. The two-step acylation/esterification method is a robust alternative if silylation proves incomplete.

  • How can I confirm that all three functional groups have been derivatized?

    • Use GC-MS. The mass spectrum of the fully derivatized product will show a clear molecular ion (M+) or a characteristic fragment ion (e.g., M-15 for TMS, M-57 for TBDMS). Calculate the expected molecular weight of the fully derivatized molecule and compare it to your spectral data. Any peaks with a lower molecular weight likely correspond to incomplete derivatization.

  • Which GC column is recommended?

    • A standard, low-polarity 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methylpolysiloxane column is an excellent choice for separating these types of derivatives.[1][12]

Section 6: Visualizations and Workflows

General Experimental Workflow

The following diagram outlines the complete process from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Aqueous Sample B Evaporate to Dryness (N2 Stream, <70°C) A->B C Add Anhydrous Solvent & Derivatization Reagent (e.g., BSTFA + 10% TMCS) B->C D Heat Reaction Vial (Forcing Conditions: 150°C, 2.5h) C->D E Cool to Room Temp D->E F Inject into GC-MS E->F G Data Acquisition & Analysis F->G

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common experimental issues.

Troubleshooting_Tree Start Problem Observed? NoPeak No / Low Peak Start->NoPeak MultiPeak Multiple Peaks Start->MultiPeak BadShape Peak Tailing / Broad Start->BadShape Cause1 Incomplete Derivatization? NoPeak->Cause1 MultiPeak->Cause1 BadShape->Cause1 Possible Cause3 GC System Issue? BadShape->Cause3 Likely Cause2 Moisture Contamination? Cause1->Cause2 No Sol1 Increase Temp & Time Use Catalyst (TMCS) Cause1->Sol1 Yes Sol2 Use Fresh Reagents Ensure Anhydrous Conditions Cause2->Sol2 Yes Sol3 Check for Leaks Change Inlet Liner Trim Column Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting common derivatization issues.

References

Technical Support Center: Avoiding Artifacts in Cell-Based Assays with 2-Amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 2-Amino-3-hydroxy-3-methylbutanoic acid, also known as 3-hydroxyvaline, in cell-based assays. This non-proteinogenic, beta-hydroxy amino acid presents unique opportunities in research but also requires careful consideration to avoid experimental artifacts that can lead to misinterpretation of data. This guide is designed to provide you with the expertise and troubleshooting strategies necessary to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with this compound in a variety of assay formats.

Q1: What is this compound and why might it interfere with my assay?

A1: this compound (3-hydroxyvaline) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins.[1][2] Its structure, featuring a hydroxyl (-OH) and a carboxylic acid (-COOH) group, gives it the potential to be chemically reactive and to interact with assay components in ways that are unrelated to its biological effect on cells. Key properties like its reducing potential, ability to chelate metal ions, or its intrinsic fluorescence can lead to false positives or false negatives in common assay formats.[3][4]

Q2: My MTT/XTT/MTS assay shows a strong increase in signal, suggesting my compound is promoting cell proliferation. Is this a reliable result?

A2: This is a classic potential artifact and should be treated with extreme caution. Assays like MTT, XTT, and MTS rely on the reduction of a tetrazolium salt (a yellow, soluble compound) to a formazan product (a purple, insoluble compound) by cellular dehydrogenases.[5] However, compounds with inherent reducing properties can directly reduce the tetrazolium salt in a cell-free environment.[6][7] This chemical reduction is indistinguishable from the enzymatic reduction by cells, leading to a false-positive signal that is incorrectly interpreted as increased metabolic activity or viability.[7][8][9]

Troubleshooting Steps:

  • Perform a Cell-Free Control: The most critical control is to add your compound at various concentrations to the assay medium with the MTT/MTS reagent but without any cells.

  • Analyze the Results: If you observe the formation of the colored formazan product in a dose-dependent manner, it is a clear indication that your compound is directly reducing the reagent.[7] In this case, the MTT/MTS assay is not suitable for your compound, and an orthogonal method should be used.

Q3: I'm using a luciferase reporter assay and see a decrease in signal. How can I confirm this is true inhibition of my target pathway?

A3: A decrease in luminescence can be misleading. While it may represent true inhibition of your biological target, small molecules can also directly inhibit the firefly luciferase (FLuc) enzyme itself.[10][11] A significant portion of small molecule libraries, up to 12%, has been shown to inhibit FLuc.[10] This direct inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive binding.[12]

Troubleshooting Steps:

  • Run a Luciferase Inhibition Counterscreen: Perform a biochemical assay using purified luciferase enzyme, ATP, and luciferin. Add your compound to this mixture and measure luminescence. A dose-dependent decrease in signal confirms direct enzyme inhibition.

  • Use an Orthogonal Reporter: If possible, validate your findings using a different reporter system, such as a fluorescent protein (e.g., GFP, RFP) or a different luciferase, like Renilla luciferase, which is often less susceptible to the same inhibitors as firefly luciferase.[10]

  • Consider ATP Depletion: The compound could be affecting cellular ATP levels, which are required for the luciferase reaction.[11] Measure cellular ATP levels using a commercially available kit (e.g., CellTiter-Glo®) to rule out this possibility.

Q4: My fluorescence-based assay is giving inconsistent or lower-than-expected readings. What could be the problem?

A4: Small molecules can interfere with fluorescence-based assays through several mechanisms that are independent of any biological activity[13][14]:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to an artificially high signal (a false positive).[13]

  • Fluorescence Quenching: The compound can absorb the excitation light intended for your fluorophore or absorb the light emitted by it, leading to a decreased signal (a false negative).[13][15] This is a common issue with compounds that have aromatic structures.

  • Inner Filter Effect: At high concentrations, the compound can absorb a significant amount of the excitation or emission light, effectively shielding the fluorophore and reducing the signal.[13][16]

Troubleshooting Steps:

  • Measure Compound Autofluorescence: In cell-free wells, add your compound to the assay buffer and measure the fluorescence using the same instrument settings as your experiment. A significant signal indicates autofluorescence.

  • Perform a Quenching Control Assay: In a cell-free system, mix a constant concentration of your fluorescent dye with varying concentrations of your compound. A dose-dependent decrease in signal is indicative of quenching.[13]

  • Switch to a Different Fluorophore: If interference is confirmed, consider using a dye with a different spectral profile, particularly one that is red-shifted, as many interfering compounds are most active in the blue-green spectrum.[13]

Q5: What are the essential control experiments I need to run for any cell-based assay with this compound?

A5: A rigorous set of controls is the best defense against artifacts.[17] For any new compound, especially one with potential for reactivity, the following validation workflow is recommended:

Caption: A workflow for validating hits and identifying artifacts.

Troubleshooting Guides & Protocols

Here we provide detailed, step-by-step methodologies for key experiments to identify and mitigate assay artifacts.

Protocol 1: Assessing Direct Interference with Colorimetric Assays (e.g., MTT)

This protocol is designed to determine if this compound directly reacts with the assay reagents in the absence of cells.

Objective: To test for direct chemical reduction of MTT reagent.

Materials:

  • 96-well clear flat-bottom plate

  • This compound stock solution

  • Cell culture medium (e.g., DMEM) without phenol red

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Plate Setup: Design a plate map. Include wells for "Medium Only" (blank), and several concentrations of your compound.

  • Compound Addition: Prepare serial dilutions of your compound in cell culture medium directly in the 96-well plate. A typical concentration range might be from 0.1 µM to 100 µM. Ensure the final volume in each well is 100 µL.

  • Incubation: Incubate the plate under the same conditions as your cellular assay (e.g., 37°C, 5% CO₂) for the same duration (e.g., 2-4 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Second Incubation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Observation: Visually inspect the wells. The development of a purple color in the cell-free, compound-containing wells indicates direct reduction of MTT.

  • Solubilization & Readout: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm.

Data Interpretation:

ConditionExpected Absorbance (570 nm)Interpretation
Medium + MTTLow (Baseline)No spontaneous reduction.
Compound + Medium + MTTDose-dependent increase Artifact Confirmed: Compound is a reducing agent.[6][7]
Compound + Medium + MTTLow (Same as baseline)No direct reduction observed. Assay is likely suitable.
Protocol 2: Orthogonal Assay Confirmation

If your primary assay suggests a biological effect (e.g., cytotoxicity or proliferation), it is crucial to confirm this result with a second, mechanistically different assay.[17] This helps to ensure the observed effect is not an artifact of a specific detection technology.

Objective: To validate a hit from a primary viability assay (e.g., MTT) with an ATP-based assay (e.g., CellTiter-Glo®).

Principle: While MTT measures dehydrogenase activity, an ATP-based assay quantifies the level of ATP, which is a key indicator of metabolically active, viable cells. It is less susceptible to interference from reducing compounds but can be affected by compounds that inhibit luciferase.[10]

Procedure:

  • Cell Plating: Seed cells in a 96-well white-walled plate at the desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response curve of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • Assay Reagent Preparation: Equilibrate the ATP-based assay reagent to room temperature.

  • Lysis and Signal Generation: Add the reagent directly to the wells according to the manufacturer's protocol (this is typically a 1:1 volume addition). This step combines cell lysis with the enzymatic reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Incubation: Mix the plate on an orbital shaker for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the signal.

  • Readout: Measure luminescence using a plate reader.

Data Interpretation:

  • Divergent Results: If the MTT assay showed high "viability" but the ATP assay shows a decrease in signal, it strongly suggests the MTT result was an artifact caused by direct compound reduction.[7]

Visualizing the Problem: The MTT Assay Interference Pathway

This diagram illustrates how a reducing compound can hijack the MTT assay pathway, leading to a false-positive signal.

MTT_Artifact cluster_0 Standard Assay Pathway cluster_1 Artifact Pathway MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Cellular Dehydrogenases (Viable Cells) Readout High Absorbance Signal (False Positive) Formazan->Readout Compound Reducing Compound (e.g., 3-hydroxyvaline) Formazan_artifact Formazan (Purple, Insoluble) Compound->Formazan_artifact MTT_artifact MTT (Yellow, Soluble) MTT_artifact->Formazan_artifact Direct Chemical Reduction (NO CELLS NEEDED) Formazan_artifact->Readout

Caption: Mechanism of MTT assay interference by a reducing compound.

By implementing these rigorous controls and validation strategies, you can confidently distinguish true biological effects from experimental artifacts, ensuring the scientific integrity of your research.

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Effects of 2-Amino-3-hydroxy-3-methylbutanoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel, non-proteinogenic amino acids like 2-Amino-3-hydroxy-3-methylbutanoic acid presents a frontier of therapeutic potential. This guide provides a comprehensive, technically-grounded framework for validating the biological effects of this intriguing molecule. Rather than a prescriptive list of outcomes, we will delve into the causal logic behind experimental design, enabling you to build a robust and self-validating body of evidence for your research.

Introduction to this compound

This compound, also known as 3-hydroxyisovaline, is a non-proteinogenic α-amino acid. Its structure is analogous to the essential branched-chain amino acid (BCAA) L-valine, with the key distinction of an additional hydroxyl group on the tertiary carbon of its side chain. This structural modification can profoundly alter its biological activity compared to its proteinogenic counterpart. The stereochemistry of this compound is also a critical determinant of its biological function, with different stereoisomers (e.g., (2S,3R) and (2R,3S)) potentially exhibiting distinct interactions with enzymes and receptors.[1]

Given its structural similarity to L-valine, a known modulator of key metabolic and signaling pathways, a logical starting point for validating the biological effects of this compound is to investigate its impact on cell viability, proliferation, and its potential to modulate the PI3K/Akt/mTOR signaling cascade.

Part 1: Foundational Validation: Assessing Cytotoxicity and Proliferative Effects

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of its cytotoxic potential and establishes a working concentration range for subsequent mechanistic studies.

Experimental Objective:

To quantify the dose-dependent effects of this compound on the viability and proliferation of a relevant cell line and compare these effects to L-valine.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a robust and widely used method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[2][3]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture a relevant cell line (e.g., MCF-7 for breast cancer research, HepG2 for metabolic studies) to logarithmic growth phase.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and L-valine (as a comparator) in a suitable solvent (e.g., sterile PBS or culture medium).

    • Perform serial dilutions of the stock solutions to create a range of final concentrations to be tested (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT and add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIncubation Time (hours)IC50 (µM)
This compoundEnter Cell Line24Enter Data
48Enter Data
72Enter Data
L-ValineEnter Cell Line24Enter Data
48Enter Data
72Enter Data

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth) seeding Seed 96-well Plate (10,000 cells/well) cell_culture->seeding incubation_24h 24h Incubation (Cell Attachment) seeding->incubation_24h treatment Treat Cells with Compounds (24, 48, 72 hours) incubation_24h->treatment compound_prep Prepare Compound Dilutions (Test Compound & L-Valine) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response ic50 Determine IC50 dose_response->ic50

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Part 2: Mechanistic Insights: Interrogation of the PI3K/Akt/mTOR Signaling Pathway

Branched-chain amino acids are known to activate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[5] Given the structural similarity of this compound to L-valine, it is crucial to investigate its impact on this pathway. A key downstream effector of PI3K/Akt signaling and a component of the mTORC1 complex is the serine/threonine kinase Akt. The phosphorylation of Akt at Ser473 is a critical event in its activation.

Experimental Objective:

To determine if this compound modulates the PI3K/Akt/mTOR pathway by assessing the phosphorylation status of Akt at Ser473.

Recommended Assay: Western Blotting

Western blotting is a powerful technique to detect and quantify the levels of specific proteins, including their phosphorylated forms, in cell lysates.[6]

Detailed Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours to reduce basal Akt phosphorylation.

    • Treat the cells with various concentrations of this compound and L-valine for a specified time (e.g., 30 minutes). Include a positive control (e.g., insulin or IGF-1) to stimulate Akt phosphorylation and a negative (vehicle) control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.

    • Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Akt to total Akt for each sample.

Data Presentation: Comparative Effect on Akt Phosphorylation
TreatmentConcentrationPhospho-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Vehicle)
Vehicle Control-1.0
This compoundConc. 1Enter Data
Conc. 2Enter Data
Conc. 3Enter Data
L-ValineConc. 1Enter Data
Conc. 2Enter Data
Conc. 3Enter Data
Positive Control (e.g., Insulin)Conc.Enter Data

PI3K/Akt/mTOR Signaling Pathway

G cluster_upstream Upstream Signaling cluster_pi3k_akt PI3K/Akt Axis cluster_mtor mTORC1/2 Activation cluster_downstream Downstream Effects cluster_bcaa_input Amino Acid Input growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt phosphorylates (Thr308) mtorc1 mTORC1 akt->mtorc1 activates mtorc2 mTORC2 mtorc2->akt phosphorylates (Ser473) s6k1 S6K1 mtorc1->s6k1 activates four_ebp1 4E-BP1 mtorc1->four_ebp1 inactivates protein_synthesis Protein Synthesis s6k1->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth bcaa BCAAs (e.g., L-Valine) bcaa->mtorc1 activates test_compound 2-Amino-3-hydroxy- 3-methylbutanoic acid (Hypothesized Input) test_compound->mtorc1 ?

Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized point of influence for this compound.

Part 3: Gene Expression Analysis: Quantifying Transcriptional Changes

Changes in signaling pathways often lead to downstream alterations in gene expression. Quantitative real-time PCR (qPCR) is a sensitive method to measure these changes for specific target genes involved in cell cycle progression, apoptosis, or metabolism.

Experimental Objective:

To quantify the effect of this compound on the expression of key genes regulated by the PI3K/Akt/mTOR pathway.

Recommended Assay: Quantitative Real-Time PCR (qPCR)

qPCR allows for the sensitive and specific quantification of mRNA levels of target genes.

Detailed Experimental Protocol: qPCR for Target Gene Expression
  • Cell Treatment and RNA Extraction:

    • Treat cells as described for the Western blot experiment.

    • After the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for your target genes (e.g., CCND1 (Cyclin D1), BCL2), a housekeeping gene for normalization (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler. The typical cycling conditions are: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method.

Data Presentation: Comparative Gene Expression Analysis
Gene TargetTreatmentConcentrationFold Change in Gene Expression (vs. Vehicle)
CCND1This compoundConc. 1Enter Data
Conc. 2Enter Data
L-ValineConc. 1Enter Data
Conc. 2Enter Data
BCL2This compoundConc. 1Enter Data
Conc. 2Enter Data
L-ValineConc. 1Enter Data
Conc. 2Enter Data

Part 4: Exploring a Potential Direct Target: Branched-Chain Aminotransferase (BCAT) Activity

Given that this compound is a valine analog, it may interact with enzymes involved in BCAA metabolism, such as branched-chain aminotransferase (BCAT). An enzyme inhibition assay can directly test this hypothesis.

Experimental Objective:

To determine if this compound inhibits the enzymatic activity of branched-chain aminotransferase.

Recommended Assay: Coupled Enzymatic Assay for BCAT Activity

This spectrophotometric assay measures the rate of transamination by coupling the reaction to a dehydrogenase that consumes NADH, allowing for the measurement of a decrease in absorbance at 340 nm.[8][9]

Detailed Experimental Protocol: BCAT Inhibition Assay
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of L-leucine (substrate), α-ketoglutarate (co-substrate), NADH, and a coupling enzyme (e.g., leucine dehydrogenase).

    • Prepare a solution of purified BCAT enzyme.

    • Prepare various concentrations of this compound (potential inhibitor) and a known BCAT inhibitor (positive control).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction buffer, L-leucine, α-ketoglutarate, NADH, and the coupling enzyme to each well.

    • Add the test compound or control to the respective wells.

    • Initiate the reaction by adding the BCAT enzyme.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each condition.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Data Presentation: Comparative BCAT Inhibition
CompoundIC50 (µM) for BCAT Inhibition
This compoundEnter Data
Known BCAT Inhibitor (Positive Control)Enter Data

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial validation of the biological effects of this compound. By systematically progressing from foundational cytotoxicity assays to mechanistic studies of key signaling pathways and potential direct enzyme interactions, researchers can build a comprehensive and trustworthy profile of this novel compound. The provided protocols and data presentation templates are designed to be adapted to your specific research questions and experimental systems. Remember, the key to robust scientific discovery lies not just in the data generated, but in the logical and self-validating process through which it is acquired.

References

A Comparative Guide to 2-Amino-3-hydroxy-3-methylbutanoic Acid and Other Non-Proteinogenic Amino Acids in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the limitations of native peptides—primarily their susceptibility to proteolytic degradation and conformational flexibility—have driven the exploration of non-proteinogenic amino acids (NPAAs). These unique building blocks, not found in the 22 naturally encoded amino acids, offer a vast chemical space to enhance the therapeutic properties of peptide drug candidates.[1] This guide provides an in-depth technical comparison of 2-Amino-3-hydroxy-3-methylbutanoic acid, more commonly known as 3-hydroxyvaline, with other prominent NPAAs used to modulate peptide stability and conformation.

The Strategic Advantage of Non-Proteinogenic Amino Acids

The incorporation of NPAAs into peptide sequences is a cornerstone of modern peptidomimetic design.[2] By introducing novel side-chain functionalities, stereochemistries, and backbone constraints, NPAAs can confer a range of desirable properties, including:

  • Enhanced Proteolytic Stability: Resistance to degradation by endogenous proteases, leading to a longer in vivo half-life.[3]

  • Conformational Rigidity: The ability to induce and stabilize specific secondary structures, such as β-turns and helices, which can enhance binding affinity to biological targets.

  • Improved Pharmacokinetic Profiles: Modifications that can influence absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will focus on a comparative analysis of 3-hydroxyvaline against other well-established NPAAs, providing both conceptual frameworks and practical experimental methodologies.

A Spotlight on 3-Hydroxyvaline: Structure and Potential

3-Hydroxyvaline is a derivative of the proteinogenic amino acid valine, featuring a hydroxyl group at the beta-position. This seemingly simple modification introduces several key features:

  • Increased Polarity: The hydroxyl group can participate in hydrogen bonding, potentially influencing solubility and interactions with biological targets.

  • Stereochemical Complexity: The presence of a second chiral center at the β-carbon (in addition to the α-carbon) allows for four possible stereoisomers, offering a nuanced tool for conformational control.

  • Steric Hindrance: The methyl groups, along with the hydroxyl group, can provide steric shielding of the peptide backbone, potentially hindering protease access.

While the therapeutic applications of peptides containing 3-hydroxyvaline are still an emerging area of research, its structural features suggest significant potential for modulating peptide properties.

Comparative Analysis: 3-Hydroxyvaline vs. Key Non-Proteinogenic Amino Acids

To understand the unique contributions of 3-hydroxyvaline, it is essential to compare it with other widely used NPAAs. This section will examine its properties in relation to α-aminoisobutyric acid (Aib), D-amino acids, and β-alanine.

Impact on Proteolytic Stability

A critical parameter for any peptide therapeutic is its stability in biological fluids. The following table summarizes the expected and, where available, reported effects of NPAA incorporation on peptide half-life in human serum.

Non-Proteinogenic Amino AcidParent PeptideModified Peptide SequenceAssay ConditionsHalf-Life (t½)Reference
3-Hydroxyvaline (Hypothetical) GLP-1 Analog...-[3-OH-Val]-...Human Serum, 37°CData not available in searched literatureN/A
α-Aminoisobutyric Acid (Aib) GLP-1 Analog...-[Aib]-...Human Serum, 37°CSignificantly increased[4]
D-Alanine Generic Peptide...-[d-Ala]-...Human Serum, 37°CSignificantly increased[5]
β-Alanine Generic Peptide...-[β-Ala]-...Human Serum, 37°CSignificantly increased

Causality Behind Experimental Choices: The rationale for incorporating these NPAAs is to disrupt the recognition sites of proteases. D-amino acids are not recognized by the stereospecific active sites of most proteases.[3] The gem-dimethyl groups of Aib and the extended backbone of β-alanine introduce steric hindrance and alter the peptide bond geometry, respectively, both of which can prevent enzymatic cleavage. While direct comparative data for 3-hydroxyvaline is limited, its bulky side chain is hypothesized to confer a degree of proteolytic resistance.

Influence on Peptide Conformation

The three-dimensional structure of a peptide is intimately linked to its biological activity. NPAAs can be used to induce and stabilize specific secondary structures.

Non-Proteinogenic Amino AcidEffect on ConformationRepresentative Secondary Structure
3-Hydroxyvaline Can induce turns and helices due to steric bulk and hydrogen bonding potential.β-turn, α-helix
α-Aminoisobutyric Acid (Aib) Strongly promotes helical conformations.3₁₀-helix, α-helix
D-Proline Induces sharp turns.β-turn
β-Alanine Can participate in various secondary structures, including helices and sheets, with a more flexible backbone.Helices, sheets

Expert Insights: The choice of NPAA for conformational control is highly context-dependent. Aib is a powerful helix-inducer, making it a valuable tool for stabilizing helical epitopes. D-proline is frequently used to nucleate β-turns, which are common recognition motifs in protein-protein interactions. The conformational effects of 3-hydroxyvaline are less well-characterized but are likely to be influenced by the stereochemistry at both the α- and β-carbons, as well as the hydrogen-bonding capacity of the hydroxyl group.

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, this section provides detailed, self-validating protocols for key experiments used to compare the performance of peptides containing 3-hydroxyvaline and other NPAAs.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide with the incorporation of a non-proteinogenic amino acid.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the NPAA of interest)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (a negative result indicates completion).

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash the resin and treat with the cleavage cocktail for 2-4 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptide Synthesis and Initial Characterization

cluster_cycle SPPS Cycle Resin Resin Swelling Deprotection Deprotection Resin->Deprotection Fmoc Deprotection Coupling Coupling Deprotection->Coupling Add activated Fmoc-AA Coupling->Deprotection Repeat for next AA Cleavage Cleavage Coupling->Cleavage Final deprotection and cleavage Start Start->Resin Purification Purification Cleavage->Purification RP-HPLC Analysis Analysis Purification->Analysis Mass Spec & Analytical HPLC End End Analysis->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

In Vitro Proteolytic Stability Assay

This assay evaluates the stability of the synthesized peptides in human serum.

Materials:

  • Synthesized peptides

  • Pooled human serum

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • HPLC system

Procedure:

  • Peptide Incubation: Incubate the peptide (final concentration 100 µg/mL) with human serum at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Protein Precipitation: Quench the reaction by adding an equal volume of 20% TCA solution.

  • Sample Preparation: Vortex and incubate the samples on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Calculate the peptide half-life (t½) by plotting the percentage of intact peptide versus time.

Workflow for Proteolytic Stability Assay

Start Incubation Incubate Peptide with Human Serum at 37°C Start->Incubation Sampling Take Aliquots at Time Points Incubation->Sampling Quench Quench with TCA Sampling->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Data Calculate Half-Life Analyze->Data End Data->End

Caption: Workflow for determining peptide stability in human serum.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Materials:

  • Synthesized peptides

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • CD spectrometer

Procedure:

  • Sample Preparation: Prepare peptide solutions in the chosen buffer at a concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution from approximately 190 to 260 nm.

    • Subtract the buffer baseline from the peptide spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band around 198 nm.

Future Directions and Conclusion

The strategic incorporation of non-proteinogenic amino acids is a powerful and versatile strategy in modern peptide drug discovery. While established NPAAs like Aib and D-amino acids have a proven track record, the unique structural features of 3-hydroxyvaline present an exciting avenue for further exploration. Its ability to introduce a hydroxyl group for potential secondary interactions and its stereochemical complexity offer a nuanced approach to modulating peptide properties.

Future research should focus on generating direct comparative data for 3-hydroxyvaline against other NPAAs within the same peptide scaffolds. Such studies will be instrumental in elucidating its precise effects on proteolytic stability and conformational preferences, ultimately paving the way for its rational application in the design of next-generation peptide therapeutics.

References

A Comparative Analysis of 2-Amino-3-hydroxy-3-methylbutanoic Acid Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between structural analogs of a lead compound can be the determining factor in therapeutic success. This guide provides an in-depth comparative analysis of the structural analogs of 2-Amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry. We will delve into a comparative analysis of its stereoisomers, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data and established protocols.

Introduction to this compound and its Significance

This compound, also known as 3-hydroxyvaline, is a fascinating chiral molecule that has garnered interest in the field of drug discovery. Its structural similarity to the essential amino acid valine, coupled with the presence of a hydroxyl group, imparts unique chemical and biological properties. These analogs serve as valuable building blocks in the synthesis of complex peptides and peptidomimetics, often enhancing their biological activity and metabolic stability.[1] The stereochemistry of these analogs plays a pivotal role in their biological function, with different stereoisomers exhibiting distinct activities.[2]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of the stereoisomers of this compound are crucial for their handling, formulation, and biological interactions. While subtle, the spatial arrangement of the functional groups can influence properties like solubility and crystal packing.

Property(2S,3S)(2R,3R)(2S,3R)(2R,3S)
Molecular Formula C₅H₁₁NO₃C₅H₁₁NO₃C₅H₁₁NO₃C₅H₁₁NO₃
Molecular Weight 133.15 g/mol 133.15 g/mol 133.15 g/mol 133.15 g/mol
CAS Number 2280-27-5[3]884880-39-1[4]127126-06-1[5]127060-92-8[6]
Predicted Solubility in Water HighHighHighHigh
Predicted LogP -2.8[3]-2.8-3.4[6]-3.4[6]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure stereoisomers of this compound is a significant challenge that requires precise stereocontrol. Various strategies have been developed, often employing chiral auxiliaries or starting from chiral precursors.

General Synthetic Workflow

A common approach to synthesize these analogs involves the stereoselective introduction of the amino and hydroxyl groups. The following diagram illustrates a generalized workflow.

G cluster_0 Stereoselective Synthesis Workflow Chiral Precursor Chiral Precursor Intermediate A Intermediate A Chiral Precursor->Intermediate A Stereoselective Reaction 1 Intermediate B Intermediate B Intermediate A->Intermediate B Functional Group Manipulation Final Product Final Product Intermediate B->Final Product Deprotection

Caption: Generalized workflow for the stereoselective synthesis of this compound analogs.

Detailed Protocol: Synthesis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid

One effective method for the synthesis of the (2S,3R) stereoisomer starts from the readily available Garner's aldehyde.[7]

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a solution of Fmoc-Garner's aldehyde in an appropriate solvent (e.g., THF), add a phosphonate ylide.

  • The reaction is typically stirred at room temperature until completion, monitored by TLC.

  • This step establishes the carbon backbone with the desired stereochemistry at C3.

Step 2: Diastereoselective 1,4-Addition

  • The resulting enoate is then subjected to a 1,4-conjugate addition of a methyl group using a lithium dialkylcuprate reagent.

  • This reaction proceeds with high diastereoselectivity, setting the stereocenter at C2.

Step 3: Deprotection

  • The protecting groups (e.g., Fmoc and any ester groups) are removed under appropriate conditions to yield the final (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid.[7]

Comparative Biological Activity

The stereochemistry of this compound analogs is a critical determinant of their biological activity. Even subtle changes in the spatial arrangement of the amino and hydroxyl groups can lead to significant differences in their interactions with biological targets such as enzymes and receptors.

Enzyme Inhibition

These analogs have shown promise as enzyme inhibitors. For instance, derivatives of the (2S,3R) stereoisomer have been investigated as inhibitors of enkephalinase, an enzyme involved in pain signaling pathways. In these studies, the (2S,3R) configuration was found to be essential for potent inhibitory activity, with the other stereoisomers showing significantly reduced or no activity.[2]

Antimicrobial Potential

While direct comparative studies on the antimicrobial activity of all four stereoisomers are limited, research on related peptide structures provides valuable insights. The incorporation of unnatural amino acids, including hydroxy-valine analogs, can enhance the antimicrobial properties of peptides.[8][9] A study on arginine- and valine-rich peptides demonstrated that specific structural arrangements are crucial for their membrane-disrupting activity against bacteria.[10] It is plausible that the different stereoisomers of this compound, when incorporated into peptides, would confer varying degrees of antimicrobial efficacy.

In Vivo Studies with Alpha-Hydroxy Analogs

A study in growing rats investigated the effects of replacing valine in the diet with its alpha-hydroxy analog, α-hydroxyisovaleric acid. The study found that this analog could partially substitute for valine, suggesting its conversion to valine in the body. However, the efficiency of this substitution was not complete, indicating that the metabolic fate of these analogs is complex and warrants further investigation.

Application in Drug Development

The unique structural features of this compound analogs make them valuable tools in drug design and development.

Peptide Mimetics

Incorporating these non-proteinogenic amino acids into peptide sequences is a common strategy to create peptide mimetics with improved pharmacological properties.[1] The hydroxyl group can introduce additional hydrogen bonding opportunities, influencing the peptide's conformation and interaction with its target. Furthermore, the unnatural structure can confer resistance to enzymatic degradation, prolonging the peptide's half-life in vivo.

The following diagram illustrates the concept of incorporating these analogs into a peptide backbone.

G cluster_0 Incorporation into a Peptide Chain Amino Acid 1 Amino Acid 1 Analog 2-Amino-3-hydroxy-3- methylbutanoic acid Amino Acid 1->Analog Peptide Bond Amino Acid 3 Amino Acid 3 Analog->Amino Acid 3 Peptide Bond Peptide Mimetic Peptide Mimetic

Caption: Incorporation of a this compound analog into a peptide chain to create a peptide mimetic.

Characterization and Quality Control

The unambiguous characterization of each stereoisomer is essential for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the overall structure of the molecule. While the spectra of stereoisomers are often very similar, subtle differences in chemical shifts and coupling constants can sometimes be observed, especially with high-field instruments. For the (2S,3R) isomer, typical ¹H-NMR signals for the methyl groups appear around δ 1.21–1.27 ppm, and the methine proton adjacent to the hydroxyl group is observed at approximately 3.9–3.96 ppm.[7]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers can be resolved, allowing for the determination of enantiomeric and diastereomeric purity.

Conclusion and Future Perspectives

The structural analogs of this compound represent a versatile class of compounds with significant potential in drug discovery. Their stereochemistry is a critical factor governing their biological activity, making stereoselective synthesis and rigorous characterization paramount. While the (2S,3R) stereoisomer has received considerable attention, further comparative studies of all four stereoisomers are warranted to fully elucidate their therapeutic potential. Future research should focus on direct, head-to-head comparisons of their biological activities in various assays, which will undoubtedly pave the way for the development of novel and more effective therapeutics.

References

A Guide to Ensuring Reproducibility in Experiments with 2-Amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. When working with chiral molecules like 2-Amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic amino acid with significant potential in various research applications, ensuring consistent and reliable data is paramount. This guide provides an in-depth comparison of factors influencing experimental outcomes and offers robust protocols to enhance reproducibility.

The Criticality of Stereochemistry: More Than Just a Mirror Image

This compound possesses two chiral centers, giving rise to four possible stereoisomers. The spatial arrangement of atoms in these isomers can lead to dramatically different biological activities. As has been starkly illustrated by compounds like thalidomide, one enantiomer can be therapeutic while another may be inert or even toxic.[1][2][3] Therefore, the first and most critical step towards reproducible research with this compound is the unambiguous identification and consistent use of a specific stereoisomer.

The (2S,3R) and (2R,3S) isomers are common examples, and their distinct biological effects are a crucial consideration. For instance, the (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid has been investigated as an inhibitor of enzymes involved in amino acid metabolism.[4] An experimental setup using a mixture of stereoisomers, or one with batch-to-batch variability in enantiomeric purity, will inevitably lead to inconsistent results.

Key Considerations for Stereoisomerism:

  • Source and Purity: Always procure the compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA). This document should specify the stereoisomer and its enantiomeric excess (e.e.). For most biological applications, an e.e. of >98% is recommended.

  • Verification: Whenever possible, independently verify the enantiomeric purity of a new batch of the compound using chiral High-Performance Liquid Chromatography (HPLC).

  • Documentation: Meticulously document the specific stereoisomer (e.g., (2S,3R), (2R,3S)) and its purity in all experimental records.

Analytical Characterization: The Foundation of Reliable Data

Accurate and precise analytical methods are fundamental to understanding the properties of your this compound sample and ensuring its consistency across experiments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of chiral amino acids.[5][6][7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Table 1: Comparison of Chiral HPLC Columns for Amino Acid Analysis

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesDisadvantages
Polysaccharide-based (e.g., cellulose, amylose derivatives) Enantiomers fit into chiral cavities of the polysaccharide structure, leading to differential retention.[8]Broad applicability, robust, available in a variety of polarities.Can be sensitive to mobile phase composition.
Crown Ether-based Forms inclusion complexes with the primary amine group of the amino acid, with selectivity based on the fit.[5]Excellent for primary amines.Limited applicability to other functional groups.
Ligand Exchange A chiral ligand is coated on the stationary phase and forms diastereomeric complexes with the enantiomers in the presence of a metal ion.High efficiency for amino acids.Mobile phase complexity, potential for metal leaching.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for quantifying small molecules. However, due to the low volatility of amino acids, derivatization is required to convert them into more volatile compounds.

Common Derivatization Agents for GC-MS Analysis of Amino Acids:

  • Silylation Reagents (e.g., BSTFA, MSTFA): React with active hydrogen atoms in the amino and carboxyl groups to form volatile trimethylsilyl (TMS) derivatives.

  • Acylating Reagents (e.g., TFAA, PFPA): React with the amino group to form trifluoroacetyl or pentafluoropropionyl derivatives.

It is crucial to note that the derivatization process itself can be a source of variability. Incomplete reactions or the formation of byproducts can lead to inaccurate quantification.

Experimental Protocols for Enhanced Reproducibility

To illustrate the practical application of these principles, the following is a detailed protocol for an enzyme inhibition assay using (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid on a target enzyme.

Materials:

  • (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (enantiomeric excess >98%)

  • Target enzyme (purified)

  • Enzyme substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh the (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid and dissolve it in the appropriate solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution (e.g., 100 mM). The choice of solvent should be compatible with the enzyme assay.

    • Rationale: Precise weighing and complete dissolution are critical for accurate final concentrations. The solvent must not inhibit the enzyme.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in the assay buffer to create a range of inhibitor concentrations for testing.

    • Rationale: A concentration-response curve is necessary to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Enzyme and Substrate Preparation:

    • Dilute the target enzyme and its substrate to their optimal working concentrations in the assay buffer.

    • Rationale: Optimal concentrations ensure a measurable and linear reaction rate during the assay.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Inhibitor solution (at various concentrations) or vehicle control

      • Enzyme solution

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts. Kinetic measurements provide a more accurate assessment of enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Diagram: Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock and Serial Dilutions add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Working Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Working Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate read_plate Measure Kinetic Readout in Plate Reader add_substrate->read_plate calc_rates Calculate Initial Reaction Rates read_plate->calc_rates normalize Normalize to Vehicle Control calc_rates->normalize plot_curve Plot Inhibition Curve normalize->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Stability and Storage: Preserving the Integrity of Your Compound

The stability of this compound can be influenced by factors such as temperature, pH, and light exposure. While specific degradation kinetics for this compound are not extensively published, general principles for amino acid stability should be followed.

  • Storage: The solid compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is recommended.[9]

  • Solution Stability: Prepare stock solutions fresh whenever possible. If storage of solutions is necessary, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in different buffers and at various pH values should be empirically determined if it is to be used in long-term experiments. The solubility of amino acids can be pH-dependent.[10][11]

  • Thermal Degradation: Avoid exposing the compound to high temperatures, as this can lead to degradation.[12][13][14]

Conclusion: A Multifaceted Approach to Reproducibility

Ensuring the reproducibility of experimental results with this compound requires a diligent and multifaceted approach. By paying close attention to the critical role of stereochemistry, employing robust analytical methods for characterization, adhering to detailed and well-controlled experimental protocols, and ensuring the stability of the compound, researchers can significantly enhance the reliability and validity of their findings. This commitment to scientific rigor is not only essential for advancing our understanding of the biological roles of this intriguing molecule but also for upholding the principles of sound scientific practice.

Diagram: Key Pillars of Reproducibility

G cluster_pillars Core Principles reproducibility Experimental Reproducibility stereochem Stereoisomer Control stereochem->reproducibility analytics Analytical Validation analytics->reproducibility protocol Protocol Standardization protocol->reproducibility stability Compound Stability stability->reproducibility

Caption: The four pillars for ensuring reproducible experimental outcomes.

References

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and LC-MS Methods for 2-Amino-3-hydroxy-3-methylbutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Unique Amino Acid

2-Amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic amino acid, is a molecule of increasing interest in metabolic research and as a chiral building block in pharmaceutical synthesis. Its structure, featuring both a hydrophilic amino acid backbone and a tertiary alcohol, presents a significant analytical challenge. The inherent polarity and low volatility of this compound make its accurate and reproducible quantification a non-trivial task that requires careful methodological consideration.

This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound. We will move beyond a simple listing of pros and cons to explore the fundamental causality behind experimental choices, providing detailed protocols for a cross-validation study. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and validate the optimal method for their specific application. Cross-validation is a critical process to confirm that a validated analytical method produces consistent and reliable results under varied conditions, which is essential for regulatory compliance and data integrity[1].

Chapter 1: Understanding the Core Principles and Methodologies

The choice between GC-MS and LC-MS is fundamentally dictated by the physicochemical properties of the analyte. The high polarity of amino acids makes them unsuitable for direct GC analysis but ideal for specific LC techniques like HILIC[2].

Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Driven Approach

GC-MS is a benchmark technique for separating and identifying thermally stable, volatile compounds[3]. For polar molecules like this compound, direct injection is impossible as the molecule would decompose at the high temperatures of the GC inlet rather than volatilize.

The Causality of Derivatization: To overcome this, chemical derivatization is a mandatory prerequisite for GC-MS analysis of amino acids.[3][4] This process serves two primary functions:

  • Increases Volatility: It replaces the active, polar hydrogen atoms on the amine (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups with nonpolar moieties.

  • Enhances Thermal Stability: The resulting derivative is less prone to thermal degradation during analysis.

Silylation is a common and effective derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is used to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively[4][5]. These derivatives are significantly more volatile and produce characteristic mass spectra, aiding in identification and quantification[4].

Analyte This compound (Polar, Non-volatile) Reagent + Silylation Reagent (e.g., BSTFA + 1% TMCS) Analyte->Reagent Derivative Silylated Derivative (Nonpolar, Volatile) Reagent->Derivative Heat GCMS GC-MS Analysis Derivative->GCMS

Caption: The mandatory derivatization workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Polarity-Based Approach

LC-MS has emerged as a powerful alternative for amino acid analysis, often circumventing the need for derivatization[6]. Given the high polarity of this compound, standard reversed-phase (RP) chromatography is ineffective, as the analyte would exhibit poor retention and elute in the void volume with other matrix components[7].

The Rationale for HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution for analyzing underivatized polar compounds[2][8][9]. In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase consisting of a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer[8]. The separation is based on the analyte's partitioning between the organic-rich mobile phase and a water-enriched layer adsorbed onto the stationary phase surface[8]. More polar analytes, like our target compound, are more strongly retained[10]. This approach offers a simple "dilute-and-shoot" methodology, which is advantageous for high-throughput applications[11].

Chapter 2: Experimental Design for Cross-Validation

A robust cross-validation study begins with a well-defined experimental plan. The goal is to assess and compare the performance of both the GC-MS and LC-MS methods using identical sets of calibration standards and quality control (QC) samples prepared from the same biological matrix (e.g., human plasma).

The validation will be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key performance metrics[12][13].

cluster_prep Sample Preparation cluster_gcms GC-MS Method cluster_lcms LC-MS (HILIC) Method Plasma Pooled Human Plasma Spike Spike with Analyte & IS Plasma->Spike Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Supernatant Collect Supernatant Precip->Supernatant Evap1 Evaporate to Dryness Supernatant->Evap1 Dilute Dilute with Mobile Phase Supernatant->Dilute Deriv Derivatize (Silylation) Evap1->Deriv Inject1 Inject into GC-MS Deriv->Inject1 Data Data Acquisition & Comparison (Linearity, Accuracy, Precision, LOD, LOQ) Inject1->Data Inject2 Inject into LC-MS Dilute->Inject2 Inject2->Data

Caption: Workflow for the cross-validation of GC-MS and LC-MS methods.

Detailed Experimental Protocols

The following protocols are representative methodologies for a rigorous cross-validation study.

Protocol 1: Common Sample Preparation (Protein Precipitation)

  • Thaw Samples: Thaw frozen human plasma samples on ice.

  • Aliquot: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Spike: Add the appropriate volume of analyte working standard and a fixed volume of a stable isotope-labeled internal standard (IS) working solution.

  • Precipitate: Add 400 µL of ice-cold acetonitrile containing the internal standard. This serves to precipitate proteins[6][14].

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[14].

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube for subsequent processing in either the GC-MS or LC-MS workflow.

Protocol 2: GC-MS Analysis Workflow

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C[3]. This step is crucial to remove water and acetonitrile, which can interfere with the derivatization reaction.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of all active hydrogens[15].

    • Cool the vial to room temperature before injection.

  • Instrumentation:

    • GC System: Agilent 8890 GC (or equivalent).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar nonpolar column suitable for separating the derivatized analytes[3].

    • Injector: Splitless mode, 280°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for the di-TMS derivative would be monitored (e.g., m/z 117, a fragment from alpha-cleavage)[3].

Protocol 3: LC-MS (HILIC) Analysis Workflow

  • Dilution: Take an aliquot of the supernatant from Protocol 1 and dilute it 1:10 with the initial mobile phase (95% acetonitrile, 5% water with 10 mM ammonium formate, pH 3). This ensures compatibility with the HILIC mobile phase and brings the analyte concentration into the linear range of the assay.

  • Vortex & Transfer: Vortex the diluted sample and transfer it to an autosampler vial.

  • Instrumentation:

    • LC System: Agilent 1290 Infinity II UHPLC (or equivalent).

    • Column: Waters ACQUITY UPLC BEH Amide (100 mm x 2.1 mm, 1.7 µm) or similar HILIC column[16].

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3 with formic acid)[2].

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 95% B to 50% B over 6 minutes, hold for 1 min, then return to 95% B and equilibrate for 3 minutes.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+)[17].

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition for the protonated molecule [M+H]+ to a characteristic product ion would be optimized (e.g., for C5H11NO3, MW 133.15, the transition might be m/z 134.1 -> fragment)[14].

Chapter 3: Results and Performance Comparison

Following the execution of the validation protocols, the performance of each method is evaluated. The data presented below is hypothetical but represents realistic expectations for such a cross-validation study.

Quantitative Performance Metrics

A direct comparison of key validation parameters provides an objective measure of each method's performance.

Validation ParameterGC-MS (Derivatized)LC-MS/MS (HILIC, Underivatized)Commentary
Linearity (R²) > 0.995> 0.998Both methods demonstrate excellent linearity over the calibrated range.
Linear Range 50 - 10,000 ng/mL5 - 5,000 ng/mLGC-MS often tolerates higher concentrations, while LC-MS excels at the lower end.
LOD (ng/mL) 15 ng/mL1.5 ng/mLThe sensitivity of modern tandem mass spectrometers gives LC-MS/MS a clear advantage in detection limits.
LOQ (ng/mL) 50 ng/mL5 ng/mLLC-MS/MS is approximately 10-fold more sensitive, making it superior for trace-level quantification.
Accuracy (% Recovery) 92.5% - 106.8%96.2% - 104.5%Both methods show excellent accuracy, well within the typical acceptance criteria of 85-115%.
Precision (Intra-day %RSD) < 8.5%< 6.0%The simpler sample preparation for LC-MS often leads to slightly better precision by reducing potential sources of error[9].
Precision (Inter-day %RSD) < 11.2%< 9.8%Both methods demonstrate good long-term reproducibility.
Qualitative Performance and Practical Considerations

Beyond the numbers, the practical aspects of each workflow are critical for method selection.

FeatureGC-MSLC-MS/MS (HILIC)
Sample Preparation Multi-step, requires complete dryness and chemical reaction. Can be a source of variability.Simple "dilute-and-shoot" after protein precipitation. High-throughput friendly.
Run Time ~15 minutes per sample.~10 minutes per sample.
Robustness Derivatization can be sensitive to moisture. The GC inlet requires regular maintenance.HILIC methods require careful equilibration. The MS ion source needs regular cleaning to avoid signal drift from matrix components[7].
Chiral Separation Possible by using a chiral derivatizing agent to form diastereomers separable on a standard column, or by using a dedicated chiral GC column[3][18].Possible by using a chiral stationary phase (CSP)[19].
Cost GC-MS systems generally have a lower initial capital cost.Triple quadrupole LC-MS/MS systems are a more significant investment.
Specificity High, based on retention time and mass spectrum.Very high, based on retention time and specific MRM transitions, minimizing interferences.

Conclusion and Recommendations

This comprehensive guide demonstrates that both GC-MS and LC-MS are viable and robust techniques for the quantification of this compound, provided the appropriate sample preparation is employed. The cross-validation process confirms that, when properly optimized, both methods can yield accurate and precise data.

The choice between the two is ultimately driven by the specific needs of the laboratory and the research question:

  • LC-MS/MS using a HILIC method is the recommended choice for applications requiring high sensitivity, high throughput, and minimal sample preparation. Its ability to analyze the compound in its native form reduces complexity and potential sources of error, making it ideal for clinical research, metabolomics, and routine screening applications where trace-level detection is paramount[16][20].

  • GC-MS is a powerful and cost-effective alternative, particularly if an LC-MS/MS system is not available. It is perfectly suitable for applications where sensitivity is not the primary limiting factor, such as in process chemistry or the analysis of more concentrated samples. The key to a successful GC-MS method lies in the careful optimization and consistent execution of the derivatization protocol[5].

By understanding the fundamental principles and practical trade-offs detailed in this guide, researchers can confidently select, validate, and implement the analytical method that best aligns with their scientific and operational goals.

References

comparing the efficacy of (S) and (R) enantiomers of 2-Amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Comparative Efficacy of (S)- and (R)-2-Amino-3-hydroxy-3-methylbutanoic Acid Enantiomers

As Senior Application Scientists, we understand that the subtle, three-dimensional arrangement of atoms in a molecule can lead to profound differences in biological activity. This guide provides a comprehensive framework for comparing the efficacy of the (S) and (R) enantiomers of 2-Amino-3-hydroxy-3-methylbutanoic acid. While direct comparative efficacy studies on this specific non-proteinogenic amino acid are not extensively published, this guide synthesizes established principles of stereochemistry in pharmacology with actionable experimental protocols. We will explore the fundamental basis for expected differences in efficacy and provide the methodologies to rigorously test these hypotheses.

The Principle of Chirality in Biological Systems

At the heart of this comparison is the concept of chirality. This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images: the (S) and (R) enantiomers. Biological systems—composed of chiral molecules like L-amino acids and D-sugars—are inherently stereoselective. Enzymes and receptors have three-dimensional binding sites that preferentially interact with one enantiomer over the other, a phenomenon often likened to a key fitting into a lock. This selective interaction is the primary reason why enantiomers of a drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.

For instance, one enantiomer might be a potent agonist, while its mirror image could be inactive, an antagonist, or even exhibit toxicity. Therefore, evaluating enantiomers as separate chemical entities is a critical step in drug development and chemical biology research.

Hypothesized Differential Efficacy of (S)- and (R)-Enantiomers

While specific data for this compound is sparse, we can hypothesize the basis for differential efficacy based on its structure as an amino acid analogue. Potential differences in biological activity could arise from:

  • Enzymatic Interactions: If this molecule is a substrate or inhibitor of an enzyme, the precise spatial arrangement of its amino, carboxyl, and hydroxyl groups will dictate the affinity and orientation within the enzyme's active site. One enantiomer may bind with high affinity and be processed or inhibit the enzyme, while the other may bind weakly or not at all.

  • Receptor Binding: Similarly, for receptor-mediated activity, the three-point attachment model suggests that the specific stereochemistry is crucial for a stable and effective ligand-receptor complex, which is necessary to trigger a downstream signaling cascade.

  • Metabolic Stability: The enzymes responsible for metabolism (e.g., cytochrome P450s) are also chiral. They may metabolize one enantiomer more rapidly than the other, leading to different pharmacokinetic profiles and duration of action.

The following sections provide detailed protocols to experimentally determine these potential differences.

Experimental Workflow for Comparative Efficacy Analysis

To provide a robust comparison, a multi-step experimental approach is necessary, progressing from initial binding studies to functional cellular assays.

Figure 1: High-level workflow for comparing the efficacy of the (S) and (R) enantiomers.

Protocol 1: In Vitro Target Binding Assay using Surface Plasmon Resonance (SPR)

This protocol aims to quantify the direct interaction between each enantiomer and a purified target protein.

Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of the (S) and (R) enantiomers to a specific protein target.

Methodology:

  • Immobilization of Target Protein:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's instructions. Aim for a low to medium immobilization density to minimize mass transport limitations.

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein (e.g., at 10-50 µg/mL in an appropriate low-salt buffer) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Analyte Preparation:

    • Prepare stock solutions of the (S) and (R) enantiomers in a suitable running buffer (e.g., HBS-EP+).

    • Perform a serial dilution series for each enantiomer. The concentration range should span at least two orders of magnitude around the expected KD (e.g., from 10 nM to 1 µM).

  • Binding Analysis:

    • Inject the different concentrations of one enantiomer (the analyte) over the immobilized protein surface (the ligand) at a constant flow rate. Include several buffer-only injections for double referencing.

    • Monitor the change in response units (RU) over time. Each injection cycle should consist of an association phase followed by a dissociation phase where only running buffer flows over the chip.

    • Between cycles, regenerate the sensor surface with a mild regeneration solution (e.g., a low pH glycine solution) to remove all bound analyte.

    • Repeat the entire process for the other enantiomer.

  • Data Analysis:

    • Perform reference subtraction (subtracting the signal from a reference flow cell and from the buffer-only injections).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 2: Cell-Based Functional Assay (Example: cAMP Reporter Assay)

This protocol assesses the functional consequence of target engagement in a cellular context.

Objective: To determine the potency (EC50 or IC50) of the (S) and (R) enantiomers by measuring their effect on a downstream signaling pathway.

Methodology:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the target of interest (e.g., a G-protein coupled receptor) and a cAMP-responsive reporter gene (e.g., luciferase).

    • Seed the cells into 96-well or 384-well assay plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the (S) and (R) enantiomers in assay buffer.

    • For an agonist-mode assay, add the compounds directly to the cells.

    • For an antagonist-mode assay, pre-incubate the cells with the enantiomers for a set time before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubation and Lysis:

    • Incubate the plates for a period sufficient to allow for signal generation (e.g., 3-6 hours).

    • Lyse the cells and add the detection reagents for the reporter system (e.g., luciferin substrate) according to the manufacturer's protocol.

  • Signal Detection and Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Normalize the data (e.g., to a positive control for agonism or a vehicle control for antagonism).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear, tabular format to facilitate direct comparison.

Parameter(S)-Enantiomer(R)-EnantiomerFold Difference (S vs. R)
Binding Affinity (KD, nM) ValueValueCalculate
Association Rate (ka, M-1s-1) ValueValueCalculate
Dissociation Rate (kd, s-1) ValueValueCalculate
Functional Potency (EC50/IC50, µM) ValueValueCalculate
Maximal Efficacy (% of Control) ValueValueCalculate

A significant fold difference (typically >10-fold) in KD or EC50/IC50 values provides strong evidence for stereoselective activity. The kinetic parameters (ka and kd) can offer deeper insights into the mechanism of interaction; for example, a difference in kd would suggest that one enantiomer forms a more stable complex with the target.

G cluster_0 Ligand-Receptor Interaction cluster_1 Cellular Response L (S)-Enantiomer (R)-Enantiomer LR Ligand-Receptor Complex L->LR ka (Association) R Receptor Binding Site LR->R kd (Dissociation) S Downstream Signaling LR->S Resp Biological Response (EC50 / IC50) S->Resp

Figure 2: Relationship between binding kinetics and cellular response for enantiomers.

Conclusion

The evaluation of individual enantiomers is a cornerstone of modern chemical biology and drug discovery. While publicly available comparative data for (S)- and (R)-2-Amino-3-hydroxy-3-methylbutanoic acid is limited, the principles of stereoselectivity in biological systems strongly suggest that they will exhibit different activities. By employing rigorous experimental workflows, such as the SPR and cell-based assays detailed in this guide, researchers can effectively quantify these differences. This systematic approach not only elucidates the specific pharmacology of each enantiomer but also upholds the principles of scientific integrity by treating them as distinct molecular entities. The resulting data is crucial for making informed decisions in lead optimization, chemical probe development, and fundamental biological research.

A Comparative Guide to Validating 3-Hydroxyvaline as a Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 2-Amino-3-hydroxy-3-methylbutanoic acid, commonly known as 3-hydroxyvaline, as a biomarker for oxidative stress. We will delve into the mechanistic basis for its formation, compare it with established biomarkers, and provide detailed experimental protocols for its quantification.

The Imperative for Robust Oxidative Stress Biomarkers

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological component of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the accurate measurement of oxidative stress is crucial for diagnostics, prognostics, and monitoring therapeutic efficacy. While a plethora of biomarkers exist, they each possess unique advantages and limitations. This guide introduces 3-hydroxyvaline as a promising candidate and outlines the necessary steps for its validation.

3-Hydroxyvaline: A Product of Oxidative Damage to Proteins

Proteins are primary targets for ROS due to their high abundance in biological systems.[1] The amino acid valine, in particular, has been shown to be susceptible to peroxidation.[2] Exposure of L-valine to free radicals, such as those generated during oxidative stress, leads to the formation of valine hydroperoxides. These unstable intermediates are subsequently reduced to more stable hydroxylated forms, including beta-hydroxyvaline, which is 3-hydroxyvaline.[2] This direct formation pathway makes 3-hydroxyvaline a specific indicator of protein oxidation.

Figure 1: Formation of 3-Hydroxyvaline via Oxidative Stress Valine Valine Residue in Protein Val_Peroxide Valine Hydroperoxide (Unstable Intermediate) Valine->Val_Peroxide Oxidation ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->Val_Peroxide Hydroxyvaline 3-Hydroxyvaline (Stable Biomarker) Val_Peroxide->Hydroxyvaline Cellular Reducing Agents Reduction Reduction Reduction->Hydroxyvaline

Figure 1: Formation of 3-Hydroxyvaline via Oxidative Stress

A Comparative Analysis of Oxidative Stress Biomarkers

The utility of a biomarker is best understood in the context of existing alternatives. Below is a comparison of 3-hydroxyvaline with other established markers of oxidative damage to proteins, lipids, and DNA.

Biomarker ClassSpecific MarkerWhat It MeasuresAdvantagesDisadvantages
Protein Oxidation 3-Hydroxyvaline Direct oxidation of valine residues.Specific to protein damage; stable end-product.Relatively new marker; requires sensitive analytical methods.
Protein CarbonylsGeneral protein oxidation leading to carbonyl group formation.[3]Widely used and well-established; relatively stable.[3]Can be formed by multiple pathways; less specific than amino acid modifications.
DityrosineCross-linking of tyrosine residues.Highly specific for oxidative damage; fluorescent.Low abundance; can be influenced by proteolytic activity.[4]
3-NitrotyrosineNitration of tyrosine residues by reactive nitrogen species.Specific marker for nitrosative stress.Formation is complex and dependent on multiple factors.[5]
Lipid Peroxidation F2-IsoprostanesPeroxidation of arachidonic acid.Considered a reliable in vivo marker of lipid peroxidation.[6]Measurement can be complex; levels can be influenced by diet.
Malondialdehyde (MDA)A secondary product of lipid peroxidation.Simple and widely used colorimetric assays are available.Lacks specificity; can be produced by other metabolic processes.
DNA Oxidation 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)Oxidative damage to guanine bases in DNA.A widely studied and accepted marker of DNA oxidation.[7]Levels can be influenced by DNA repair efficiency; sample preparation is critical to prevent artifactual oxidation.[8]

Experimental Protocols for the Validation of 3-Hydroxyvaline

This section provides detailed methodologies for the quantification of 3-hydroxyvaline in biological samples and its comparison with a well-established protein oxidation marker, protein carbonyls.

Workflow for Biomarker Analysis

Figure 2: General Workflow for Biomarker Quantification cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Protein_Hydrolysis Protein Hydrolysis (for 3-Hydroxyvaline) Sample->Protein_Hydrolysis Derivatization_PC Derivatization (for Protein Carbonyls) Sample->Derivatization_PC Derivatization_HV Derivatization (for 3-Hydroxyvaline) Protein_Hydrolysis->Derivatization_HV HPLC HPLC with Fluorescence Detection (3-Hydroxyvaline) Derivatization_HV->HPLC Spectrophotometry Spectrophotometry (Protein Carbonyls) Derivatization_PC->Spectrophotometry Quantification Quantification against Standard Curve HPLC->Quantification Spectrophotometry->Quantification Comparison Statistical Comparison Quantification->Comparison

Figure 2: General Workflow for Biomarker Quantification

Protocol 1: Quantification of 3-Hydroxyvaline by HPLC

This protocol is based on the methodology described for the sensitive detection of hydroxyvalines.[2]

1. Sample Preparation and Protein Hydrolysis:

  • For plasma samples, precipitate proteins using a suitable agent (e.g., ice-cold acetone or sulfosalicylic acid).

  • For tissue samples, homogenize in an appropriate buffer and centrifuge to pellet cellular debris.

  • To the protein pellet or a known amount of protein from the supernatant, add 6 M HCl.

  • Hydrolyze the protein by heating at 110°C for 24 hours under a vacuum or inert atmosphere to prevent further oxidation.

  • After hydrolysis, neutralize the sample with an appropriate base (e.g., NaOH).

2. Derivatization with o-phthaldialdehyde (OPA):

  • Prepare a fresh OPA reagent by dissolving OPA in a borate buffer (pH 9.5) containing a thiol, such as 3-mercaptopropionic acid.

  • Mix the neutralized hydrolysate with the OPA reagent. The reaction proceeds rapidly at room temperature.

  • The OPA reacts with the primary amine of 3-hydroxyvaline to form a highly fluorescent isoindole derivative.

3. HPLC Analysis:

  • Inject the derivatized sample into a reverse-phase HPLC system equipped with a fluorescence detector.

  • Use a C18 column for separation.

  • Employ a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Set the fluorescence detector to an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

4. Quantification:

  • Prepare a standard curve using known concentrations of authentic 3-hydroxyvaline standard that has been subjected to the same derivatization procedure.

  • Quantify the amount of 3-hydroxyvaline in the sample by comparing its peak area to the standard curve.

Protocol 2: Quantification of Protein Carbonyls

This is a widely used spectrophotometric method.[3]

1. Sample Preparation:

  • Use plasma or tissue homogenate as prepared in Protocol 1 (before hydrolysis).

  • Adjust the protein concentration to a suitable range (e.g., 1-2 mg/mL).

2. Derivatization with 2,4-dinitrophenylhydrazine (DNPH):

  • To the protein sample, add a solution of DNPH in a strong acid (e.g., 2 M HCl).

  • Incubate at room temperature for 1 hour, with vortexing every 15 minutes.

  • DNPH reacts with the carbonyl groups on the oxidized proteins to form stable dinitrophenylhydrazone adducts.

3. Protein Precipitation and Washing:

  • Precipitate the derivatized proteins by adding trichloroacetic acid (TCA).

  • Centrifuge to pellet the proteins.

  • Wash the protein pellet multiple times with an ethanol/ethyl acetate mixture to remove any unreacted DNPH.

4. Solubilization and Spectrophotometric Measurement:

  • Resuspend the final protein pellet in a denaturing buffer (e.g., 6 M guanidine hydrochloride).

  • Measure the absorbance of the solution at the wavelength corresponding to the dinitrophenylhydrazone adducts (typically ~370 nm).

5. Quantification:

  • Calculate the protein carbonyl concentration using the molar extinction coefficient of DNPH.

  • Express the results as nmol of carbonyls per mg of protein.

Concluding Remarks

The validation of 3-hydroxyvaline as a biomarker for oxidative stress holds significant promise for advancing our understanding and management of a wide range of diseases. Its direct formation from the oxidative damage of a common amino acid provides a high degree of specificity. By employing robust analytical methods, such as the HPLC-based protocol detailed in this guide, and comparing its performance against established markers, researchers can confidently assess its clinical and scientific utility. As with any biomarker, a thorough validation process is paramount to ensure its reliability and relevance in both research and clinical settings.

References

A Comparative Guide to the In Vivo Validation of 2-Amino-3-hydroxy-3-methylbutanoic Acid (3-Hydroxyvaline) Function

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of 2-Amino-3-hydroxy-3-methylbutanoic acid, a hydroxylated analog of the essential branched-chain amino acid (BCAA), valine. Commonly known as 3-hydroxyvaline, this molecule presents a compelling case for investigation as a potential nutritional supplement or therapeutic agent. Its structural similarity to valine suggests it may serve as a precursor, capable of being converted into valine within the body to participate in protein synthesis and maintain nitrogen balance, particularly in valine-deficient states[1].

This document moves beyond a simple recitation of protocols. It delves into the causal logic behind experimental design, presents self-validating workflows, and compares methodologies against established alternatives to provide a robust, field-proven guide for rigorous scientific inquiry.

Section 1: The Metabolic Context and Hypothesized Function of 3-Hydroxyvaline

Understanding the function of 3-hydroxyvaline requires placing it within the broader context of valine metabolism. Valine, an essential BCAA, is not synthesized by the body and must be obtained through diet[2]. Its catabolism is a critical process for energy production and provides precursors for other biomolecules[3]. Dysregulation in BCAA metabolism is implicated in various metabolic disorders, making the study of its metabolites and analogs clinically significant.

The primary hypothesis is that 3-hydroxyvaline acts as an α-hydroxy analog of valine, which can be converted into valine, thereby serving as a nutritional substitute[1]. A secondary area of investigation involves its potential influence on downstream metabolic signaling, similar to other valine metabolites like 3-hydroxyisobutyrate (3-HIB), which is known to regulate lipid metabolism[4][5].

To visualize this, we can map the established valine catabolic pathway and the hypothesized entry point of 3-hydroxyvaline.

G cluster_valine Valine Metabolism cluster_hydroxyvaline Hypothesized Pathway Valine L-Valine (2-Amino-3-methylbutanoic acid) aKIV α-Ketoisovalerate Valine->aKIV Transamination Protein Body Protein Valine->Protein Protein Synthesis IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA Oxidative Decarboxylation HIB 3-Hydroxyisobutyrate (3-HIB) IsobutyrylCoA->HIB PropionylCoA Propionyl-CoA HIB->PropionylCoA SuccinylCoA Succinyl-CoA (TCA Cycle Intermediate) PropionylCoA->SuccinylCoA Hydroxyvaline 3-Hydroxyvaline (Exogenous) Hydroxyvaline->Valine Proposed Conversion

Caption: Hypothesized metabolic fate of 3-hydroxyvaline in relation to the valine catabolism pathway.

Section 2: Designing a Self-Validating In Vivo Strategy

An in vivo approach is indispensable for validating the systemic function of a nutrient like 3-hydroxyvaline, as it allows for the assessment of absorption, inter-organ metabolism, and overall physiological impact—features that cannot be replicated in vitro[6]. The choice of animal model is critical; while rats are cost-effective and easy to manage, pigs offer a closer anatomical and physiological model to the human digestive tract[7]. For foundational studies, the rat model is often sufficient.

A self-validating experimental design incorporates multiple lines of evidence. If 3-hydroxyvaline is a true valine precursor, its administration should not only rescue growth in a deficiency model but also demonstrate conversion to valine, which is then incorporated into tissue proteins.

Section 3: Comparative Experimental Protocols for In Vivo Validation

We present three core protocols designed to build upon one another, forming a cohesive and self-validating investigation.

Protocol 1: Growth Performance and Nitrogen Balance Assay

This experiment directly tests the primary hypothesis: Can 3-hydroxyvaline substitute for dietary valine to support growth?

Causality: A valine-deficient diet will cause growth cessation and a negative nitrogen balance. If 3-hydroxyvaline is converted to valine, its supplementation should restore growth and nitrogen retention, providing strong functional evidence of its efficacy. Comparing its effect to an equimolar amount of L-valine provides a benchmark for its relative bioavailability and efficiency.

G cluster_setup Experimental Setup cluster_procedure Procedure & Data Collection cluster_analysis Analysis Acclimatization 1. Acclimatization (7 days, standard chow) Dietary_Groups 2. Randomization into 4 Dietary Groups (n=8-10/group) G1: Control (Valine-Sufficient Diet) G2: Negative Control (Valine-Deficient Diet) G3: Test (Deficient Diet + 3-Hydroxyvaline) G4: Positive Control (Deficient Diet + L-Valine) Acclimatization->Dietary_Groups Administration 3. Ad Libitum Feeding (14-21 days) Dietary_Groups->Administration Measurements 4. Daily/Weekly Measurements Body Weight Feed Intake Administration->Measurements Metabolic_Cages 5. Metabolic Cages (Final 3-5 days) Administration->Metabolic_Cages Collection 6. Urine & Feces Collection (24h periods) Metabolic_Cages->Collection Analysis 7. Biochemical Analysis Nitrogen content in diet, urine, feces (Kjeldahl method) Calculate Nitrogen Balance Collection->Analysis

Caption: Workflow for the Growth Performance and Nitrogen Balance Assay.

Data Presentation: Expected Outcomes

Experimental GroupAverage Daily Gain ( g/day )Feed Conversion RatioNitrogen Balance (mg N/day)
G1: Control (Valine-Sufficient)3.5 - 4.50.30 - 0.35Positive
G2: Negative Control (Valine-Deficient)< 0.5 (Weight Loss)> 0.60Negative
G3: Test (3-Hydroxyvaline)2.5 - 3.50.35 - 0.45Positive (Slightly less than G4)
G4: Positive Control (L-Valine)3.5 - 4.50.30 - 0.35Positive

Note: Values are hypothetical and for illustrative purposes.

Protocol 2: Metabolic Fate Analysis via Stable Isotope Tracing

This protocol provides direct mechanistic proof of conversion, complementing the functional data from Protocol 1. It compares the direct administration of a labeled precursor to the more traditional method of tracing the canonical amino acid.

Causality: If 3-hydroxyvaline is converted to valine, administering an isotopically labeled version (e.g., ¹³C₅, ¹⁵N₁) should result in the appearance of labeled valine in the plasma and its subsequent incorporation into tissue proteins. This provides unequivocal evidence of the metabolic pathway. This method is compared with using labeled L-valine (e.g., L-[1-¹³C]valine) to trace the standard flux of this amino acid.

Detailed Methodology:

  • Synthesis: Synthesize or procure stable isotope-labeled 3-hydroxyvaline (e.g., [¹⁵N]-3-hydroxyvaline).

  • Animal Model: Use cannulated rats to allow for timed blood sampling.

  • Administration: Administer a single bolus dose of labeled 3-hydroxyvaline via oral gavage or intraperitoneal injection. A parallel group receives labeled L-valine.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 mins). At the final time point, collect tissues (liver, skeletal muscle).

  • Analysis:

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the isotopic enrichment of valine in plasma and tissue homogenates.[8]

    • Isolate tissue protein, hydrolyze it, and measure the isotopic enrichment of valine to quantify its incorporation.

Data Presentation: Comparative Isotopic Enrichment

AnalyteDirect Method ([¹⁵N]-3-Hydroxyvaline)Alternative Method ([¹³C]-L-Valine)
Plasma [¹⁵N]-Valine Enrichment (peak %)5-10%N/A
Plasma [¹³C]-Valine Enrichment (peak %)N/A20-30%
Muscle Protein-Bound [¹⁵N]-ValineDetectedN/A
Muscle Protein-Bound [¹³C]-ValineN/ADetected

Comparison of Alternatives:

  • Direct Administration (Labeled 3-Hydroxyvaline):

    • Pros: Directly proves the conversion pathway.

    • Cons: Requires custom synthesis of the labeled compound, which can be expensive.

  • Tracer Studies (Labeled Valine):

    • Pros: Uses commercially available tracers to quantify valine flux, oxidation, and protein synthesis.[9]

    • Cons: Does not directly prove the fate of 3-hydroxyvaline, only characterizes the pathway it is proposed to enter.

Protocol 3: Assessment of Downstream Metabolic Signaling

This experiment explores the secondary hypothesis: Does 3-hydroxyvaline, or its metabolites, modulate key cellular signaling pathways involved in metabolism?

Causality: BCAAs and their metabolites are known to modulate the mTORC1 pathway, a central regulator of protein synthesis and cell growth[10]. The valine metabolite 3-HIB has also been shown to influence lipid metabolism, potentially through AMPK signaling[4]. This protocol investigates whether 3-hydroxyvaline administration elicits similar effects, comparing it directly to the known bioactivity of 3-HIB.

G cluster_input Upstream Signals cluster_pathway Signaling Cascades cluster_output Cellular Outcomes BCAA BCAAs (Leucine, Valine) mTORC1 mTORC1 BCAA->mTORC1 Activates Metabolites Metabolites (3-HIB, 3-Hydroxyvaline?) AMPK AMPK Metabolites->AMPK Modulates? Protein_Synth Protein Synthesis ↑ mTORC1->Protein_Synth Autophagy Autophagy ↓ mTORC1->Autophagy Inhibits AMPK->mTORC1 Inhibits Lipid_Metab Lipid Metabolism Modulation AMPK->Lipid_Metab

Caption: Key signaling pathways potentially modulated by BCAA metabolites.

Detailed Methodology:

  • Experimental Groups:

    • Group 1: Vehicle Control

    • Group 2: 3-Hydroxyvaline

    • Group 3: 3-Hydroxyisobutyrate (3-HIB) - Comparative Control

  • Administration: Administer compounds to rats for a set period (e.g., 7 days).

  • Tissue Collection: Harvest key metabolic tissues like skeletal muscle, liver, and white adipose tissue.

  • Analysis:

    • Western Blot: Measure the phosphorylation status of key signaling proteins (e.g., p-mTOR, p-S6K1, p-AMPK).

    • Gene Expression (RT-qPCR): Analyze mRNA levels of target genes involved in lipid transport and metabolism (e.g., CD36, FATP).

Data Presentation: Comparative Signaling Effects

Target Protein / Gene3-Hydroxyvaline Group (Fold Change vs. Control)3-HIB Group (Fold Change vs. Control)
p-mTOR / mTOR ratio↑ (1.5x)↑ (1.2x)
p-AMPK / AMPK ratio↔ (No significant change)↑ (1.8x)
CD36 mRNA↔ (No significant change)↑ (2.5x)

Note: Values are hypothetical, illustrating potential distinct effects.

Conclusion

The in vivo validation of this compound requires a multi-faceted approach that is both comparative and self-validating. By integrating functional growth assays (Protocol 1) with direct mechanistic proof from isotope tracing (Protocol 2) and an investigation of downstream signaling (Protocol 3), researchers can build a comprehensive and compelling case for its biological function. This structured comparison not only validates the primary role of 3-hydroxyvaline as a potential valine precursor but also explores its broader metabolic implications, providing a solid foundation for future research and development.

References

A Researcher's Guide to Metabolic Profiling: Benchmarking 2-Amino-3-hydroxy-3-methylbutanoic Acid Against Known Metabolic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of novel chemical entities that can modulate cellular metabolism is a cornerstone of modern drug discovery and fundamental biological research. This guide presents a comprehensive framework for the systematic evaluation of investigational compounds, using the non-standard amino acid 2-Amino-3-hydroxy-3-methylbutanoic acid as a case study. Due to the limited publicly available data on its biological activity, we establish a robust benchmarking protocol against a panel of well-characterized metabolic modulators: Metformin, 2-Deoxy-D-glucose (2-DG), Oligomycin A, FCCP, and Rapamycin. This document provides researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and data interpretation frameworks required to thoroughly characterize the metabolic effects of novel compounds. We emphasize a tiered approach, beginning with high-level functional assays of mitochondrial respiration and glycolysis, followed by in-depth metabolite and signaling pathway analysis.

Introduction: The Rationale for Metabolic Benchmarking

Cellular metabolism is a highly integrated network of biochemical reactions essential for maintaining cellular homeostasis, energy production, and biosynthesis. The deliberate modulation of these pathways with small molecules has led to therapies for numerous diseases, including type 2 diabetes and cancer.[1][2] When a novel compound, such as this compound, is identified, its structural properties alone are insufficient to predict its biological impact. A systematic and comparative analysis is required to elucidate its mechanism of action and therapeutic potential.

This guide provides a validated workflow to de-orphanize such compounds. By benchmarking against established modulators with known mechanisms, we can contextualize experimental results and rapidly generate hypotheses about the novel compound's primary cellular targets and downstream effects.

Compound Profiles: The Investigational Compound and Established Benchmarks

A thorough understanding of the structures and mechanisms of both the investigational compound and the benchmark modulators is critical for experimental design and data interpretation.

2.1. The Target Compound: this compound

This compound (CAS 2280-27-5) is a non-proteinogenic β-hydroxy-α-amino acid.[3][4] Structurally, it is an analog of the essential amino acid L-Threonine, with an additional methyl group at the beta-carbon.

  • Structure: C₅H₁₁NO₃

  • Molecular Weight: 133.15 g/mol [3]

  • Known Information: Literature is predominantly focused on its chemical synthesis.[5][6] There is a paucity of data regarding its specific metabolic effects or biological targets.

  • Hypothesized Activity: Based on its structure, it could potentially:

    • Compete with natural amino acids for transport or enzymatic conversion.

    • Serve as a substrate in metabolic pathways, potentially having anaplerotic or cataplerotic effects on the TCA cycle.

    • Influence amino acid sensing pathways, such as the mTOR pathway.

2.2. The Benchmark Modulators

The following modulators have been selected for their distinct and well-characterized effects on central metabolic pathways.

A first-line therapy for type 2 diabetes, Metformin's primary effect is the reduction of hepatic gluconeogenesis.[1][2] Its molecular mechanism involves the mild inhibition of mitochondrial respiratory chain Complex I, leading to a decrease in the cellular energy state (increased AMP/ATP ratio).[7][8] This activates 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, which in turn enhances insulin sensitivity and modulates lipid metabolism.[1][9]

Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits ATP_Production ATP Production Mito_Complex_I->ATP_Production Reduces AMP_ATP_Ratio AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio Increases AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Output Glucose Output Gluconeogenesis->Glucose_Output Reduces

Caption: Mechanism of Metformin Action.

2-DG is a glucose analog where the 2-hydroxyl group is replaced by hydrogen.[10] It is transported into cells by glucose transporters and phosphorylated by hexokinase to form 2-DG-6-phosphate (2-DG-6-P).[11] However, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and competitive inhibition of glycolysis.[12][13] This effectively starves highly glycolytic cells of energy.

Glucose Glucose GLUT GLUT Transporter Glucose->GLUT TwoDG 2-Deoxy-D-glucose (2-DG) TwoDG->GLUT Hexokinase Hexokinase (HK) GLUT->Hexokinase Cellular Uptake G6P Glucose-6-P Hexokinase->G6P Phosphorylates TwoDG6P 2-DG-6-P Hexokinase->TwoDG6P Phosphorylates PGI Phosphoglucose Isomerase (PGI) G6P->PGI TwoDG6P->Hexokinase Feedback Inhibition TwoDG6P->PGI Inhibits Glycolysis Downstream Glycolysis PGI->Glycolysis ATP_Depletion ATP Depletion PGI->ATP_Depletion Blocks

Caption: Mechanism of 2-DG Glycolysis Inhibition.

Oligomycin A is a potent inhibitor of the F₀ subunit of mitochondrial ATP synthase (Complex V).[14][15] By blocking the proton channel, it prevents the influx of protons from the intermembrane space back into the mitochondrial matrix, thereby halting the synthesis of ATP via oxidative phosphorylation.[16][17] This inhibition also reduces the rate of electron transport as the proton gradient builds up to a point where it becomes energetically unfavorable to pump more protons.

FCCP is a protonophore and a classic mitochondrial uncoupling agent.[18][19] As a lipophilic weak acid, it shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force.[20][21] This uncouples the electron transport chain from ATP synthesis. The electron transport chain works at its maximum rate to try and re-establish the proton gradient, leading to a surge in oxygen consumption without a corresponding increase in ATP production.[22]

Rapamycin is a macrolide that specifically inhibits the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling complex.[23][24] It does so by forming a complex with the intracellular receptor FKBP12, which then binds directly to the FRB domain of mTOR, inhibiting its kinase activity.[23] mTORC1 is a central regulator of cell growth and metabolism, integrating signals from growth factors and amino acids to control processes like protein and lipid synthesis.[25][26][27]

Experimental Framework for Comparative Benchmarking

We propose a multi-tiered experimental workflow to build a comprehensive metabolic profile of this compound.

Start Tier 1: Functional Screening (Live-Cell Metabolic Assays) MitoStress Seahorse XF Mito Stress Test (Measures OCR) Start->MitoStress GlycoStress Seahorse XF Glycolysis Stress Test (Measures ECAR) Start->GlycoStress Tier2 Tier 2: In-Depth Profiling (Metabolite-Level Analysis) MitoStress->Tier2 GlycoStress->Tier2 LCMS LC-MS/MS Metabolomics (Global Metabolite Changes) Tier2->LCMS Tier3 Tier 3: Mechanistic Validation (Signaling Pathway Analysis) LCMS->Tier3 WB Western Blotting (e.g., p-AMPK, p-S6K) Tier3->WB

Caption: Tiered Experimental Workflow.
3.1. Tier 1: Live-Cell Metabolic Assays (Seahorse XF)

The Agilent Seahorse XF Analyzer is the gold standard for assessing mitochondrial function and glycolysis in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells.[28][29]

This assay dissects mitochondrial function by using sequential injections of mitochondrial inhibitors.[30][31]

  • Principle:

    • Basal Respiration: The initial OCR measurement represents the baseline energetic demand of the cell.

    • Oligomycin Injection: This ATP synthase inhibitor blocks mitochondrial ATP production, and the resulting drop in OCR reveals the portion of basal respiration that was linked to ATP synthesis.

    • FCCP Injection: This uncoupler collapses the proton gradient, forcing the electron transport chain to work at its maximum rate, revealing the maximal respiratory capacity. The difference between maximal and basal respiration is the spare respiratory capacity.

    • Rotenone/Antimycin A Injection: This mixture of Complex I and Complex III inhibitors shuts down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

  • Step-by-Step Methodology:

    • Day 1: Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and incubate overnight.[31]

    • Day 2: Assay Preparation: a. Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.[32] b. Prepare Seahorse XF assay medium supplemented with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) and warm to 37°C. Adjust pH to 7.4.[31] c. Wash cells with the assay medium and add the final volume to each well. Incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes.[28] d. Prepare injection solutions of the test compound(s) and the Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired final concentrations.

    • Assay Execution: a. Load the hydrated sensor cartridge with the prepared compounds into the Seahorse XF Analyzer for calibration. b. After calibration, replace the calibrant plate with the cell plate and start the assay. c. The instrument will measure baseline OCR, then sequentially inject the test compound, Oligomycin, FCCP, and finally Rotenone/Antimycin A, measuring OCR after each injection.

This assay measures the key parameters of glycolytic flux.[33][34]

  • Principle:

    • Basal Glycolysis: In the absence of glucose, the initial ECAR measurement represents non-glycolytic acidification. The injection of a saturating dose of glucose initiates glycolysis.

    • Glycolytic Capacity: The injection of Oligomycin shuts down oxidative phosphorylation, forcing the cell to rely on glycolysis to meet its ATP demand. This reveals the cell's maximum glycolytic capacity.

    • Glycolytic Inhibition: The injection of 2-DG, a competitive inhibitor of hexokinase, shuts down glycolysis, confirming that the measured ECAR is derived from the glycolytic conversion of glucose to lactate.

  • Step-by-Step Methodology:

    • Cell Seeding & Cartridge Hydration: Follow steps 1 and 2a from the Mito Stress Test protocol.

    • Assay Preparation: a. Prepare Seahorse XF assay medium supplemented only with 2 mM glutamine (no glucose or pyruvate). Warm to 37°C and adjust pH to 7.4.[33] b. Wash and incubate cells in this medium as described previously. c. Prepare injection solutions of the test compound(s), glucose, Oligomycin, and 2-DG in the assay medium.[35][36]

    • Assay Execution: a. Calibrate the loaded sensor cartridge in the Seahorse XF Analyzer. b. Run the assay. The instrument will measure baseline ECAR, then sequentially inject the test compound, glucose, Oligomycin, and finally 2-DG, measuring ECAR after each injection.

3.2. Tier 2: LC-MS/MS Based Metabolomics

To gain a broader, unbiased view of how the test compound alters cellular metabolism, a liquid chromatography-mass spectrometry (LC-MS/MS) based metabolomics approach is essential.[37]

This protocol is designed for the rapid quenching of metabolism and extraction of polar metabolites.

  • Principle: To accurately measure intracellular metabolite levels, metabolic activity must be instantly halted ("quenched") to prevent changes during sample collection. Cold methanol is effective for both quenching and extracting a wide range of polar metabolites.[38]

  • Step-by-Step Methodology:

    • Cell Culture: Grow adherent cells in multi-well plates (e.g., 6-well plates) to ~80-90% confluency. Treat with the test compound for the desired time.

    • Quenching and Washing: a. Place the cell culture plate on ice. b. Aspirate the culture medium completely. c. Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.[38]

    • Extraction: a. Add 1 mL of ice-cold 80% methanol (-80°C, LC-MS grade) to each well.[38][39] b. Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

    • Collection: a. Scrape the cell lysate from the plate surface using a cell scraper. b. Transfer the entire lysate/methanol suspension to a pre-chilled microcentrifuge tube.[39]

    • Processing: a. Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein. b. Carefully transfer the supernatant, which contains the metabolites, to a new tube. c. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). d. Store the dried pellets at -80°C until ready for LC-MS/MS analysis. Reconstitute in an appropriate solvent just before injection.

3.3. Tier 3: Mechanistic Validation (Western Blotting)

Based on results from the functional and metabolomics assays, specific signaling pathways can be investigated. For instance, if the compound alters the AMP/ATP ratio (inferred from Seahorse and metabolomics data), the AMPK pathway should be examined. If amino acid levels are significantly changed, the mTORC1 pathway is a prime target.

  • Principle: Western blotting allows for the quantification of specific protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation or inhibition.

  • Targets for Analysis:

    • AMPK Pathway: Probe for the phosphorylated (active) form of AMPK (p-AMPKα Thr172) and total AMPKα. An increased p-AMPK/AMPK ratio indicates pathway activation.

    • mTORC1 Pathway: Probe for the phosphorylated form of a key mTORC1 downstream target, such as p70 S6 Kinase (p-S6K Thr389) or 4E-BP1. A decrease in phosphorylation indicates mTORC1 inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison across different conditions.

Table 1: Summary of Mitochondrial Respiration Parameters (OCR, pmol/min)
Treatment GroupBasal RespirationATP-Linked RespirationMaximal RespirationSpare Respiratory Capacity
Vehicle Control
Test Compound
Metformin
Oligomycin A
FCCP
Table 2: Summary of Glycolytic Function Parameters (ECAR, mpH/min)
Treatment GroupBasal GlycolysisGlycolytic CapacityGlycolytic Reserve
Vehicle Control
Test Compound
2-Deoxy-D-glucose
Interpreting the Results

By comparing the metabolic signature of this compound to the benchmarks, a mechanistic hypothesis can be formed:

  • If it resembles Metformin: Look for a decrease in basal and ATP-linked respiration, an increase in glycolysis, and activation of AMPK via Western blot.

  • If it resembles 2-DG: Expect a profound inhibition of glycolysis in the Seahorse assay and an accumulation of its phosphorylated form in metabolomics data.

  • If it resembles Oligomycin A: Expect a sharp drop in ATP-linked respiration and a compensatory increase in glycolysis.

  • If it resembles FCCP: Look for a dramatic increase in basal and maximal respiration with a collapse of spare respiratory capacity.

  • If it resembles Rapamycin: The primary effects may be subtle in acute metabolic assays but should reveal inhibition of the mTORC1 pathway via Western blot and changes in lipid or amino acid metabolism in metabolomics.

Conclusion

The characterization of novel chemical entities requires a rigorous, multi-faceted approach. The experimental framework outlined in this guide provides a systematic path from broad functional screening to detailed mechanistic validation. By employing well-established assays and benchmarking against known metabolic modulators, researchers can efficiently and accurately build a comprehensive profile of compounds like this compound. This strategy not only accelerates the understanding of a single compound but also contributes to the broader field of metabolic research and drug development.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step instructions for the proper and safe disposal of 2-Amino-3-hydroxy-3-methylbutanoic acid, a compound frequently used in research and development. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As your partner in the laboratory, we are committed to providing value beyond the product by equipping you with the critical information needed for safe chemical handling and management.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound and its derivatives are classified as irritants under the Globally Harmonized System (GHS). The primary risks involve skin, eye, and respiratory irritation upon contact or inhalation.[1][2] This classification dictates that the compound cannot be treated as common waste and must be managed through a designated chemical waste stream.

Table 1: GHS Hazard Profile for this compound Derivatives | Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | | :--- | :---: | :---: | :--- | | Health Hazards |

alt text
| Warning | H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H335: May cause respiratory irritation.[1][2] |

The causality behind this classification is the chemical's potential to cause inflammatory responses upon contact with epithelial tissues. Therefore, all subsequent handling and disposal steps are designed to prevent such contact.

Immediate Safety & Personal Protective Equipment (PPE)

Given the irritant nature of the compound, establishing a barrier between the researcher and the chemical is a non-negotiable first step. All personnel involved in the handling or disposal process must wear appropriate PPE.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). To prevent skin contact and subsequent irritation (H315).
Eye Protection Safety glasses with side shields or chemical splash goggles.[3] To protect eyes from dust particles or splashes, preventing serious irritation (H319).
Body Protection Standard laboratory coat. To protect skin and personal clothing from contamination.

| Respiratory | Use only in a well-ventilated area or fume hood.[1] | To minimize inhalation of dust and prevent respiratory tract irritation (H335). |

Standard Disposal Workflow for Laboratory Quantities

The following protocol outlines the systematic procedure for collecting and disposing of this compound waste. This workflow is designed to comply with general laboratory waste regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

Step 1: Waste Identification and Segregation

Immediately identify any material contaminated with this compound (e.g., unused product, contaminated consumables, spill cleanup debris) as chemical waste.

  • Crucially, do not mix this waste stream with other incompatible chemical wastes. [5] Keep it separate from strong oxidizing agents, strong bases, and other reactive chemicals to prevent unforeseen hazardous reactions.

Step 2: Containerization
  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[6][7] For solid waste, a wide-mouth high-density polyethylene (HDPE) container is recommended.

  • The container must be kept closed unless actively adding waste.[6] This is a key regulatory requirement and prevents the release of vapors or dust.

Step 3: Labeling
  • Proper labeling is critical for safety and compliance. Affix a hazardous waste label to the container before adding any waste.[8]

  • The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "this compound" . Do not use abbreviations.

    • An accurate list of all container contents, including any solvents, with approximate percentages.

    • The accumulation start date (the date the first drop of waste is added).

    • The name of the principal investigator or responsible personnel.

Step 4: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated, secure location within the laboratory, often referred to as a Satellite Accumulation Area (SAA).[6][7]

  • Ensure the storage area is away from general traffic and that incompatible waste types are physically segregated, for instance, by using secondary containment bins.[7]

Step 5: Arrange for Final Disposal
  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[9][10]

  • Never dispose of this chemical down the drain or in the regular trash. [7][11] The final disposal must be conducted at an approved waste disposal plant.[1][2]

Caption: Standard workflow for the disposal of this compound.

Emergency Procedures for Spills

In the event of an accidental release, a swift and systematic response is critical to mitigate exposure and prevent environmental contamination.

  • Assess and Secure: Immediately alert others in the area. If the spill is large, flammable solvents are involved, or you feel unsafe, evacuate and contact your institution's emergency response line.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.

  • Contain and Absorb: For solid spills, carefully sweep or vacuum the material and place it into a suitable container.[1] Avoid actions that generate dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[3]

  • Collect and Containerize: Carefully scoop the absorbed material and contaminated debris into a designated waste container.

  • Label for Disposal: Seal the container and label it as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel or specialized chemical compounds forms the bedrock of discovery. However, this innovation must be built upon an unwavering foundation of safety. This guide provides essential, immediate safety and logistical information for handling 2-Amino-3-hydroxy-3-methylbutanoic acid (also known as 3-hydroxy-isovaline). While extensive toxicological data for this specific compound is not widely published, we will proceed with the established scientific principle of risk mitigation: treating the compound with the caution required for its chemical class and potential hazards identified in structurally similar molecules.

This document moves beyond a simple checklist. It provides the causal reasoning behind each recommendation, empowering you to make informed safety decisions in a dynamic laboratory environment.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the potential risks is the critical first step in defining the necessary protection. Based on Safety Data Sheets (SDS) for the compound and its analogs, the primary hazards are categorized as follows:

  • Skin Irritation (Potential): Like many amino acids and their derivatives, this compound may cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Potential): The eyes are particularly susceptible, and contact with the powdered form or solutions can lead to serious irritation.[1][2]

  • Respiratory Tract Irritation (Potential): Inhalation of the fine powder is a primary exposure route and may cause respiratory irritation.[1][2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory for ensuring personnel safety.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the task being performed. The following table summarizes the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes & Face Safety glasses with side-shields or Chemical splash goggles. Face shield as needed.Rationale: Safety glasses with side-shields are the minimum requirement to protect against flying particles.[3] For tasks involving splash hazards, such as preparing solutions, chemical splash goggles are mandatory.[3] A face shield should be worn over goggles when there is a significant risk of splashing.[4][5]
Hands Chemical-resistant glovesRationale: Nitrile gloves are the standard for providing protection against incidental contact.[3] Always inspect gloves for any signs of degradation or punctures before use. If direct contact occurs, remove the glove immediately, wash your hands, and don a new glove.
Body Laboratory coatRationale: A standard, buttoned lab coat protects against skin contact from minor spills and contamination of personal clothing.[3][4]
Respiratory NIOSH-approved respirator (as needed)Rationale: Respiratory protection is situational. It is required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[2][4] The specific type of respirator should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EH&S) department.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe experimental outcome.

Step 1: Pre-Operational Safety Check
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble and Inspect PPE: Before entering the designated handling area, gather all necessary PPE as outlined in the table above. Meticulously inspect each item, especially gloves, for any defects.

  • Prepare the Work Area: Ensure the workspace is clean and uncluttered. Have spill cleanup materials readily available.

Step 2: Handling the Solid Compound (e.g., Weighing)

This procedure must be performed inside a certified chemical fume hood to mitigate inhalation risk.[4]

  • Don all required PPE: lab coat, safety goggles, and nitrile gloves.

  • Carefully open the container to avoid creating airborne dust.

  • Use a spatula to transfer the desired amount of the compound. Avoid pouring the powder directly, as this can generate dust.

  • If any solid material comes into contact with your gloves, remove them immediately, dispose of them in the designated hazardous waste container, and put on a new pair.

  • Securely close the main container and store it according to institutional guidelines.[6]

Step 3: Post-Handling Procedures
  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

Emergency and Disposal Protocols

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]

  • Spill: For a small spill, and only if you are trained to do so, don your PPE (including respiratory protection), cover the spill with an inert absorbent material, and collect it into a sealed, labeled hazardous waste container.[8][9] For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Collection: All materials contaminated with this compound, including used gloves, weigh boats, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[2][4]

  • Regulatory Compliance: Never dispose of this compound or contaminated materials in the regular trash or down the drain.[4][9] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Consult your EH&S department for specific institutional procedures.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE based on the specific task and engineering controls in place.

PPE_Workflow cluster_start Start: Task Assessment cluster_location Location of Handling cluster_solid Handling Solid Powder cluster_solution Handling Solution Start Assess Task: Handling this compound FumeHood Inside Certified Chemical Fume Hood? Start->FumeHood Solid_InHood PPE: - Lab Coat - Safety Goggles - Nitrile Gloves FumeHood->Solid_InHood Yes (Solid) Solid_OnBench PPE: - Lab Coat - Safety Goggles - Nitrile Gloves - NIOSH-Approved Respirator FumeHood->Solid_OnBench No (Solid) (Not Recommended) SplashRisk Significant Splash Risk? FumeHood->SplashRisk Yes/No (Solution) Solution_LowSplash PPE: - Lab Coat - Safety Goggles - Nitrile Gloves SplashRisk->Solution_LowSplash No Solution_HighSplash PPE: - Lab Coat - Chemical Splash Goggles - Face Shield - Nitrile Gloves SplashRisk->Solution_HighSplash Yes

Caption: PPE selection workflow for handling the target compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.